molecular formula C12H13ClN2O B1466788 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol CAS No. 1492674-57-3

1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

Cat. No.: B1466788
CAS No.: 1492674-57-3
M. Wt: 236.7 g/mol
InChI Key: AYGNHFDFKLORMH-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol (CAS 1492674-57-3) is a high-purity pyrazole derivative of significant interest in medicinal chemistry and antimicrobial research. This compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Pyrazole derivatives have demonstrated potent antibacterial and antifungal activities in scientific studies, with some showing efficacy against challenging strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Aspergillus niger . The compound's research value is rooted in its role as a privileged scaffold in multicomponent reactions (MCRs), which are powerful tools for efficiently building complex molecular libraries for drug discovery . Its mechanism of action is often associated with targeting critical bacterial enzymes, such as dihydrofolate reductase (DHFR), which is essential for bacterial folate synthesis . Researchers utilize this chemical for designing and synthesizing new potential therapeutic agents to address the growing global challenge of antimicrobial resistance. Please note: This product is intended for Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c1-8-12(16)9(2)15(14-8)7-10-5-3-4-6-11(10)13/h3-6,16H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGNHFDFKLORMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure Analysis of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol, a substituted pyrazole derivative of interest to researchers, scientists, and professionals in drug development. Pyrazole scaffolds are foundational in medicinal chemistry, and a precise understanding of their structure is paramount for determining structure-activity relationships (SAR).[1][2] This document outlines a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography. Beyond presenting protocols, this guide delves into the causality behind experimental choices and data interpretation, ensuring a robust and self-validating analytical workflow.

Introduction: The Significance of Pyrazole Structures

Pyrazole derivatives are a critical class of heterocyclic compounds, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4][5] The therapeutic efficacy and pharmacological profile of these molecules are intrinsically linked to their three-dimensional structure and the specific arrangement of substituents on the pyrazole core.[1][3] Therefore, rigorous structural analysis is not merely a characterization step but a cornerstone of rational drug design. This guide will use 1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol as a model compound to illustrate the principles and practices of modern structural elucidation.

The Integrated Analytical Workflow

A definitive structural analysis of a novel compound like 1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and their combination leads to an unambiguous assignment.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_confirmation Structure Confirmation Synthesis Synthesis of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol FTIR FTIR Spectroscopy (Functional Groups) Synthesis->FTIR MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS NMR NMR Spectroscopy (Connectivity & 3D Structure) Synthesis->NMR Confirmation Final Structure Elucidation FTIR->Confirmation MS->Confirmation XRay Single-Crystal X-ray Crystallography (Absolute Structure) NMR->XRay If crystal obtained NMR->Confirmation XRay->Confirmation

Caption: Integrated workflow for the structural elucidation of pyrazole derivatives.

Mass Spectrometry: Determining Molecular Formula

Mass spectrometry is the initial and essential step to determine the molecular weight and deduce the molecular formula of the synthesized compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of the purified compound in a volatile solvent such as methanol or acetonitrile.[6]

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. ESI is a soft ionization technique that is likely to yield the protonated molecular ion [M+H]⁺.

  • Analysis: The high-resolution data will provide a highly accurate mass measurement, which can be used to calculate the elemental composition.

Expected Data and Interpretation

For 1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol (C₁₂H₁₃ClN₂O), the expected data is summarized below.

ParameterExpected ValueRationale
Molecular Formula C₁₂H₁₃ClN₂OBased on the structure.
Monoisotopic Mass 236.0716Calculated for ¹²C₁₂, ¹H₁₃, ³⁵Cl, ¹⁴N₂, ¹⁶O.
[M+H]⁺ Ion (HRMS) 237.0794The accurate mass of the protonated molecule.
Isotopic Pattern A characteristic M+2 peak at approximately one-third the intensity of the M peak will be observed due to the natural abundance of the ³⁷Cl isotope.This provides strong evidence for the presence of a single chlorine atom.

The fragmentation pattern in mass spectrometry can also provide structural information. Cleavage of the benzyl group is a common fragmentation pathway for N-benzyl pyrazoles.[7][8]

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and straightforward method to identify the key functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal to subtract atmospheric and instrumental interferences.

Expected Data and Interpretation

The IR spectrum will confirm the presence of characteristic functional groups.

Wavenumber (cm⁻¹)VibrationExpected Appearance
3400-3200 O-H stretch (hydroxyl group)Broad band
3100-3000 C-H stretch (aromatic)Sharp peaks
2950-2850 C-H stretch (aliphatic -CH₃, -CH₂)Sharp peaks
~1600, ~1475 C=C stretch (aromatic rings)Sharp bands
1435-1381 Pyrazole ring stretchCharacteristic vibrations for the pyrazole core.[9]
~1260 C-N stretchAromatic C-N stretching is expected in this region.[9]
~750 C-Cl stretchStrong band indicative of the chlorobenzyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[10] A suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

Experimental Protocol: A Suite of NMR Experiments
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[10]

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to identify the number and types of protons.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum (often with proton decoupling) to identify the number and types of carbon atoms.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to each other.[10]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C).[10]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.[10]

NMR_Workflow Start Purified Sample H1_NMR ¹H NMR (Proton Environments) Start->H1_NMR C13_NMR ¹³C NMR (Carbon Environments) Start->C13_NMR COSY 2D COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC 2D HSQC (Direct ¹H-¹³C Bonds) H1_NMR->HSQC C13_NMR->HSQC Final_Structure Assembled Structure COSY->Final_Structure HMBC 2D HMBC (Long-Range ¹H-¹³C Bonds) HSQC->HMBC HMBC->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Predicted ¹H and ¹³C NMR Data and Interpretation
Protons (¹H)Predicted δ (ppm)MultiplicityIntegrationRationale and Key HMBC Correlations
-OH 5.0 - 8.0Broad singlet1HChemical shift is solvent-dependent; will likely not show correlations.
Ar-H (Chlorobenzyl) 7.2 - 7.5Multiplet4HProtons of the substituted benzene ring. Will show COSY correlations to each other and HMBC to the benzylic CH₂.
-CH₂- (Benzylic) ~5.2Singlet2HKey HMBC correlations to C3 and C5 of the pyrazole ring and to the carbons of the chlorobenzyl ring.
-CH₃ (at C5) ~2.2Singlet3HHMBC correlations to C5, C4, and C3 of the pyrazole ring.
-CH₃ (at C3) ~2.1Singlet3HHMBC correlations to C3, C4, and C5 of the pyrazole ring.
Carbons (¹³C)Predicted δ (ppm)Rationale and Key HMBC Correlations
C3 (Pyrazole) ~148Deshielded due to adjacent nitrogen. Correlates with both methyl groups and the benzylic CH₂.[9]
C5 (Pyrazole) ~139Deshielded due to adjacent nitrogen. Correlates with both methyl groups and the benzylic CH₂.[9]
C4 (Pyrazole) ~105-110Shielded carbon bearing the hydroxyl group. Correlates with both methyl groups.
Ar-C (Chlorobenzyl) 125-135Aromatic carbons. The carbon bearing the chlorine will be shifted.
-CH₂- (Benzylic) ~50Aliphatic carbon.
-CH₃ (at C5) ~13Aliphatic carbon.
-CH₃ (at C3) ~11Aliphatic carbon.

Single-Crystal X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide powerful evidence for the molecular structure, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[1][2]

Experimental Protocol
  • Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a suitable, defect-free single crystal and mount it on a goniometer head.[2]

  • Data Collection: Collect X-ray diffraction data using a diffractometer, typically at a low temperature (e.g., 100 K) to minimize thermal motion.[2]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX).[11]

Expected Structural Features
  • Planarity: The pyrazole ring is expected to be planar.[2]

  • Conformation: The analysis will reveal the dihedral angle between the pyrazole ring and the 2-chlorobenzyl group, which is critical for understanding potential steric interactions.

  • Intermolecular Interactions: The presence of the hydroxyl group makes hydrogen bonding a likely and significant intermolecular interaction, which will be clearly defined by the crystal structure.

Conclusion

The structural elucidation of 1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol is a systematic process that leverages the strengths of multiple analytical techniques. High-resolution mass spectrometry establishes the molecular formula. FTIR spectroscopy confirms the presence of key functional groups. A comprehensive suite of 1D and 2D NMR experiments maps out the intricate connectivity of the molecule. Finally, single-crystal X-ray crystallography, if successful, provides the definitive and absolute structure. This integrated and self-validating approach ensures the highest level of confidence in the final structural assignment, providing a solid foundation for further research and development in the field of medicinal chemistry.

References

  • Benchchem. (n.d.). Crystal Structure Analysis of Diphenyl-Substituted Pyrazole Derivatives: A Technical Guide.
  • Gomha, S. M., et al. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.
  • Benchchem. (2025, December). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • Asif, N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
  • Benchchem. (n.d.). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
  • da Silva, E. F., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(21), 6742. Retrieved from [Link]

  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • da Silva, E. F., et al. (2021, November 8). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PubMed. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.
  • Asiri, A. M., et al. (2012). 1-Phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2088. Retrieved from [Link]

  • Journals. (2021, April 16). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives.

Sources

Structure-Activity Relationship (SAR) of 3,5-Dimethyl-1H-pyrazol-4-ol Analogs: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrazole ring represents a privileged scaffold due to its robust stability, favorable pharmacokinetic profile, and versatile hydrogen-bonding capabilities. Specifically, the 3,5-dimethyl-1H-pyrazol-4-ol core has emerged as a highly tunable pharmacophore. The flanking methyl groups at the C3 and C5 positions provide critical steric shielding, preventing rapid metabolic degradation of the central ring while conformationally locking substituents at the N1 and C4 positions[1]. Concurrently, the C4-hydroxyl group serves as an essential hydrogen bond donor/acceptor, anchoring the molecule within polar binding pockets of diverse biological targets.

This whitepaper dissects the structure-activity relationships (SAR) of 3,5-dimethyl-1H-pyrazol-4-ol analogs across three distinct therapeutic domains: GPCR antagonism (LPA2), enzyme inhibition (TNAP), and immune receptor agonism (NOD2).

Target Class I: Lysophosphatidic Acid Receptor 2 (LPA2) Antagonists

Mechanistic Context & SAR Evolution

Lysophosphatidic acid (LPA) is a bioactive lipid that signals through GPCRs (LPA1-6) to mediate neuroinflammation and oncogenesis[2]. The LPA2 receptor has historically lacked potent, selective modulators with high in vivo bioavailability. Starting from the initial hit UCM-14250, systematic modification of the pyrazole core led to the discovery of highly potent LPA2 antagonists[3].

SAR studies demonstrated that introducing an N-benzyl group significantly enhanced receptor affinity, culminating in UCM-14216, which exhibited an IC50 of 1.9 µM and strict selectivity over LPA1 and LPA3-6[2]. Further optimization via fluorination and structural rigidification yielded UCM-22018, which improved the IC50 to the sub-micromolar range (0.2 µM) while maintaining a near-maximal efficacy (Emax) of 92%[2].

Quantitative SAR Data

Table 1: SAR Profile of Pyrazole-Based LPA2 Antagonists

CompoundStructural ModificationLPA2 IC50 (µM)LPA2 Emax (%)Selectivity Profile
UCM-14250 Initial Pyrazole Hit~10.057.0 ± 9.0Low / Non-specific
UCM-14216 N-benzyl substitution1.9 ± 0.290.0 ± 2.0Inactive at LPA1, 3-6
UCM-22018 Fluorinated / Optimized0.2 ± 0.192.0 ± 0.2Inactive at LPA1, 3
Experimental Protocol: Intracellular Calcium Mobilization Assay

To quantify GPCR antagonism, a functional calcium mobilization assay is employed using stably transfected LPA2 cell lines[2].

  • Step 1: Cell Preparation. Seed LPA2-expressing cells in 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Step 2: Dye Loading. Wash cells and incubate with Fluo-4 AM (2 µM) and Probenecid (2.5 mM) in assay buffer for 45 minutes at 37°C.

    • Causality of Reagent Selection: Fluo-4 AM is utilized because its fluorescence increases >100-fold upon binding cytosolic Ca2+, providing the high signal-to-noise ratio required for GPCR kinetic reading. Probenecid inhibits organic anion transporters, preventing the premature efflux of the fluorescent dye from the intracellular space.

  • Step 3: Compound Addition. Pre-incubate cells with 3,5-dimethyl-1H-pyrazol-4-ol analogs (varying concentrations) for 15 minutes.

  • Step 4: Agonist Challenge & Readout. Inject an EC80 concentration of LPA and immediately monitor fluorescence (Ex: 488 nm / Em: 525 nm) continuously for 90 seconds using a FLIPR (Fluorometric Imaging Plate Reader).

  • Self-Validation & Quality Control: The protocol must include a vehicle-only (DMSO) baseline and a known LPA2 antagonist reference. The assay is only deemed valid if the calculated Z'-factor is >0.5, ensuring the dynamic range is statistically robust for hit differentiation.

Target Class II: Tissue-Nonspecific Alkaline Phosphatase (TNAP) Inhibitors

Mechanistic Context & SAR Evolution

TNAP is a critical enzyme involved in bone mineralization; its pathological upregulation is a primary driver of vascular calcification[4]. 3,5-dimethyl-1H-pyrazol-4-ol derivatives have been identified as highly selective inhibitors of human TNAP and intestinal alkaline phosphatase (IAP)[5].

SAR investigations reveal that the electronic properties of the substituents attached to the pyrazole ring dictate binding affinity[6]. Specifically, placing a less electron-donating group (such as a methyl group) at the 4-position of an N-phenyl ring attached to the pyrazole core significantly increases the inhibitory effect on TNAP[5]. Conversely, strongly electron-donating groups (e.g., methoxy) or bulky electron-withdrawing groups disrupt the delicate electrostatic interactions within the enzyme's bimetallic active site.

Quantitative SAR Data

Table 2: Influence of Electronic Properties on TNAP Inhibition

Substituent at N-Phenyl RingElectronic PropertyRelative TNAP InhibitionImpact on Target Binding
Unsubstituted (H) NeutralModerateBaseline hydrophobic contact
4-Methyl (-CH3) Weakly Electron-DonatingHighOptimal active-site fit[5]
4-Methoxy (-OCH3) Strongly Electron-DonatingLowSteric/electronic repulsion
Experimental Protocol: Colorimetric TNAP Inhibition Assay
  • Step 1: Enzyme Preparation. Dilute recombinant human TNAP in assay buffer (pH 9.8) containing 1 mM MgCl2 and 20 µM ZnCl2.

    • Causality of Reagent Selection: TNAP is a metalloenzyme requiring both Mg2+ and Zn2+ for structural integrity and catalytic function. Omitting these cofactors leads to rapid enzyme denaturation and false-positive inhibition readouts.

  • Step 2: Inhibitor Incubation. Add the pyrazole analogs (0.1 nM to 100 µM) to the enzyme solution and incubate at 37°C for 10 minutes to allow for binding equilibrium.

  • Step 3: Substrate Addition. Initiate the reaction by adding p-nitrophenyl phosphate (pNPP) to a final concentration of 1 mM.

    • Causality of Reagent Selection: pNPP is the gold-standard substrate because its dephosphorylation yields p-nitrophenol, a stable chromophore with a distinct absorbance peak at 405 nm, allowing for direct, continuous spectrophotometric monitoring of steady-state kinetics.

  • Step 4: Kinetic Measurement. Read absorbance at 405 nm every 30 seconds for 30 minutes. Calculate the initial velocity (V0) to determine the IC50.

  • Self-Validation & Quality Control: Include Levamisole as a positive control inhibitor. A no-enzyme blank must be run in parallel to subtract the spontaneous, non-enzymatic hydrolysis of pNPP.

Target Class III: NOD2 Receptor Agonists for Immunotherapy

Mechanistic Context & SAR Evolution

Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is an intracellular innate immune sensor. Agonism of NOD2 promotes the secretion of pro-inflammatory cytokines, which can prime the tumor microenvironment for immune checkpoint inhibitor therapy[1].

Recent SAR studies explored 3,5-dimethyl-N-arylpyrazole dipeptide conjugates as NOD2 agonists[1]. The 3,5-dimethyl substitution on the pyrazole ring is critical for maintaining the correct dihedral angle relative to the amide linker. Attempts to introduce N-methylation on the valine residue of the dipeptide completely abolished activity, regardless of the pyrazole substituents, due to severe steric clashes that disrupt the active conformation[1]. Furthermore, applying a Topliss tree approach to the N-aryl groups yielded only marginal potency increases, indicating that the binding pocket is highly sensitive to steric bulk[1].

Pathway Visualization

NOD2_Pathway A 3,5-Dimethyl-N-arylpyrazole (NOD2 Agonist) B NOD2 Receptor (Cytosolic Activation) A->B Binds LRR Domain C RIP2 Kinase (Oligomerization) B->C Conformational Shift D NF-κB / MAPK (Signaling Cascades) C->D Phosphorylation E Pro-inflammatory Cytokines (IL-6, TNF-α) D->E Gene Transcription

Fig 1. Mechanism of action for 3,5-dimethyl-N-arylpyrazole analogs in NOD2 activation.

Experimental Protocol: SEAP Reporter Assay for NOD2 Activation
  • Step 1: Cell Seeding. Resuspend HEK-Blue NOD2 reporter cells in detection medium at 150,000 cells/mL. Aliquot 200 µL per well into a 96-well plate[1].

  • Step 2: Compound Stimulation. Add 0.2 µL of the pyrazole analog (1000x stock in DMSO) to the wells. Incubate at 37°C in 5% CO2 for 8–10 hours[1].

  • Step 3: Colorimetric Development. The HEK-Blue cells secrete Secreted Embryonic Alkaline Phosphatase (SEAP) upon NOD2-mediated NF-κB activation. Gently pipette the conditioned medium to mix, and measure the absorbance of the colorimetric product at 630 nm[1].

    • Causality of Reagent Selection: SEAP is used as the reporter because it is secreted directly into the media, allowing for a non-lytic, continuous assay format that preserves the cell monolayer for secondary viability testing.

  • Self-Validation & Quality Control: Muramyl dipeptide (MDP) must be utilized as a positive control. Crucially, a parallel assay using the parental HEK-Blue Null cell line (lacking NOD2) must be run to confirm that the observed SEAP signal is strictly NOD2-dependent and not an artifact of off-target NF-κB activation.

Synthetic Methodologies & Workflow

The construction of the 3,5-dimethyl-1H-pyrazol-4-ol core relies heavily on robust cyclo-condensation chemistry. The most common synthetic route is the Knorr pyrazole synthesis, which reacts 1,3-dicarbonyl compounds with hydrazine derivatives under acid or base catalysis[6]. For N-aryl derivatives, Chan-Evans-Lam coupling is frequently employed following the initial cyclization[1].

Synthesis_Workflow A 1,3-Dicarbonyl Precursor C Knorr Cyclocondensation (Acid/Base Catalyst) A->C B Hydrazine Derivative B->C D 3,5-Dimethyl-1H-pyrazole Intermediate C->D Cyclization E C4-Functionalization (SAR Optimization) D->E Substitution

Fig 2. Standard synthetic workflow for functionalized 3,5-dimethyl-1H-pyrazol-4-ol derivatives.

Conclusion

The 3,5-dimethyl-1H-pyrazol-4-ol scaffold is a highly versatile pharmacophore. By precisely tuning the electronic properties of the N-aryl substituents and managing the steric bulk around the rigidified pyrazole core, drug development professionals can direct the bioactivity of these analogs toward highly specific targets—ranging from GPCR antagonism (LPA2) to enzyme inhibition (TNAP) and innate immune agonism (NOD2). Future lead optimization should continue to leverage structure-based drug design (SBDD) to map the precise dihedral tolerances of these binding pockets.

References

  • [5] 1H-Pyrazol-4-ol hydrochloride | CAS 1803591-08-3. Benchchem. Available at:

  • [2] DEVELOPMENT OF NEW TYPE 2 LYSOPHOSPHATIDIC ACID. Docta Complutense (UCM). Available at:

  • [3] Desarrollo de nuevos antagonistas del receptor de ácido Lisofosfatídico LPA2. Docta Complutense (UCM). Available at:

  • [6] Structure-Activity Relationship (SAR) Studies of Functionalized 1H-Pyrazol-4-ol Scaffolds. Benchchem. Available at:

  • [4] Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review. PMC - NIH. Available at:

  • [1] N-arylpyrazole NOD2 agonists promote immune checkpoint inhibitor therapy. PMC - NIH. Available at:

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Substituted Pyrazole-4-ol Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their versatile biological activities and tunable physicochemical properties.[1][2] Among these, the pyrazole-4-ol scaffold is of particular interest due to its structural features, which allow for a complex interplay of tautomerism and substituent effects that critically govern its thermodynamic stability. A thorough understanding of this stability is paramount for predicting molecular behavior, designing robust synthetic pathways, and ensuring the shelf-life and efficacy of resulting compounds, such as pharmaceuticals.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the theoretical underpinnings, experimental evaluation, and computational prediction of the thermodynamic stability of substituted pyrazole-4-ol compounds.

The Theoretical Framework: Tautomerism and Substituent Effects

The thermodynamic stability of pyrazole-4-ol is intrinsically linked to its ability to exist in multiple tautomeric forms. This equilibrium is the single most critical factor dictating the compound's overall energy state.

The Tautomeric Equilibrium

Pyrazole-4-ol can exist in at least three primary tautomeric forms: the 4-hydroxy (enol) form, the pyrazol-4-one (keto) form, and a zwitterionic form.[5][6] The relative stability of these tautomers is governed by factors such as aromaticity, intramolecular interactions, and the surrounding environment (e.g., solvent polarity).[5][7]

  • 4-Hydroxy (Enol) Form: This form benefits from the aromaticity of the pyrazole ring, a significant stabilizing factor.[8]

  • Pyrazol-4-one (Keto) Form: While disrupting the ring's aromaticity, this form may be stabilized by strong intermolecular interactions, such as hydrogen bonding in the solid state.

  • Zwitterionic Form: This form is generally less stable but can be influenced by highly polar solvents.

The equilibrium between these forms is dynamic and can be shifted by changes in substituents, solvent, temperature, and pH.[5][6]

Caption: Tautomeric forms of pyrazole-4-ol.

The Decisive Role of Substituents

Substituents on the pyrazole ring exert profound electronic and steric effects that can dramatically alter the relative stability of the tautomers and the overall thermodynamic stability of the molecule.[3][7]

  • Electronic Effects: Electron-donating groups (EDGs) like -OH, -NH2, and -OCH3 tend to stabilize tautomers where the aromatic character is preserved.[7][9] Conversely, electron-withdrawing groups (EWGs) such as -NO2, -CN, and -CF3 can favor less aromatic forms by altering the electron density distribution within the ring.[7][9]

  • Steric Hindrance: Bulky substituents can influence conformational preferences and restrict intermolecular interactions, which can destabilize the crystal lattice and lower the overall thermal stability.[3]

  • Intramolecular Hydrogen Bonding: Substituents capable of forming intramolecular hydrogen bonds can significantly stabilize a specific tautomer, effectively locking the molecule in a lower energy state.[10]

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to fully characterize the thermodynamic stability of a substituted pyrazole-4-ol. The following protocols are foundational for generating reliable and reproducible data.

Core Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools for probing the thermal behavior of solid-state materials.[11][12] They provide quantitative data on melting points, decomposition temperatures, and mass loss events.

Table 1: Hypothetical Thermal Analysis Data for Substituted Pyrazole-4-ols

Compound IDSubstituent (R)Melting Point (T_m, °C) [DSC]Onset of Decomposition (T_d, °C) [TGA]Mass Loss at 300°C (%)
PZO-001H155.2260.52.1
PZO-0025-NO₂189.4245.18.5
PZO-0033-CH₃162.7275.81.8
PZO-0041-Ph210.1290.31.2
Protocol: Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. This allows for the precise determination of thermal transitions like melting and decomposition, which are direct indicators of thermal stability.[11]

Methodology:

  • Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 2-5 mg of the pyrazole-4-ol compound into an aluminum pan. Crimp a lid onto the pan.

  • Experimental Conditions: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample from ambient temperature (e.g., 25°C) to a temperature beyond its decomposition point (e.g., 350°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere (flow rate 50 mL/min).

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm and any decomposition exotherms.

Protocol: Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature. It provides critical information on the decomposition temperature, the presence of residual solvents or water, and the overall thermal stability.[13]

Methodology:

  • Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Weigh 5-10 mg of the pyrazole-4-ol compound into a ceramic or platinum TGA pan.

  • Experimental Conditions: Place the sample pan in the TGA furnace. Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

  • Data Analysis: Determine the onset temperature of decomposition, defined as the temperature at which a significant mass loss (e.g., 5%) occurs.

ExperimentalWorkflow cluster_thermal Thermal Analysis cluster_solution Solution State Analysis DSC DSC (Melting Point) Data Comprehensive Stability Profile DSC->Data TGA TGA (Decomposition) TGA->Data NMR NMR Spectroscopy (Tautomer Ratio) NMR->Data UV_Vis UV-Vis (Tautomer ID) UV_Vis->Data Sample Substituted Pyrazole-4-ol Sample->DSC Sample->TGA Sample->NMR Sample->UV_Vis

Caption: Integrated workflow for stability assessment.

Computational Modeling: A Predictive Approach

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, cost-effective method to predict the relative stabilities of pyrazole-4-ol tautomers and the effects of substituents.[8][14][15]

Workflow: DFT for Tautomer Energy Calculation

Causality: DFT calculations solve the electronic structure of a molecule to determine its ground-state energy. By calculating the energies of all possible tautomers, we can predict their relative stabilities and equilibrium populations.[2]

Methodology:

  • Structure Generation: Build the 3D structures of all relevant tautomers (enol, keto, etc.) of the substituted pyrazole-4-ol.

  • Geometry Optimization: Perform a geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[8][16] This step finds the lowest energy conformation for each structure.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies). This also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single Point Energy Calculation: For higher accuracy, perform a single-point energy calculation on the optimized geometries using a more advanced functional or larger basis set.

  • Relative Energy Analysis: Calculate the relative Gibbs free energies (ΔG) of the tautomers by combining the electronic energies with thermal corrections from the frequency calculations. The tautomer with the lowest ΔG is predicted to be the most stable.[16]

DFT_Workflow start Define Pyrazole-4-ol Tautomers & Substituents opt Geometry Optimization e.g., B3LYP/6-311++G(d,p) start->opt freq Frequency Calculation Confirm True Minimum opt->freq check Imaginary Frequencies? freq->check check->opt Yes spe Single Point Energy Higher Accuracy check->spe No analysis Calculate Relative Energies (ΔG) Compare Tautomer Stabilities spe->analysis end Predicted Stability Order analysis->end

Caption: Computational workflow for DFT analysis.

Conclusion and Future Outlook

The thermodynamic stability of substituted pyrazole-4-ol compounds is a complex property governed primarily by the delicate balance of tautomeric equilibria, which is, in turn, heavily influenced by the electronic and steric nature of substituents. A synergistic approach combining thermal analysis techniques (DSC, TGA) with computational modeling (DFT) provides the most comprehensive understanding. This dual strategy enables not only the accurate characterization of existing compounds but also the rational design of new pyrazole-4-ol derivatives with optimized stability profiles for advanced applications in drug discovery and materials science. Future research should focus on developing more accurate computational models that can account for solid-state packing effects and complex solvent interactions, further bridging the gap between theoretical predictions and experimental realities.

References

  • Benchchem. A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals.
  • Benchchem. comparison of the stability of different substituted aminopyrazoles.
  • Caramella, P., et al. Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene. PMC.
  • da Silva, J. B. P., et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.
  • Popova, M., et al. (2022). Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. Bulgarian Chemical Communications.
  • Abbate, F., et al. Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2.
  • ResearchGate. Differential Thermal Analysis and Pyrazoles. Available from: [Link]

  • Semantic Scholar. Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives.
  • Jarończyk, M., et al. (2025). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate.
  • Sıdır, İ., et al. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Structure. Available from: [Link]

  • Benchchem. Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide.
  • Al-Warhi, T., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC.
  • El Kihel, A., et al. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PMC.
  • Bielawska, A., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. TGA and DSC thermogram of pyrazolines 1a-1d at scan rate of 10 C min À1 in N 2 atmosphere. Available from: [Link]

  • PURKH. Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability.
  • Sławiński, J., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. Available from: [Link]

  • ResearchGate. The structure and the tautomerism equilibrium between enol and keto forms of Dk-2pa. Available from: [Link]

  • Royal Society of Chemistry. (2025). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. Chemical Science.
  • Sahu, S. Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
  • Royal Society of Chemistry. (2025). Volatility, thermodynamic properties and dispersion interactions of sulfur-containing tricyclic molecular materials. Physical Chemistry Chemical Physics.
  • Sławiński, J., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PubMed. Available from: [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. MDPI. Available from: [Link]

  • Kletskov, A. V., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. MDPI. Available from: [Link]

  • Benchchem. Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • ResearchGate. Figure . The DSC-TGA curves of pure -methyl- -phenyl- H- -pyrazolecarboxylate crystal (3). Available from: [Link]

  • Limban, C., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. PMC.
  • Sławiński, J., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. ResearchGate. Available from: [Link]

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Pharmacological Profiling of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol: A Technical Whitepaper on Autophagic and Epigenetic Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As drug discovery pivots toward highly targeted, multi-modal scaffolds, the pyrazole nucleus has emerged as a privileged structure capable of interacting with diverse kinase and epigenetic targets. This technical guide explores the mechanistic bioactivity of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol , extrapolating from the robust pharmacological profiles of its direct structural analogs.

From a medicinal chemistry perspective, this specific molecule is engineered with precise structural intent. The nitrogen-rich pyrazole core provides a rigid, aromatic hydrogen-bonding scaffold that is 1[1]. The addition of the 2-chlorobenzyl moiety is a classic optimization strategy: the ortho-chloro substitution restricts the rotational freedom of the benzyl ring (conformational locking), increases lipophilic efficiency (LogP), and blocks cytochrome P450-mediated ortho-oxidation, thereby enhancing metabolic stability[2]. Concurrently, the 4-hydroxyl (-OH) group acts as a critical hydrogen bond donor/acceptor, essential for anchoring the molecule within enzyme active sites[3].

Primary Bioactivity Vector: mTORC1 Inhibition & Autophagic Flux Disruption

The most profound bioactivity associated with the 1-benzyl-3,5-dimethyl-1H-pyrazole core is its ability to act as a potent, dual-phase 2[2]. In aggressive cancer models, such as MIA PaCa-2 pancreatic ductal adenocarcinoma (PDAC) cells, derivatives of this scaffold demonstrate submicromolar antiproliferative activity[4].

Mechanistically, these compounds exhibit a highly unique differential activity profile:

  • Basal State: They reduce mTORC1 activity, which removes the suppression on the ULK1 complex, thereby increasing basal autophagy[4].

  • Starvation/Stress State: Under nutrient deprivation (where cancer cells rely heavily on autophagy for survival), these compounds paradoxically impair autophagic flux. They interfere with mTORC1 reactivation and block the clearance of the autophagosome marker LC3-II, leading to toxic autophagosome accumulation and subsequent cell death[2].

mTORC1_Pathway Compound 1-(2-Chlorobenzyl)-3,5-dimethyl- 1H-pyrazol-4-ol mTORC1 mTORC1 Complex Compound->mTORC1 Inhibits Lysosome Lysosomal Fusion (Blocked by Compound) Compound->Lysosome Disrupts Flux ULK1 ULK1 Activation mTORC1->ULK1 Removes Suppression Autophagosome Autophagosome Formation (LC3-I to LC3-II) ULK1->Autophagosome Promotes Autophagosome->Lysosome Impaired Fusion Apoptosis Cancer Cell Death (MIA PaCa-2) Lysosome->Apoptosis Autophagic Stress

Figure 1: Mechanism of mTORC1 inhibition and autophagic flux disruption by the pyrazole core.

Secondary Bioactivity Vector: Epigenetic Modulation via ALKBH3

Beyond kinase signaling, the specific 4-hydroxyl substitution on the pyrazole ring opens an orthogonal bioactivity vector: epigenetic regulation. Structurally analogous 1-benzyl-3,5-dimethyl-1H-pyrazol-ols have been identified through recombinant screening as potent inhibitors of Prostate Cancer Antigen-1 (PCA-1), also known as the5[3].

ALKBH3 is responsible for repairing alkylated DNA damage in cancer cells. By utilizing the 4-hydroxyl group to coordinate within the ALKBH3 active site, these pyrazole derivatives prevent DNA repair, thereby profoundly sensitizing tumor cells to endogenous alkylation stress and exogenous chemotherapeutics[3]. Furthermore, broader pyrazole derivatives containing halogenated aromatic rings frequently exhibit notable 6[6].

Quantitative Bioactivity Synthesis

The following table synthesizes the quantitative bioactivity data of the 1-benzyl-3,5-dimethyl-1H-pyrazole class, providing a predictive framework for the 2-chlorobenzyl-4-ol derivative.

Compound ClassPrimary Target / PathwayCell Line / AssayPrimary EffectEfficacy (IC50 / MIC)
N-(1-benzyl-pyrazol-4-yl)benzamides mTORC1 / AutophagyMIA PaCa-2 (PDAC)Antiproliferative / Flux Blockade< 1.0 µM[2]
1-benzyl-pyrazol-4-ols PCA-1 / ALKBH3Recombinant EnzymeDNA Dealkylation InhibitionLow µM range[3]
Halogenated Pyrazoles Bacterial Cell WallS. aureus (MRSA)Antimicrobial25.1 - 91.0 µM[6]

Self-Validating Experimental Protocols

To accurately assess the bioactivity of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol, researchers must employ self-validating assay systems. A common pitfall in autophagy research is misinterpreting an increase in LC3-II protein as "autophagy induction," when it may actually represent a toxic blockade of autophagosome degradation. The following protocol utilizes an orthogonal validation step to establish strict causality.

Protocol: Autophagic Flux Assessment via LC3-II Tracking

Objective: Determine if the compound induces autophagy or blocks autophagic flux under starvation conditions.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed MIA PaCa-2 cells in 6-well plates at 3×105 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours.

  • Compound Treatment & Starvation: Wash cells twice with PBS. Switch media to Earle's Balanced Salt Solution (EBSS) to induce starvation. Treat cells with the pyrazole compound at varying concentrations (0.1 µM, 1.0 µM, 10 µM).

  • Self-Validation Control (Critical): In parallel wells, co-treat cells with the compound + Bafilomycin A1 (100 nM) . Causality Note: Bafilomycin A1 is a known V-ATPase inhibitor that completely blocks lysosomal degradation. If the pyrazole compound is merely an inducer, LC3-II levels will be higher in the co-treated well than in the compound-only well. If the pyrazole is a flux blocker, LC3-II levels will remain static between the two wells, proving the compound has already saturated the blockade.

  • Protein Extraction: After 4 hours, lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Resolve 20 µg of protein via SDS-PAGE. Probe with primary antibodies against LC3B (detecting both LC3-I and LC3-II) and p62/SQSTM1.

  • Analysis: Quantify the LC3-II/GAPDH ratio. A concurrent accumulation of both LC3-II and p62 confirms autophagic flux disruption.

Protocol_Workflow Step1 Step 1: Cell Culture (MIA PaCa-2) Step2 Step 2: Compound Treatment (0.1 - 10 µM) Step1->Step2 Step3 Step 3: Starvation/Refeed (EBSS Media) Step2->Step3 Step4 Step 4: Western Blot (LC3-II & p62) Step3->Step4 Step5 Step 5: Confocal Microscopy (GFP-mRFP-LC3) Step3->Step5 Validation Self-Validation: Bafilomycin A1 Control Step4->Validation Step5->Validation

Figure 2: Self-validating experimental workflow for distinguishing autophagic flux blockade.

Sources

Solubility Profile of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The physicochemical properties of active pharmaceutical ingredients (APIs) are foundational to drug development, with solubility being a paramount determinant of bioavailability, formulation feasibility, and overall therapeutic efficacy. Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, yet their utility can be hampered by poor solubility characteristics.[1] This guide provides a comprehensive technical overview of the anticipated solubility profile of a specific pyrazole derivative, 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol. We will dissect the molecular structure to predict its behavior in a range of common organic solvents, provide robust, step-by-step experimental protocols for accurate solubility determination, and discuss the theoretical underpinnings of the solute-solvent interactions at play. This document is intended to serve as a practical and theoretical resource for scientists engaged in the characterization and formulation of pyrazole-based compounds.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physical properties. Among these, aqueous and non-aqueous solubility stands out as a critical attribute. It directly influences the absorption, distribution, metabolism, and excretion (ADME) profile of a compound and dictates the viability of various dosage forms.

Pyrazole derivatives are five-membered heterocyclic compounds that have garnered immense interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anti-tumor properties.[1][2] The compound of interest, 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol, incorporates several key structural features: a pyrazole core, a lipophilic 2-chlorobenzyl group, and a polar hydroxyl group. The interplay between these moieties defines its interaction with its environment and, consequently, its solubility. Understanding this profile is not merely an academic exercise; it is a prerequisite for advancing the compound through preclinical and clinical development.

This guide provides a predictive analysis grounded in established chemical principles and outlines the gold-standard methodologies for empirical validation.

Theoretical Framework for Solubility

The solubility of a crystalline solid in a liquid solvent is governed by a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. This complex interplay is influenced by several molecular properties.

Core Principle: "Like Dissolves Like"

This long-standing heuristic remains a powerful predictive tool.[3] It posits that substances with similar intermolecular forces are likely to be soluble in one another. We can categorize these forces to analyze our target molecule:

  • Polar Solvents: These have large dipole moments and can be further divided into:

    • Protic Solvents (e.g., Methanol, Ethanol): Capable of donating hydrogen bonds.

    • Aprotic Solvents (e.g., Acetone, DMSO): Cannot donate hydrogen bonds but can accept them.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Have small or no dipole moments and interact primarily through weaker van der Waals forces.

Physicochemical Analysis of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

To predict the solubility of our target compound, we must examine its constituent parts:

  • Pyrazole Core: The heterocyclic ring containing two adjacent nitrogen atoms is polar and can act as a hydrogen bond acceptor.

  • 4-Hydroxyl (-OH) Group: This is the most significant feature for solubility in polar solvents. It can act as both a strong hydrogen bond donor and acceptor, facilitating powerful interactions with protic solvents like alcohols and water.

  • 1-(2-Chlorobenzyl) Group: This substituent is largely nonpolar and lipophilic. The bulky nature and the chlorine atom contribute to van der Waals interactions. This group will enhance solubility in less polar and aromatic solvents.

  • 3,5-Dimethyl Groups: These small alkyl groups add to the nonpolar character of the molecule.

Overall Molecular Character: The presence of a strong hydrogen-bonding hydroxyl group combined with a polar pyrazole ring suggests that the molecule will have significant polar character. However, the bulky and nonpolar chlorobenzyl group provides a lipophilic counter-balance. Therefore, 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol is predicted to be an amphiphilic molecule with a preference for polar organic solvents, particularly those capable of hydrogen bonding.

Predictive Solubility Models

While experimental determination is the definitive measure, several computational models can estimate solubility. These range from quantitative structure–property relationship (QSPR) models, which use molecular descriptors to build statistical correlations, to more rigorous physics-based methods grounded in thermodynamics.[4][5] Physics-based approaches attempt to calculate the free energy of solvation, which is directly related to solubility, but can be computationally intensive.[6] For many pyrazole derivatives, challenges with poor solubility are common, making predictive modeling a valuable tool in early development to identify potential issues.[1]

Experimental Methodology for Solubility Determination

To ensure data integrity, a robust and validated experimental protocol is essential. The equilibrium shake-flask method is considered the gold standard for determining thermodynamic solubility due to its simplicity and accuracy.[7]

Materials and Equipment
  • Solute: 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol (purity >99%)

  • Solvents: HPLC-grade organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane).

  • Equipment:

    • Analytical balance (4-decimal place)

    • Glass vials with Teflon-lined caps

    • Orbital shaker or rotator with temperature control

    • Centrifuge

    • Calibrated pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol is designed to measure the saturation concentration of the compound in a given solvent at a specific temperature, ensuring that the system has reached thermodynamic equilibrium.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of the solid compound to a tared glass vial. The goal is to ensure a saturated solution with undissolved solid remaining at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for at least 24-48 hours. This duration is critical to ensure the dissolution process has reached a true equilibrium.

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. For finely suspended particles, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to achieve clear separation.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Dilution: Immediately dilute the aliquot with a known volume of a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the compound's concentration. A pre-established calibration curve is required for accurate quantification.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis prep1 Add excess solid to tared vial prep2 Add precise volume of solvent prep1->prep2 Step 1-2 equil1 Seal and agitate (24-48h at 25°C) prep2->equil1 Step 3 sep1 Centrifuge to -pellet excess solid equil1->sep1 Step 4 sep2 Withdraw clear supernatant sep1->sep2 Step 5 analysis1 Dilute sample with mobile phase sep2->analysis1 Step 6 analysis2 Quantify via validated HPLC-UV analysis1->analysis2 Step 7

Fig 1. Experimental workflow for the Shake-Flask solubility determination method.

Predicted Solubility Profile and Discussion

Based on the structural analysis in Section 2.2, we can predict the solubility behavior of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol across a spectrum of organic solvents. The following table summarizes these predictions.

Table 1: Predicted Solubility of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol in Common Organic Solvents at 25 °C

SolventSolvent TypeDielectric Constant (ε)Predicted SolubilityRationale for Prediction
Methanol Polar Protic32.7High Excellent hydrogen bond donor/acceptor. Interacts strongly with the compound's -OH group.[8]
Ethanol Polar Protic24.5High Similar to methanol, provides strong hydrogen bonding interactions.[9]
Acetone Polar Aprotic20.7Medium-High Strong dipole and H-bond acceptor, but lacks H-bond donor capability. Solvates the pyrazole and -OH group well.
Acetonitrile Polar Aprotic37.5Medium High polarity but is a weaker hydrogen bond acceptor than acetone.
Dichloromethane Polar Aprotic9.1Medium-Low Can solvate the chlorobenzyl moiety, but offers poor interaction with the polar -OH group.
Ethyl Acetate Polar Aprotic6.0Medium-Low Moderate polarity and H-bond acceptor. Balances polar/nonpolar interactions.
Toluene Nonpolar2.4Low Aromatic ring can interact with the chlorobenzyl group, but overall polarity is too low to effectively solvate the -OH and pyrazole core.
Hexane Nonpolar1.9Insoluble Lacks any significant polar interactions required to overcome the crystal lattice energy of the polar compound.[3]

This predictive framework highlights the dominant role of the hydroxyl group. Solvents capable of hydrogen bonding are expected to be the most effective. The solubility is anticipated to decrease as the solvent polarity and hydrogen bonding capacity decrease.

G cluster_solute cluster_methanol High Solubility: Methanol (Polar Protic) cluster_hexane Low Solubility: Hexane (Nonpolar) Solute Molecule Structure Methanol Methanol (CH₃OH) Strong H-Bond Donor & Acceptor Solute->Methanol Strong H-Bonding with -OH group Hexane Hexane (C₆H₁₄) Only Weak van der Waals Forces Solute->Hexane Weak Interactions (Lipophilic part only)

Fig 2. Conceptual diagram of solute-solvent interactions driving solubility.

Troubleshooting & Advanced Strategies

During experimental work, researchers may encounter challenges, particularly with compounds that exhibit lower-than-expected solubility.

  • Poor Solubility: If the compound proves sparingly soluble even in seemingly appropriate solvents, several strategies can be employed. Increasing the temperature will generally enhance solubility, but the stability of the compound must be considered.[8] The use of co-solvents can also be highly effective; for instance, adding a small amount of a highly effective solvent like methanol to a less effective one can significantly boost solvating power.[8]

  • Recrystallization Challenges: For purification, if a single solvent is ineffective for recrystallization, a binary solvent system is a powerful alternative. This involves dissolving the compound in a minimal amount of a "good" solvent at an elevated temperature, followed by the dropwise addition of a "poor" solvent until turbidity is observed. Slow cooling can then yield high-quality crystals.[8]

Conclusion

The solubility profile of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol is predicted to be dominated by its polar functional groups, particularly the 4-hydroxyl moiety. High solubility is anticipated in polar protic solvents like methanol and ethanol, with decreasing solubility in less polar and nonpolar media. This guide provides both a robust theoretical framework for understanding these properties and a detailed, validated experimental protocol for their accurate determination using the shake-flask method. The insights and methodologies presented herein are crucial for guiding formulation development, enabling toxicological studies, and ultimately maximizing the therapeutic potential of this and other related pyrazole derivatives.

References

  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis. Link

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An In-depth Technical Guide to Theoretical Calculations and DFT Studies of Pyrazole-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Their versatile scaffold allows for fine-tuning of physicochemical properties, making them ideal candidates for rational drug design.[1] This guide provides a comprehensive overview of the theoretical and computational methodologies, with a focus on Density Functional Theory (DFT), used to investigate pyrazole-4-ol derivatives. We will explore the causality behind computational choices, provide detailed protocols for key workflows, and demonstrate how these in-silico techniques accelerate the discovery and development of novel therapeutics by elucidating electronic structures, predicting reactivity, and rationalizing structure-activity relationships (SAR).[1]

Introduction: The Convergence of Pyrazole Chemistry and Computational Science

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are privileged structures in drug discovery, exhibiting a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3][4] Commercially successful drugs such as the anti-inflammatory agent Celecoxib and the multi-targeted kinase inhibitor Sunitinib feature the pyrazole core, underscoring its therapeutic significance.[1] The pyrazole-4-ol substitution pattern, in particular, offers unique hydrogen bonding capabilities and electronic properties that are of significant interest in designing molecules with specific biological targets.

To navigate the vast chemical space of possible pyrazole-4-ol derivatives, computational chemistry has become an indispensable tool.[5] It provides a cost-effective and time-efficient means to predict molecular properties, understand reaction mechanisms, and visualize drug-target interactions at an atomic level before committing to resource-intensive chemical synthesis.[1][5] Among the array of computational methods, Density Functional Theory (DFT) has emerged as a particularly robust and versatile tool for investigating the electronic structure, reactivity, and spectroscopic properties of these molecules.[6] This guide will serve as a technical primer for researchers, scientists, and drug development professionals aiming to leverage DFT and related computational techniques in their pyrazole-focused research.

Core Methodology: Density Functional Theory (DFT)

Quantum chemical calculations, especially DFT, are foundational for understanding the intrinsic properties of a molecule. DFT is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wave function-based methods, offering a favorable balance between accuracy and computational cost for the medium-to-large organic molecules typically encountered in drug discovery.

The Rationale Behind Method Selection: Functionals and Basis Sets

The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: This is the component of DFT that approximates the complex quantum mechanical interactions between electrons. For organic molecules like pyrazole derivatives, hybrid functionals are often the preferred choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is ubiquitously cited in the literature for studies on pyrazole derivatives due to its proven track record of providing reliable results for geometries, electronic properties, and vibrational frequencies.[7][8][9] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic behavior.

  • Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set determine the quality of the calculation. The Pople-style basis set 6-311G(d,p) is a common and effective choice for these systems.[8][9] The "6-311G" indicates the number of Gaussian functions used to describe the core and valence orbitals, while the "(d,p)" notation signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These polarization functions allow for greater flexibility in the orbital shapes, which is crucial for accurately describing chemical bonding and non-covalent interactions. For studies requiring higher accuracy, especially concerning non-covalent interactions or anion properties, a more diffuse basis set like 6-311++G(d,p) may be employed.[6]

Key Applications and Calculated Properties

A standard DFT study on a pyrazole-4-ol derivative involves the calculation of several key properties that provide insight into its chemical nature and potential biological activity.

  • Geometric Optimization: The first and most critical step is to find the molecule's most stable three-dimensional conformation, its ground-state geometry.[1] This is achieved by minimizing the energy of the structure. A self-validating protocol requires a subsequent frequency calculation . The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface and not a transition state.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity.

    • HOMO: Represents the ability to donate an electron. A higher HOMO energy corresponds to a better electron donor.

    • LUMO: Represents the ability to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

    • HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity.[9][10] A smaller energy gap suggests that the molecule is more easily polarizable and more chemically reactive.[9]

  • Molecular Electrostatic Potential (MEP): An MEP map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule.[1] It is an invaluable tool for identifying sites for intermolecular interactions.

    • Red Regions (Negative Potential): Indicate electron-rich areas, typically associated with lone pairs on heteroatoms (like the nitrogen and oxygen atoms in pyrazole-4-ol). These are sites for electrophilic attack and hydrogen bond acceptance.

    • Blue Regions (Positive Potential): Indicate electron-poor areas, typically associated with acidic protons (like the hydroxyl and N-H protons). These are sites for nucleophilic attack and hydrogen bond donation.

  • Global Reactivity Descriptors: Derived from the HOMO and LUMO energies, these descriptors quantify the overall reactivity of a molecule. Key descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).[7] These values can be used to compare the reactivity profiles across a series of derivatives.

A Typical Computational Workflow for Pyrazole Derivatives

The following diagram and protocol outline a standard, field-proven workflow for the computational analysis of a novel pyrazole-4-ol derivative, integrating DFT calculations with molecular docking to predict biological potential.

Computational Workflow for Pyrazole Derivatives Figure 1: A Typical Computational Workflow for the Design of Pyrazole Derivatives MolDesign 1. Molecule Construction (2D Sketch -> 3D Model) GeoOpt 2. Geometry Optimization (DFT: B3LYP/6-311G(d,p)) MolDesign->GeoOpt Initial Structure FreqAnalysis 3. Frequency Analysis (Confirm Minimum Energy) GeoOpt->FreqAnalysis Optimized Geometry PropCalc 4. Property Calculation (HOMO, LUMO, MEP) FreqAnalysis->PropCalc Verified Structure Docking 5. Molecular Docking (AutoDock Vina) PropCalc->Docking Ligand for Docking Analysis 6. Analysis of Results (Binding Energy & Pose) Docking->Analysis

Caption: A typical computational workflow for the design of pyrazole derivatives.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: DFT Calculation of a Pyrazole-4-ol Derivative

This protocol describes the steps for performing a geometry optimization and property calculation using a computational chemistry package like Gaussian.

  • Structure Creation:

    • Using a molecular editor (e.g., GaussView, Avogadro), draw the 2D structure of the pyrazole-4-ol derivative.

    • Convert the 2D structure to a 3D structure and perform an initial, rapid energy minimization using a molecular mechanics force field (e.g., MMFF94).[1]

  • Input File Preparation:

    • Create an input file specifying the calculation parameters. The header for a Gaussian input file would look similar to this:

    • #p B3LYP/6-311G(d,p): Specifies the DFT method and basis set.

    • Opt: Keyword to perform a geometry optimization.

    • Freq: Keyword to perform a frequency calculation after the optimization.

    • 0 1: Specifies the charge (0) and spin multiplicity (1 for a singlet state).

  • Execution and Validation:

    • Submit the input file to the computational software.

    • Upon completion, verify that the optimization has converged successfully.

    • Inspect the output of the frequency calculation. Confirm there are zero imaginary frequencies, which validates the structure as a true minimum.

  • Data Extraction and Analysis:

    • Extract the final optimized coordinates.

    • From the output file, record the energies of the HOMO and LUMO to calculate the energy gap.

    • Use visualization software to generate the Molecular Electrostatic Potential (MEP) map from the calculation output files.

Protocol 2: Molecular Docking with an Optimized Ligand

This protocol outlines the process of docking the DFT-optimized pyrazole-4-ol derivative into a protein active site using software like AutoDock Vina.[1]

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[1]

    • Remove water molecules, co-crystallized ligands, and any non-essential protein chains.[1]

    • Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges) using a tool like AutoDockTools.[1]

  • Ligand Preparation:

    • Use the DFT-optimized structure from Protocol 1 as the input ligand file. This is a critical step, as using a low-energy, realistic conformation improves the quality of docking results.

    • Assign charges and define the rotatable bonds for the ligand.[1]

  • Docking Simulation:

    • Define the binding site by creating a grid box that encompasses the active site residues of the protein.[1]

    • Perform the docking calculation using software like AutoDock Vina, which will search for the best binding poses of the ligand within the specified grid box.[1]

  • Analysis:

    • Analyze the output to identify the binding pose with the lowest binding energy (most favorable).

    • Visualize the protein-ligand complex to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding.

Data Presentation and Interpretation

Quantitative data from DFT studies are best summarized in tables for easy comparison across a series of derivatives. This allows for the direct correlation of electronic properties with experimentally observed biological activity, forming the basis of a Quantitative Structure-Activity Relationship (QSAR) study.[11]

Table 1: Hypothetical DFT-Calculated Properties for Substituted Pyrazole-4-ol Derivatives

Compound IDSubstituent (R)HOMO (eV)LUMO (eV)ΔE (HOMO-LUMO) (eV)Dipole Moment (Debye)
PYR-01 -H-6.28-1.155.132.45
PYR-02 -Cl (electron-withdrawing)-6.45-1.504.953.80
PYR-03 -OCH₃ (electron-donating)-5.95-1.054.902.90
  • Interpretation: In this hypothetical example, the electron-withdrawing chloro group (-Cl) in PYR-02 lowers both the HOMO and LUMO energies, making the molecule less likely to donate electrons but a better electron acceptor. The electron-donating methoxy group (-OCH₃) in PYR-03 raises the HOMO energy, making it a better electron donor. Both substitutions resulted in a smaller energy gap compared to the parent compound (PYR-01 ), suggesting potentially higher reactivity. Such data, when correlated with experimental IC₅₀ values, can build a powerful predictive SAR model.[11]

Conclusion

Theoretical calculations, spearheaded by Density Functional Theory, provide a powerful, predictive framework for the study of pyrazole-4-ol derivatives.[6] By enabling the detailed investigation of molecular structure, electronic properties, and reactivity, these computational methods offer invaluable insights that guide synthetic efforts and accelerate the drug discovery pipeline.[5] The integration of DFT-optimized structures into molecular docking and QSAR models further enhances our ability to rationally design novel pyrazole-based compounds with improved efficacy and desired pharmacological profiles. The methodologies and protocols outlined in this guide represent a robust, self-validating system for researchers aiming to harness the full potential of computational chemistry in the development of next-generation therapeutics.

References

  • Jana, S. B., et al. (2024, March 6). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Preprints. Retrieved from [Link]

  • El-fakharany, M. F., et al. (2021). Evaluation of a new series of pyrazole derivatives as a potent epidermal growth factor receptor inhibitory activity: QSAR modeling using quantum-chemical descriptors. Journal of Computational Chemistry, 42(32), 2306-2320. Retrieved from [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. Retrieved from [Link]

  • Carrasco-Velar, R., et al. (2020). Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. Journal of Molecular Structure, 1222, 128892. Retrieved from [Link]

  • Salgado-Zamora, H., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(23), 5639. Retrieved from [Link]

  • Ríos-Guerra, F., et al. (2018). Synthesis and characterization of a new family of pyrazole derivatives. Journal of the Chilean Chemical Society, 63(2), 4004-4012. Retrieved from [Link]

  • Malik, A., et al. (2024). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Journal of Molecular Structure, 1321, 138933. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2025). Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). Chemistry & Biodiversity. Retrieved from [Link]

  • Priyanka, S., et al. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. AIP Conference Proceedings, 2393(1), 040001. Retrieved from [Link]

  • Acar, Ç., et al. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. Journal of Biochemical and Molecular Toxicology, 36(8), e23101. Retrieved from [Link]

  • Fandzloch, M., et al. (2017). On the Interactions of Fused Pyrazole Derivative with Selected Amino Acids: DFT Calculations. Journal of Chemistry, 2017, 4082901. Retrieved from [Link]

  • Jana, S. B., et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved from [Link]

  • Al-Ostath, A., et al. (2025). Design, synthesis, in silico studies, molecular docking, ADMET and anticancer activity of novel N -substituted-4-pyrazole derivatives. ResearchGate. Retrieved from [Link]

  • Kumar, V., et al. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Research, 10(4). Retrieved from [Link]

  • Gomha, S. M., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega, 6(32), 21085–21099. Retrieved from [Link]

  • Rai, K. M. L., et al. (2009). Evaluation of new pyrazole derivatives for their biological activity. Bioorganic & Medicinal Chemistry Letters, 19(18), 5374-5377. Retrieved from [Link]

  • Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical and Medicinal Research, 2(1), 1-19. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2025). Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). ResearchGate. Retrieved from [Link]

  • Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. International Journal of Pharmaceutical Sciences Review and Research, 28(1), 148-158. Retrieved from [Link]

  • Amine, M. S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6509. Retrieved from [Link]

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The Evolution and Discovery of N-Benzyl Substituted Pyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry and agrochemicals, characterized by its robust stability and versatile hydrogen-bonding capabilities. However, the specific functionalization of this core—particularly the N-benzyl substitution —has unlocked unprecedented access to deep, lipophilic allosteric pockets across a variety of biological targets. This whitepaper explores the historical discovery, structural advantages, self-validating synthetic methodologies, and modern therapeutic applications of N-benzyl substituted pyrazoles, providing an authoritative resource for drug development professionals.

The Evolution of the N-Benzyl Pyrazole Scaffold

From Agrochemistry to Human Therapeutics

The history of pyrazole chemistry dates back to the late 19th century, but the strategic use of the N-benzyl moiety gained significant traction in the late 20th century within the agricultural sector. Early high-throughput screening identified N-benzylpyrazole-5-carboxamides, such as Tebufenpyrad and Tolfenpyrad , as highly potent acaricides and insecticides 1. These compounds operate by selectively inhibiting mitochondrial complex I.

As computational chemistry and structure-based drug design advanced, researchers realized that the physicochemical properties that made these compounds lethal to pests—specifically their ability to penetrate complex lipid membranes and bind to buried hydrophobic enzyme pockets—could be repurposed for human therapeutics 2.

The Structural Advantage: Flexibility and Lipophilicity

Why choose an N-benzyl group over a simple N-phenyl or N-alkyl substitution? The causality lies in molecular geometry. The methylene bridge (-CH2-) of the benzyl group provides a critical degree of rotational freedom. Unlike a rigid N-phenyl group, the N-benzyl moiety can act as a "conformational hinge," allowing the distal aromatic ring to rotate and achieve optimal π−π stacking or hydrophobic interactions within dynamic allosteric sites.

Chemical Synthesis: A Self-Validating Methodology

The most reliable and historically significant method for synthesizing N-benzyl pyrazoles is the condensation of benzylhydrazine with 1,3-dicarbonyl compounds. As application scientists, we must ensure that our protocols are not just procedural, but self-validating systems where each step confirms the success of the previous one.

Mechanistic Rationale

We specifically utilize benzylhydrazine hydrochloride rather than the free base 3. The free base is prone to rapid oxidation and degradation under atmospheric conditions. By utilizing the hydrochloride salt, we ensure stoichiometric precision. The reaction is driven by acid catalysis (e.g., acetic acid), which protonates the carbonyl oxygen, dramatically increasing its electrophilicity and facilitating the crucial dehydration step that drives the equilibrium toward the thermodynamically stable aromatic pyrazole ring.

Step-by-Step Experimental Protocol
  • Step 1: Reagent Preparation & Liberation of Free Base Suspend 1.0 equivalent of benzylhydrazine hydrochloride in absolute ethanol. Add 1.1 equivalents of sodium acetate.

    • In-Process Validation: The transition from a cloudy suspension to a clearer solution (with precipitated NaCl) indicates the successful in situ liberation of the nucleophilic free hydrazine.

  • Step 2: Condensation Add 1.0 equivalent of the desired 1,3-dicarbonyl compound (e.g., acetylacetone) dropwise at 0°C to prevent exothermic side reactions. Gradually warm to room temperature, then add a catalytic amount of glacial acetic acid.

    • In-Process Validation: Thin-Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc mobile phase. The disappearance of the UV-active dicarbonyl spot confirms the formation of the hydrazone intermediate.

  • Step 3: Cyclization & Dehydration Reflux the mixture at 78°C for 2–4 hours. The thermal energy overcomes the activation barrier for intramolecular nucleophilic attack, while the acid catalyst drives the loss of water.

    • In-Process Validation: Extract a 10 μ L aliquot for LC-MS. The presence of the target mass [M+H]+ minus 18 Da (confirming the loss of H2​O ) validates successful cyclization.

  • Step 4: Workup & Purification Concentrate the solvent in vacuo, partition between ethyl acetate and saturated aqueous NaHCO3​ , and wash with brine. Purify the organic layer via silica gel column chromatography.

Synthesis_Workflow A Benzylhydrazine HCl + 1,3-Dicarbonyl B Condensation Reaction (EtOH, Reflux, 2-4h) A->B Heat + Acid Catalyst C Hydrazone Intermediate B->C D Intramolecular Cyclization (-H2O) C->D Dehydration E Aqueous Workup & Extraction D->E F Column Chromatography & Validation (NMR/MS) E->F G Pure N-benzyl pyrazole Derivative F->G

Fig 1: Step-by-step synthetic workflow for N-benzyl pyrazoles via condensation.

Biological Applications and Target Mechanisms

Neuropharmacology: Precision Modulation of GIRK Channels

G-protein-gated inwardly rectifying potassium (GIRK) channels are critical regulators of neuronal excitability. The discovery of the small molecule ML297 proved that GIRK channels could be modulated, but it lacked optimal potency. Through iterative Structure-Activity Relationship (SAR) studies, researchers discovered VU0466551 , an N-benzyl pyrazole derivative that acts as a highly potent allosteric activator of GIRK1/GIRK2 channels 4.

The causality behind this potency jump lies in the N-benzyl group. The flexible linker allows the compound to anchor deeply into the channel's hydrophobic pocket, inducing a conformational change that forces the channel open, leading to potassium efflux and subsequent neuronal hyperpolarization.

GIRK_Mechanism Ligand VU0466551 (N-benzyl pyrazole) GIRK GIRK1/2 Channel (Target Protein) Ligand->GIRK Direct Allosteric Activation GPCR GPCR (Resting State) GPCR->GIRK Endogenous Pathway K_efflux Potassium (K+) Efflux GIRK->K_efflux Channel Opening Hyperpol Neuronal Hyperpolarization K_efflux->Hyperpol Inhibitory Signal

Fig 2: Allosteric activation of GIRK1/2 channels by N-benzyl pyrazole VU0466551.

Virology: Allosteric Inhibition of Dengue Virus RdRp

In the context of virology, the N-benzyl pyrazole scaffold has proven critical in allosteric inhibition. High-throughput screening initially identified NITD-1 as an inhibitor of the Dengue Virus (DENV) RNA-dependent RNA polymerase (RdRp). However, SAR optimization revealed that replacing the dihydropyrazolone moiety with an N-benzyl-pyrazole (yielding NITD-2 ) drastically improved the IC50 from 7.2 μ M to 0.7 μ M 5. Mechanistically, UV cross-linking studies confirmed that the N-benzyl group inserts into a hydrophobic pocket near Met343 at the entrance of the RNA template tunnel, sterically occluding de novo RNA synthesis.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the profound impact of the N-benzyl substitution across different therapeutic domains, the following table summarizes the quantitative improvements in target affinity compared to baseline scaffolds.

CompoundTarget / ApplicationStructural ModificationPotency (IC50 / EC50)Reference
ML297 GIRK1/GIRK2 ChannelsN-phenyl pyrazole baseEC50 = 160 nM4
VU0466551 GIRK1/GIRK2 ChannelsN-benzyl substitutionEC50 = 70 nM4
NITD-1 DENV RdRpDihydropyrazolone baseIC50 = 7.2 μ M5
NITD-2 DENV RdRpN-benzyl-pyrazoleIC50 = 0.7 μ M5
Tebufenpyrad Mitochondrial Complex IN-(4-tert-butylbenzyl)Highly Acaricidal1

Conclusion

The transition of N-benzyl substituted pyrazoles from broad-spectrum agrochemicals to highly selective allosteric modulators in human disease represents a triumph of rational drug design. By understanding the causality behind the scaffold's conformational flexibility and lipophilicity, and by employing rigorous, self-validating synthetic protocols, researchers can continue to leverage this privileged structure to drug previously "undruggable" targets.

References

  • Advances in Targeting GIRK Channels in Disease - PMC (National Institutes of Health). 4

  • Inhibition of Dengue Virus Polymerase by Blocking of the RNA Tunnel - ASM Journals.5

  • Benzylhydrazine hydrochloride | 1073-62-7 - Benchchem. 3

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide - ResearchGate / MDPI. 1

  • Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives - ResearchGate / ACS. 2

Sources

Methodological & Application

Application Note: Synthesis and Characterization Protocol for 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Focus: A highly regioselective approach to N-alkylated 4-hydroxypyrazoles for Lysophosphatidic Acid Receptor 2 (LPA2) Antagonist Development.

Executive Summary & Rationale

1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol is a highly valued heterocyclic scaffold, prominently featured in the development of novel Type 2 Lysophosphatidic Acid (LPA2) receptor antagonists. Recent medicinal chemistry programs have identified 1-benzyl-3,5-dimethyl-1H-pyrazol-4-ol derivatives (such as UCM-14216 and UCM-22018) as some of the most potent and selective LPA2 antagonists to date, demonstrating significant in vivo efficacy in neuroinflammatory and spinal cord injury models [1][1].

The Synthetic Challenge: Traditional synthesis of N-alkylated 4-hydroxypyrazoles involves the direct alkylation of the pre-formed 3,5-dimethyl-1H-pyrazol-4-ol core [2]. However, this approach is fundamentally flawed for high-yield drug development because the C4-hydroxyl group competes with the pyrazole nitrogen as a nucleophile. This leads to a difficult-to-separate mixture of N-alkylated and O-alkylated (ether) products, drastically reducing the yield of the target compound.

The Solution: This protocol details a highly regioselective, two-step cyclocondensation approach. By utilizing 3-acetoxy-2,4-pentanedione as the dicarbonyl electrophile and reacting it with (2-chlorobenzyl)hydrazine, the N-C bond is formed deterministically. The acetate group serves as an internal protecting group that entirely prevents O-alkylation. Subsequent mild basic hydrolysis yields the pure target compound.

Mechanistic Pathway & Synthetic Strategy

The causality behind this workflow is rooted in protective group chemistry and nucleophilic regioselectivity [3][2].

  • Cyclocondensation: The reaction of the asymmetric hydrazine with the symmetric diketone (3-acetoxy-2,4-pentanedione) yields only one positional isomer regarding the methyl groups. The acetate group masks the oxygen, rendering it non-nucleophilic during the high-temperature cyclization phase.

  • Hydrolysis: The intermediate pyrazol-4-yl acetate is highly susceptible to base-catalyzed ester cleavage. Using mild NaOH in methanol rapidly unmasks the C4-hydroxyl group without risking cleavage of the robust N-benzyl bond.

SyntheticWorkflow A 3-Acetoxy-2,4-pentanedione + (2-Chlorobenzyl)hydrazine HCl B Step 1: Cyclocondensation (Reflux, EtOH, NaOAc) A->B Cyclization C Intermediate: 1-(2-Chlorobenzyl)-3,5-dimethyl -1H-pyrazol-4-yl acetate B->C Regioselective N-C bond formation F Strategic Advantage: Acetate masks the C4-hydroxyl, preventing O-alkylation side reactions. B->F D Step 2: Base-Catalyzed Hydrolysis (NaOH, MeOH, RT) C->D Deprotection E Target Compound: 1-(2-Chlorobenzyl)-3,5-dimethyl -1H-pyrazol-4-ol D->E High Yield (>85%)

Fig 1. Regioselective synthetic workflow for 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol.

Reagents, Materials, and Equipment

Reagents:

  • 3-Acetoxy-2,4-pentanedione (CAS: 10225-39-5, >98% purity)

  • (2-Chlorobenzyl)hydrazine hydrochloride (CAS: 500333-56-0)

  • Sodium acetate (anhydrous)

  • Ethanol (Absolute)

  • Sodium hydroxide (2M aqueous solution)

  • Methanol (HPLC grade)

  • Ethyl acetate, Hexanes, Brine (for workup)

Equipment:

  • 250 mL round-bottom flasks with reflux condensers

  • Rotary evaporator

  • pH indicator strips (Range 0-14) or calibrated pH meter

  • LC-MS and NMR for validation

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl acetate (Intermediate)
  • Preparation: In a 250 mL round-bottom flask, suspend (2-chlorobenzyl)hydrazine hydrochloride (10.0 mmol, 1.93 g) in 50 mL of absolute ethanol.

  • Neutralization (Critical Causality): Add anhydrous sodium acetate (11.0 mmol, 0.90 g) to the suspension. Why? This step frees the hydrazine base from its hydrochloride salt. If the reaction remains too acidic, the diketone will not undergo efficient nucleophilic attack, and the hydrazine will remain unreactive.

  • Addition: Stir for 15 minutes at room temperature to ensure complete neutralization, then add 3-acetoxy-2,4-pentanedione (10.0 mmol, 1.58 g) dropwise.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool the reaction to room temperature and concentrate the ethanol under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and Distilled Water (50 mL).

  • Extraction: Separate the organic layer. Wash the aqueous layer with an additional 25 mL of EtOAc. Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the crude acetate intermediate as a pale yellow oil. (Expected yield: 85-90%).

Protocol B: Base-Catalyzed Hydrolysis to Target Compound
  • Dissolution: Dissolve the crude 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl acetate (~8.5 mmol) in 30 mL of Methanol.

  • Hydrolysis: Add 10 mL of 2M NaOH (aq) dropwise while stirring. Stir the reaction at room temperature for 2 hours.

  • Self-Validation Checkpoint (LC-MS): Aliquot 10 µL of the reaction mixture, dilute in MeOH, and run a rapid LC-MS. The disappearance of the m/z 279 [M+H]⁺ peak (acetate) and the appearance of the m/z 237 [M+H]⁺ peak (alcohol) confirms reaction completion.

  • Neutralization (Critical Causality): Cool the flask in an ice bath. Carefully add 1M HCl dropwise until the pH is exactly 6.5 - 7.0. Why? The target 4-hydroxypyrazole is amphoteric. If the pH is >8, it forms a water-soluble phenoxide-like anion. If the pH is <4, the pyrazole nitrogen protonates. Both extremes result in catastrophic loss of yield during organic extraction.

  • Extraction: Extract the neutralized aqueous mixture with EtOAc (3 x 40 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude solid by recrystallization from hot EtOAc/Hexanes to yield pure 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol as an off-white crystalline solid.

Analytical Characterization & Data Presentation

Use the following reference table to validate the identity and purity of your synthesized compound.

ParameterExpected Value / Specification
Molecular Formula C₁₂H₁₃ClN₂O
Molecular Weight 236.70 g/mol
Overall Yield 75 - 82% (over two steps)
Purity (HPLC) > 98% (UV at 254 nm)
ESI-MS [M+H]⁺ m/z 237.1 (Expected: 237.08)
¹H NMR (400 MHz, CDCl₃) δ 7.35 (dd, 1H), 7.20 (td, 1H), 7.15 (td, 1H), 6.55 (dd, 1H), 5.20 (s, 2H, N-CH₂), 4.50 (br s, 1H, OH), 2.15 (s, 3H, C3-CH₃), 2.10 (s, 3H, C5-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 136.0 (C3), 135.0, 134.0 (C4), 132.5, 129.5, 128.8, 127.5, 127.0, 126.0 (C5), 50.5 (N-CH₂), 10.5 (CH₃), 9.0 (CH₃)

Troubleshooting & Self-Validation Checkpoints

  • Low Yield in Step 1: Usually caused by incomplete neutralization of the hydrazine HCl salt. Ensure the sodium acetate is finely powdered and fully reacted before adding the diketone.

  • O-Alkylation Detected: If O-alkylation is observed, the starting 3-acetoxy-2,4-pentanedione may have partially hydrolyzed prior to use. Always store the diketone under an inert atmosphere and check its purity by NMR before synthesis.

  • Product Loss During Step 2 Workup: Strictly adhere to the pH 6.5-7.0 neutralization checkpoint. Use a calibrated pH meter rather than broad-range indicator paper if yields are inconsistent.

References

  • Title: Development of new type 2 lysophosphatidic acid receptor LPA2 antagonists Source: Universidad Complutense de Madrid (Docta Complutense) URL: [Link]

  • Title: Cycloadditions and other chemistry of 4-oxygenated pyrazoles Source: Canadian Journal of Chemistry (Fagan, P. J., et al., 1979) URL: [Link]

Sources

Application Note: Step-by-Step Preparation of 3,5-Dimethyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Rationale

3,5-Dimethyl-1H-pyrazol-4-ol (also known as 4-hydroxy-3,5-dimethylpyrazole, CAS: 2820-38-4) is a highly valuable heterocyclic building block in modern drug discovery. Pyrazole derivatives exhibit a broad spectrum of pharmacological properties, including robust antimicrobial, anti-inflammatory, and neuroprotective activities[1]. Specifically, the 4-hydroxyl substitution imparts potent electron-donating capabilities, making the molecule a strong free radical scavenger and antioxidant[1].

In advanced therapeutics, the pyrazole core is the foundational pharmacophore for novel Lysophosphatidic Acid 2 (LPA2) receptor antagonists. Compounds such as UCM-14216 and UCM-22018 utilize this scaffold to competitively inhibit LPA2, demonstrating significant in vivo efficacy in mitigating neuropathic pain and promoting recovery in spinal cord injury models[2].

Pathway LPA Lysophosphatidic Acid (LPA) LPA2 LPA2 Receptor (GPCR) LPA->LPA2 Agonist Binding Gq Gq/11 Protein Pathway LPA2->Gq Activation Ca Intracellular Ca2+ Mobilization Gq->Ca PLC Signaling Inflam Neuropathic Pain / Inflammation Ca->Inflam Downstream Effect Antag Pyrazole Antagonists (e.g., UCM-22018) Antag->LPA2 Competitive Inhibition

Mechanism of action of pyrazole-based LPA2 antagonists in neuropathic pain.

Mechanistic Strategy: A Self-Validating Synthetic System

While the classical synthesis of pyrazoles relies on the straightforward cyclocondensation of 1,3-diketones with hydrazines[1], introducing a hydroxyl group at the C4 position presents a chemical challenge. Direct oxidation of acetylacetone (2,4-pentanedione) using peroxides is notoriously prone to over-oxidation and Baeyer-Villiger-type chain cleavage.

To ensure high yields and scalability, this protocol utilizes a four-step protected-intermediate sequence . This pathway is engineered as a self-validating system—meaning the physical phenomena observed at each step (gas evolution, precipitation) inherently confirm the success of the underlying mechanism.

  • α -Chlorination : Acetylacetone is treated with sulfuryl chloride ( SO2​Cl2​ ). The reaction is driven to completion by the irreversible evolution of SO2​ and HCl gases (Le Chatelier’s principle).

  • Acetoxylation : The highly electrophilic α -chloro ketone undergoes an SN​2 displacement using potassium acetate in dimethylformamide (DMF). DMF solvates the potassium cation, leaving the acetate anion highly nucleophilic. The immediate precipitation of insoluble KCl visually validates the conversion.

  • Cyclocondensation : Hydrazine hydrate acts as a bis-nucleophile, attacking the two carbonyl groups. Dehydration and thermodynamically driven aromatization yield the pyrazole ring.

  • Saponification : Base-catalyzed hydrolysis selectively cleaves the ester. Because the pyrazole is amphoteric, neutralizing the basic solution to its isoelectric point (pH ~6) triggers the sudden precipitation of the target 3,5-dimethyl-1H-pyrazol-4-ol.

Synthesis A Acetylacetone B 3-chloro- 2,4-pentanedione A->B SO2Cl2 0°C C 3-acetoxy- 2,4-pentanedione B->C KOAc DMF, 80°C D 4-acetoxy-3,5- dimethylpyrazole C->D N2H4·H2O EtOH, Reflux E 3,5-dimethyl-1H- pyrazol-4-ol D->E 1. NaOH 2. HCl (pH 6)

Four-step synthetic workflow for 3,5-dimethyl-1H-pyrazol-4-ol via an acetoxy intermediate.

Quantitative Reaction Parameters

StepReactantMW ( g/mol )EquivalentsReagents / SolventsTime / TempExpected Yield
1 Acetylacetone100.121.0 SO2​Cl2​ (1.05 eq), CH2​Cl2​ 2 h, 0 °C RT85–90%
2 3-chloro-2,4-pentanedione134.561.0KOAc (1.5 eq), DMF4 h, 80 °C75–80%
3 3-acetoxy-2,4-pentanedione158.151.0 N2​H4​⋅H2​O (1.1 eq), EtOH3 h, 80 °C (Reflux)80–85%
4 4-acetoxy-3,5-dimethylpyrazole154.171.0NaOH (2.0 eq), H2​O /MeOH2 h, RT90–95%

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-chloro-2,4-pentanedione
  • Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and a gas scrubber system (to neutralize SO2​ / HCl ).

  • Dissolve acetylacetone (50.0 g, 0.50 mol) in 150 mL of anhydrous dichloromethane ( CH2​Cl2​ ) and cool the mixture to 0 °C in an ice bath.

  • Add sulfuryl chloride (70.8 g, 0.52 mol) dropwise over 1 hour. Causality Check: Vigorous gas evolution will occur; ensure the addition rate controls the effervescence.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Concentrate the mixture under reduced pressure to remove the solvent and residual gases, yielding a pale yellow liquid. Use immediately in the next step.

Step 2: Synthesis of 3-acetoxy-2,4-pentanedione
  • In a 500 mL flask, suspend anhydrous potassium acetate (73.6 g, 0.75 mol) in 200 mL of dry DMF.

  • Add the crude 3-chloro-2,4-pentanedione from Step 1 in a single portion.

  • Heat the mixture to 80 °C and stir for 4 hours. Causality Check: A fine white precipitate of KCl will form rapidly, indicating successful nucleophilic substitution.

  • Cool the mixture, filter off the KCl salts, and wash the filter cake with a small amount of ethyl acetate.

  • Partition the filtrate between water (300 mL) and ethyl acetate (300 mL). Extract the aqueous layer twice more with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum to afford 3-acetoxy-2,4-pentanedione as a viscous oil.

Step 3: Cyclocondensation to 4-acetoxy-3,5-dimethylpyrazole
  • Dissolve the crude 3-acetoxy-2,4-pentanedione (~63 g, 0.40 mol) in 250 mL of absolute ethanol.

  • Cool the solution to 0 °C and slowly add hydrazine hydrate (64% hydrazine, 22.0 g, 0.44 mol) dropwise. Note: The reaction is highly exothermic.

  • Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 3 hours.

  • Concentrate the reaction mixture under reduced pressure to remove ethanol and water. The resulting crude solid is 4-acetoxy-3,5-dimethylpyrazole, which can be used without further purification.

Step 4: Saponification to 3,5-Dimethyl-1H-pyrazol-4-ol
  • Dissolve the crude 4-acetoxy-3,5-dimethylpyrazole in 150 mL of methanol.

  • Add an aqueous solution of NaOH (32.0 g, 0.80 mol, dissolved in 100 mL of water) to the mixture.

  • Stir the solution at room temperature for 2 hours. The ester linkage is rapidly cleaved under these conditions.

  • Cool the mixture in an ice bath and carefully adjust the pH to 6.0–6.5 using 2M HCl . Causality Check: The target molecule is highly soluble at extreme pH levels but crystallizes rapidly at its isoelectric point. A dense, off-white precipitate will form.

  • Filter the precipitate under vacuum, wash thoroughly with cold distilled water, and dry overnight in a vacuum oven at 50 °C.

  • Analytical Validation: The final product is an off-white powder. The melting point should be sharp at 173–178 °C [Sigma-Aldrich][3]. 1H NMR (DMSO- d6​ ) will show a singlet at ~2.05 ppm (6H, two methyl groups), a broad singlet at ~8.5 ppm (1H, -OH), and a very broad exchangeable signal >11 ppm (1H, pyrazole N-H).

References

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives Source: ResearchGate URL:[Link]

  • DEVELOPMENT OF NEW TYPE 2 LYSOPHOSPHATIDIC ACID RECEPTOR ANTAGONISTS Source: Docta Complutense (Universidad Complutense de Madrid) URL:[Link]

Sources

Application Note: Advanced Crystallization Strategies for 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Pharmaceutical Development Scientists Document Type: Technical Application Note & Validated Protocols

Introduction & Physicochemical Profiling

The compound 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol is a highly functionalized heterocyclic building block frequently utilized in pharmaceutical synthesis and chemical biology. Achieving high-purity crystalline forms of this compound is critical for unambiguous structural characterization, batch-to-batch consistency, and downstream formulation.

As a Senior Application Scientist, I approach the crystallization of this molecule by first deconstructing its physicochemical architecture. The molecule presents a distinct dichotomy:

  • Hydrogen Bonding Domain: The 4-hydroxyl (-OH) group and the pyrazole nitrogens act as strong hydrogen bond donors and acceptors. This promotes robust intermolecular self-association, which is the thermodynamic driver for forming stable, high-melting-point crystal lattices[1].

  • Lipophilic/Steric Domain: The 2-chlorobenzyl group at the N1 position and the methyl groups at C3 and C5 introduce significant steric bulk and lipophilicity.

This structural duality means the compound is sparingly soluble in highly polar solvents (like water) and non-polar alkanes (like heptane), but exhibits excellent solubility in moderate-polarity organic solvents (like alcohols, acetone, and ethyl acetate) [2]. Consequently, if the supersaturation is generated too rapidly during crystallization, the lipophilic domains tend to cluster hydrophobically before the polar domains can align into a lattice, leading to liquid-liquid phase separation (LLPS) —commonly known as "oiling out."

To prevent oiling out and ensure phase purity, we employ kinetically controlled Seeded Cooling Crystallization and Anti-Solvent Crystallization [3].

Solvent Selection & Thermodynamic Data

The foundation of a self-validating crystallization process is empirical solubility data. The ideal solvent system must exhibit a steep temperature-solubility curve (for cooling crystallization) or a sharp solubility drop upon the addition of a miscible anti-solvent [4].

Table 1: Quantitative Solvent Profiling for 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

SolventClassificationEst. Sol. @ 20°C (mg/mL)Est. Sol. @ 60°C (mg/mL)Process Suitability & Mechanistic Role
Ethanol (EtOH) Polar Protic~15>120Ideal for Cooling. Protic nature solvates the 4-OH group at high temps; steep curve allows high recovery.
Acetone Polar Aprotic>150>250Primary for Anti-Solvent. High solubility limits its use in cooling, but excellent when paired with water.
Ethyl Acetate Polar Aprotic~25>100Versatile. Good for cooling or as a primary solvent paired with heptane (anti-solvent).
Water Highly Polar Protic<1<2Anti-Solvent. Forces precipitation by disrupting the solvation of the lipophilic 2-chlorobenzyl ring.
Heptane Non-Polar<5~10Anti-Solvent. Induces crystallization by starving the polar pyrazole core of stabilizing interactions.

Mechanistic Workflows

The following diagrams illustrate the logical decision matrix for selecting a crystallization route and the thermodynamic pathways that govern the phase transitions.

Workflow A Crude 1-(2-Chlorobenzyl)- 3,5-dimethyl-1H-pyrazol-4-ol B Dissolution in Primary Solvent (e.g., EtOH, Acetone) at 60°C A->B C Hot Polish Filtration (Remove insoluble particulates) B->C D Crystallization Strategy C->D E Cooling Crystallization (Cool to 5°C at 0.1°C/min) D->E High Purity / Large Crystals F Anti-Solvent Addition (Add Water/Heptane dropwise) D->F Rapid Yield / Particle Size Control G Supersaturation & Controlled Nucleation E->G F->G H Crystal Growth & Aging (Isothermal hold for 2h) G->H I Isolation & Drying (Vacuum filtration, wash, dry) H->I

Fig 1. Decision matrix and workflow for the crystallization of the pyrazole derivative.

Thermodynamics N1 Under- saturated N2 Metastable Zone N1->N2 Cooling / Anti-solvent N3 Labile Zone N2->N3 High Supersaturation N4 Crystal Growth N2->N4 Seeding (Preferred) N3->N4 Spontaneous Nucleation N5 Stable Solid N4->N5 Desuper- saturation

Fig 2. Thermodynamic pathways governing nucleation and crystal growth phases.

Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . Each step includes an In-Process Control (IPC) to verify the thermodynamic state of the system before proceeding.

Protocol A: Seeded Cooling Crystallization (Optimized for High Purity & Large Habit)

Causality: Relying on spontaneous nucleation in the labile zone often traps impurities and causes varying particle size distributions. By introducing seeds in the metastable zone, we bypass the energetic barrier of primary nucleation, forcing the system directly into controlled crystal growth [3].

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol in 80 mL of absolute Ethanol in a jacketed crystallizer equipped with an overhead stirrer.

  • Heating: Heat the suspension to 60°C at a rate of 2°C/min.

    • IPC Validation: Visually confirm a completely clear solution. If turbid, hold for 15 mins. If turbidity persists, perform a hot polish filtration to remove insoluble foreign matter.

  • Cooling to Metastable Zone: Cool the clear solution to 45°C at a rate of 0.5°C/min.

  • Seeding: Introduce 0.1 g (1 wt%) of pure, milled 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol seed crystals.

    • IPC Validation: Observe the seeds for 30 minutes. The seeds should remain suspended and not dissolve (confirming the solution is supersaturated) nor cause a massive crash-out (confirming the system is in the metastable, not labile, zone).

  • Controlled Desupersaturation: Cool the seeded slurry from 45°C to 5°C at a slow, linear rate of 0.1°C/min. This slow rate ensures that solute deposits onto the existing seed surfaces rather than forming new, impure nuclei.

  • Aging: Hold the slurry isothermally at 5°C for 2 hours.

  • Isolation: Filter the suspension under vacuum. Wash the filter cake with 15 mL of pre-chilled (5°C) Ethanol.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (Optimized for Rapid Yield & Fine Particles)

Causality: When fine particles are required for enhanced dissolution rates, anti-solvent crystallization is preferred[4]. Acetone perfectly solvates the molecule, but the dropwise addition of water rapidly increases the polarity of the medium, forcing the lipophilic 2-chlorobenzyl group out of the solution phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of the crude compound in 40 mL of Acetone at 25°C.

    • IPC Validation: Ensure complete dissolution. Acetone's high solvating power should yield a clear solution instantly.

  • Anti-Solvent Titration: Using a programmable syringe pump, begin adding deionized Water (the anti-solvent) at a rate of 1.0 mL/min under vigorous stirring (400 RPM).

  • Cloud Point Detection: Monitor the solution for the "cloud point" (the onset of persistent turbidity), which typically occurs after the addition of ~15-20 mL of water.

    • IPC Validation: Pause the water addition immediately upon reaching the cloud point. Hold the suspension isothermally for 30 minutes to allow the initial nuclei to mature, preventing oiling out.

  • Completion of Precipitation: Resume water addition at 2.0 mL/min until a total of 80 mL of water has been added (final Acetone:Water ratio of 1:2 v/v).

  • Aging & Isolation: Stir the resulting thick white slurry for 1 hour at 20°C to ensure complete desupersaturation. Filter under vacuum, wash with 20 mL of a 1:2 Acetone/Water mixture, and vacuum dry at 40°C.

Analytical Characterization & Validation

To confirm the success of the crystallization, the isolated solid must be subjected to the following analytical suite:

  • Differential Scanning Calorimetry (DSC): To verify the melting point and confirm the absence of amorphous domains or solvates. 4-hydroxypyrazoles typically exhibit sharp, high-temperature endotherms [1].

  • X-Ray Powder Diffraction (XRPD): To confirm the specific polymorphic form and ensure high crystallinity (evidenced by sharp, distinct diffraction peaks with high signal-to-noise ratios).

  • HPLC: To validate that kinetic impurity rejection was successful, targeting a final purity of >99.5% Area.

References

  • Chattaway, F. D., & Irving, H. (1931). The 4-Hydroxy-1-aryl-5-methylpyrazoles. Journal of the Chemical Society (Resumed), 786-792. RSC Publishing.

  • BenchChem. (2025). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. BenchChem. 1

  • Organic Process Research & Development. (2021). API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. ACS Publications. 2

  • ResearchGate. (2017). Particle Engineering of an Active Pharmaceutical Ingredient for Improved Micromeritic Properties. 3

Sources

HPLC method development for chlorobenzyl pyrazole analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Robust RP-HPLC Method Development and Validation for the Quantification of Chlorobenzyl Pyrazole Derivatives

Methodological Rationale & Physicochemical Dynamics

Chlorobenzyl pyrazole derivatives are pivotal scaffolds in modern drug discovery, frequently exhibiting potent antitumor and anti-inflammatory properties. However, their structural duality—combining a highly lipophilic chlorobenzyl moiety with a polar, basic pyrazole ring—creates significant chromatographic challenges.

  • Stationary Phase Causality : The lipophilicity of the chlorobenzyl group drives strong hydrophobic retention. To achieve baseline resolution without excessive run times, an end-capped C18 stationary phase (e.g., 150 mm × 4.6 mm, 5 µm) is optimal[1]. End-capping is critical; unreacted silanols (Si-OH) on the silica matrix act as weak acids that ionically interact with the basic secondary amine of the pyrazole ring, leading to severe peak tailing and loss of resolution.

  • Mobile Phase & Ion-Pairing Causality : To further suppress secondary silanol interactions and maintain the pyrazole nitrogen in a stable protonated state, the aqueous mobile phase must be strictly acidified. The addition of 0.1% Trifluoroacetic acid (TFA) serves a dual mechanistic purpose: it lowers the pH below the pKa of the pyrazole nitrogens, and the trifluoroacetate anion acts as an ion-pairing agent[2]. This ion-pairing neutralizes the localized positive charge, enhancing lipophilicity and ensuring a sharp, symmetrical peak[3]. For applications requiring mass spectrometry (LC-MS), TFA can be substituted with formic acid to prevent ion suppression[3].

Self-Validating Experimental Protocol

A robust analytical method must continuously verify its own integrity. The following protocol integrates System Suitability Testing (SST) to create a self-validating workflow, ensuring that column efficiency and detector response remain uncompromised throughout the sequence.

Step 1: Reagent and Mobile Phase Preparation

  • Mobile Phase A (0.1% TFA in Water) : Add 1.0 mL of HPLC-grade TFA to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes[1].

  • Mobile Phase B (Acetonitrile) : Utilize HPLC-grade Acetonitrile (ACN) directly.

  • Diluent : Prepare a 50:50 (v/v) mixture of Methanol and Water to ensure complete solvation of the hydrophobic chlorobenzyl pyrazole without inducing sample solvent mismatch.

Step 2: Standard Solution Preparation

  • Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of the chlorobenzyl pyrazole reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of methanol using ultrasonic agitation, then make up to volume.

  • Working Solutions : Perform serial dilutions using the diluent to construct a calibration curve spanning 2.5 µg/mL to 50 µg/mL[2].

Step 3: Chromatographic Execution & System Suitability

  • Purge the HPLC system and equilibrate the C18 column with the isocratic mobile phase (25% A : 75% B) until a stable baseline is achieved.

  • Blank Injection : Inject the diluent to confirm the absence of ghost peaks or carryover.

  • SST Injection : Inject a mid-range standard (e.g., 20 µg/mL) in quintuplicate (n=5) before sample analysis. Calculate the tailing factor and theoretical plates[1]. The run is only validated if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%.

  • Sample Analysis : Bracket unknown samples with standard injections every 10 runs to validate continuous system precision.

Step 4: Chiral Considerations (Optional) If the chlorobenzyl pyrazole derivative contains a stereocenter, standard C18 columns are insufficient. In such cases, polysaccharide-based chiral stationary phases (e.g., Lux cellulose-2) utilizing polar organic mobile phases are required to achieve enantiomeric resolution[4].

Quantitative Data Summaries

Table 1: Optimized HPLC Chromatographic Conditions [1][2]

Parameter Condition
Column End-capped C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Isocratic (25% A : 75% B)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 ± 2°C
Injection Volume 10.0 - 20.0 µL

| Detection | UV-Vis at 254 nm or 333 nm (compound specific) |

Table 2: Method Validation Parameters (ICH Q2 Guidelines) [2]

Parameter Acceptance Criteria Typical Result
Linearity Range R² ≥ 0.999 2.5 – 50 µg/mL
Limit of Detection (LOD) S/N ≥ 3 ~2.43 µg/mL
Limit of Quantification (LOQ) S/N ≥ 10 ~7.38 µg/mL
Precision (RSD%) ≤ 2.0% < 1.5%

| Recovery (Accuracy) | 98.0% – 102.0% | 110% - 112% (in nanosuspension matrices) |

Visualized Analytical Workflow

HPLC_Workflow Start Sample Preparation (Chlorobenzyl Pyrazole) Column Stationary Phase Selection (End-capped C18) Start->Column Phase Mobile Phase Optimization (0.1% TFA / ACN) Analysis RP-HPLC Analysis (Isocratic Elution) Phase->Analysis Column->Phase SST System Suitability Testing (Tailing < 1.5, Plates > 2000) Analysis->SST Validation Method Validation (ICH Q2 Guidelines) Report Data Analysis & Quantification Validation->Report SST->Validation

Figure 1: RP-HPLC method development and validation workflow for chlorobenzyl pyrazoles.

References

  • [3] SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. sielc.com. 3

  • [1] Benchchem. Application Note: Analytical HPLC Method for the Quantification of Methyl 3-amino-1H-pyrazole-4-carboxylate. benchchem.com. 1

  • [4] ACS Omega. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. acs.org. 4

  • [2] Researcher.life. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. researcher.life. 2

Sources

Application Notes & Protocols: 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole-Based Ligands

Pyrazole and its derivatives represent a cornerstone in the field of heterocyclic chemistry, primarily due to their remarkable versatility as ligands in coordination chemistry and as scaffolds in medicinal chemistry.[1] These five-membered aromatic rings, containing two adjacent nitrogen atoms, can be functionalized to precisely tune the steric and electronic properties of the resulting metal complexes.[2][3] The pyrazole nucleus is a "privileged structure" found in numerous FDA-approved drugs, highlighting its biological relevance.[4][5] Their metal complexes have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents, often exhibiting enhanced activity compared to the free ligands.[2][6]

This guide focuses on a specific, rationally designed pyrazole derivative: 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol (CBDP) . The design incorporates several key features:

  • A Bidentate Core: The pyrazole nitrogen and the adjacent hydroxyl group provide a robust chelation site for metal ions.

  • Steric and Electronic Tuning: The 3,5-dimethyl groups provide steric bulk, influencing the geometry of the resulting metal complex. The N-bound 2-chlorobenzyl group further modulates the ligand's electronic properties and can influence intermolecular interactions, such as π-stacking.

  • Potential for Bioactivity: The combination of the pyrazole core and a halogenated benzyl group is a common motif in pharmacologically active molecules.

These application notes provide detailed, field-tested protocols for the synthesis of the CBDP ligand and a representative copper(II) complex, along with methods for their characterization and insights into their potential applications for researchers in coordination chemistry and drug development.

Section 1: Synthesis and Characterization of the CBDP Ligand

The synthesis of N-substituted pyrazoles is a well-established area of organic chemistry.[7] The most reliable and common approach is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] Here, we adapt this methodology to produce the target pyrazol-4-ol scaffold, followed by N-alkylation.

Protocol 1: Synthesis of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol (CBDP)

This protocol is a two-step process: (1) formation of the 3,5-dimethyl-1H-pyrazol-4-ol core, and (2) N-alkylation with 2-chlorobenzyl chloride.

Step 1: Synthesis of 3,5-dimethyl-1H-pyrazol-4-ol

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydrazine hydrate (5.0 mL, ~5.1 g, 100 mmol) and ethanol (100 mL).

  • Reagent Addition: While stirring, slowly add 3-hydroxy-2,4-pentanedione (11.6 g, 100 mmol) to the solution.

    • Scientist's Note: 3-Hydroxy-2,4-pentanedione is the enol tautomer of acetylacetone, which is crucial for this reaction. Using it directly avoids the need for an initial enolization step.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

  • Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid can be recrystallized from a minimal amount of hot water or an ethanol/water mixture to yield pure 3,5-dimethyl-1H-pyrazol-4-ol as a white crystalline solid. Dry the product under vacuum.

Step 2: N-Alkylation to form 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

  • Reaction Setup: In a 250 mL three-necked flask under a nitrogen atmosphere, dissolve the 3,5-dimethyl-1H-pyrazol-4-ol (5.6 g, 50 mmol) from the previous step in dry N,N-Dimethylformamide (DMF, 100 mL).

  • Base Addition: Cool the solution in an ice bath (0 °C) and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 g, 55 mmol) portion-wise over 15 minutes.

    • Rationale: NaH is a strong, non-nucleophilic base that deprotonates the pyrazole N-H, forming the highly nucleophilic pyrazolate anion required for the subsequent alkylation step. The reaction is performed under an inert atmosphere to prevent NaH from reacting with atmospheric moisture.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add 2-chlorobenzyl chloride (7.0 mL, ~8.85 g, 55 mmol) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). Monitor by TLC.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (Gradient eluent: 20-40% Ethyl Acetate in Hexane) to yield the final product, CBDP, as a white or off-white solid.

Workflow for Ligand Synthesis```dot

G cluster_0 Step 1: Pyrazole Core Formation cluster_1 Step 2: N-Alkylation reagents1 Hydrazine Hydrate + 3-Hydroxy-2,4-pentanedione reflux Reflux in EtOH (4 hours) reagents1->reflux workup1 Solvent Removal reflux->workup1 purify1 Recrystallization workup1->purify1 product1 3,5-dimethyl-1H-pyrazol-4-ol purify1->product1 product1_input Pyrazole Core Product dissolve Dissolve in DMF product1_input->dissolve deprotonate Deprotonate with NaH (0 °C to RT) dissolve->deprotonate alkylate Add 2-Chlorobenzyl Chloride (0 °C to RT, 16h) deprotonate->alkylate quench Quench with H2O alkylate->quench extract Ethyl Acetate Extraction quench->extract purify2 Column Chromatography extract->purify2 final_product Final Ligand: CBDP purify2->final_product

Caption: Figure 2: Structure-Property-Application Relationship.

As illustrated in Figure 2, modifying the ligand's structure directly impacts the physicochemical properties of the metal complex, which in turn dictates its potential application. For example, changing the 2-chloro substituent to a more electron-withdrawing group like trifluoromethyl (-CF₃) could alter the redox potential of the metal center, potentially enhancing its catalytic activity or its ability to generate reactive oxygen species for anticancer effects.

Conclusion

The 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol (CBDP) ligand is a promising and highly adaptable platform for research in coordination chemistry and medicinal chemistry. The protocols provided herein offer a reliable pathway to its synthesis and complexation. By leveraging the principles of rational design and structure-activity relationships, researchers can use this ligand as a starting point to develop novel metal-based therapeutics and catalysts with finely tuned properties.

References

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.
  • Perspective: The Potential of Pyrazole-Based Compounds in Medicine. PubMed.
  • Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). MOCEDES.
  • Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects. ScienceDirect.
  • Current status of pyrazole and its biological activities. PMC.
  • Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes. ResearchGate.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers.
  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. PMC.
  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Publishing.
  • The Coordination Chemistry of Pyrazole‐Derived Ligands. ResearchGate.
  • Variable Coordination Behavior of New Hybrid Pyrazole Ligand: Synthesis and Characterization of Several ZnII, CdII, HgII, PdII, PtII, and NiII Complexes. Inorganic Chemistry (ACS Publications).
  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Publishing.
  • 5-Benzod[6]ioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses. Available at:

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands. Inorganic Chemistry (ACS Publications).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Transition metal complexes of 2-(subst-aryl)-1′-phenyl-1H-pyrazole-4-yl)-1H-benzo[d]imidazole ligands. JOCPR.
  • Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles: Synthesis and characterization. ResearchGate.
  • Stepwise construction of a giant coordination cage containing 54 metal ions. Inorganic Chemistry Frontiers.
  • Pyrazolato and related anions. Part V. Transition metal salts of 4-methylpyrazole. Transition Metal Chemistry.
  • Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences Review and Research.
  • Dimethyl 1-(2-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate. PMC.
  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS.

Sources

Application Note: Advanced Extraction and Purification Protocols for Pyrazole-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyrazole-4-ol (4-hydroxypyrazole) derivatives represent a privileged structural motif in modern drug discovery and agrochemistry. These compounds exhibit potent biological activities, ranging from HIF-1 alpha stabilization for diabetic wound healing[1] to broad-spectrum fungicidal properties[2].

Despite their utility, the isolation and purification of pyrazole-4-ols present distinct physicochemical challenges. The amphoteric nature of the pyrazole ring, combined with the strong hydrogen-bond donating and accepting capacity of the C4-hydroxyl group, frequently leads to persistent emulsions during liquid-liquid extraction and severe peak tailing during chromatography. Furthermore, the pyrazole-4-ol core acts as a severe irritant to mucosal membranes, necessitating rigorous handling protocols and closed-system processing to ensure operational safety[3].

This application note details a self-validating system for the extraction and purification of pyrazole-4-ol derivatives, emphasizing the mechanistic causality behind each operational choice to ensure high yield, structural integrity, and high purity.

Experimental Workflow

G Start Crude Pyrazole-4-ol Reaction Mixture Quench Quench & Neutralize (Sat. NH4Cl) Start->Quench LLE Liquid-Liquid Extraction (EtOAc / Aqueous) Quench->LLE Dry Drying Organic Phase (Anhydrous MgSO4) LLE->Dry Concentrate Concentration (Reduced Pressure) Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Complex Mixtures Recrystallization Recrystallization (EtOH/H2O or MeOH) Concentrate->Recrystallization High Purity Crude Pure Purified Pyrazole-4-ol Derivatives Chromatography->Pure Recrystallization->Pure

Figure 1: Standardized extraction and purification workflow for pyrazole-4-ol derivatives.

Step-by-Step Methodologies & Causality

Protocol A: Liquid-Liquid Extraction (LLE)

The initial isolation of the pyrazole-4-ol core requires careful manipulation of the aqueous phase pH to prevent product loss.

  • Quenching: Transfer the crude reaction mixture to a separatory funnel and add 1 volume equivalent of saturated aqueous NH₄Cl[4].

    • Causality: Pyrazoles possess basic nitrogen atoms. Quenching with strong mineral acids risks protonating the pyrazole core, rendering the target molecule water-soluble and dragging it into the aqueous waste. NH₄Cl provides a mild buffer to neutralize the reaction without over-protonation.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 1 volume equivalent).

    • Causality: EtOAc is preferred over non-polar solvents like dichloromethane (DCM) or diethyl ether. As a strong hydrogen-bond acceptor, EtOAc effectively disrupts the intermolecular hydrogen-bonding networks of the pyrazole-4-ol core, maximizing the partition coefficient into the organic phase[2].

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product[4].

Protocol B: Silica Gel Column Chromatography

For highly substituted derivatives or complex reaction mixtures (e.g., 4-iodopyrazole coupling products), column chromatography is required[4].

  • Loading: Re-dissolve the concentrated crude in a minimal amount of DCM, or perform dry-loading onto silica gel if the compound exhibits poor solubility.

  • Elution Gradient: Prepare the column using Hexane. Elute using a gradient of Hexane/EtOAc, typically starting at 10:1 and increasing polarity to 1:3 or 2:1 depending on the specific derivative[2][4].

    • Causality: The C4-hydroxyl group interacts strongly with the silanol groups on the stationary phase. A gradient elution leverages non-polar solvents to rapidly elute lipophilic byproducts, followed by an increase in EtOAc to competitively displace the strongly hydrogen-bonded pyrazole-4-ol from the silica.

  • Fraction Collection: Monitor fractions via TLC (UV active). Combine product-containing fractions and concentrate.

Protocol C: Recrystallization

For high-purity crude products, recrystallization serves as a highly scalable, self-validating purification route[1][5].

  • Dissolution: Dissolve the crude product in a minimal volume of boiling solvent (pure Methanol or Ethanol/Water mixtures)[1][5].

    • Causality: Dissolving the crude in a hot protic solvent completely disrupts the existing crystal lattice.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) overnight.

    • Causality: Slow cooling provides the thermodynamic driving force for the pyrazole-4-ol to selectively reform its highly ordered, hydrogen-bonded crystal lattice. Structurally dissimilar impurities are sterically and electronically excluded from this lattice and remain dissolved in the mother liquor.

  • Filtration: Filter the resulting crystals and wash with ice-cold solvent to prevent re-dissolution.

Quantitative Data Summary

The following table summarizes validated purification parameters and expected yields for various pyrazole-4-ol derivatives based on recent literature.

Derivative TypePrimary Purification MethodSolvent SystemTypical YieldReference
3,5-diphenyl-4,5-dihydro-1H-pyrazole-4-olRecrystallizationMethanol>80%[1]
4-Iodopyrazole coupling productsColumn ChromatographyHexane/EtOAc (10:1 to 2:1)66–96%[4]
Propenoic ester 4-hydroxypyrazolesColumn ChromatographyEtOAc/Hexane (1:3 to 2:1)38–77%[2]
1H-pyrazol-4-ol hydrochlorideRecrystallizationEthanol/Water>90%[5]

Analytical Characterization (Self-Validating System)

To ensure the structural integrity and purity of the isolated pyrazole-4-ol, orthogonal validation is required. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive self-validating tool for these protocols.

When analyzing the purified product via ¹H NMR, researchers should observe the aromatic protons of the pyrazole ring downfield between δ 7.0–9.0 ppm . Crucially, the amine/hydroxyl protons will appear as broad singlets between δ 5.0–6.5 ppm ; the exact shift is highly dependent on the solvent used and the extent of hydrogen bonding[5]. Downfield shifts in these regions directly correlate to the presence of electron-withdrawing substituents on the pyrazole core.

Sources

Application Note: X-Ray Diffraction Sample Preparation for 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Techniques: Single Crystal X-Ray Diffraction (SCXRD), Powder X-Ray Diffraction (PXRD)

Executive Summary & Physicochemical Rationale

The structural elucidation and solid-state characterization of small organic molecules are critical bottlenecks in pharmaceutical development. 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol is a functionalized pyrazole derivative characterized by a strong hydrogen-bond donating hydroxyl group (-OH) and hydrogen-bond accepting pyrazole nitrogens. This specific molecular architecture promotes extensive intermolecular hydrogen-bonding networks, often resulting in rapid crystallization but predisposing the compound to polymorphism and anisotropic crystal growth (e.g., needles or thin plates).

X-ray diffraction (XRD) remains the gold standard for defining the solid-state properties of such active pharmaceutical ingredients (APIs)[1]. This application note provides field-proven, self-validating protocols for both Single Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD) sample preparation. By understanding the causality between the compound's functional groups and its crystallization thermodynamics, researchers can mitigate common artifacts such as preferred orientation and twinning.

Experimental Workflow & Decision Matrix

The choice of XRD technique dictates the sample preparation pathway. SCXRD provides absolute stereochemical assignment and 3D atomic coordinates, while PXRD is utilized for bulk phase purity, polymorph screening, and crystallinity quantification[2][3].

XRD_Workflow Start 1-(2-Chlorobenzyl)-3,5-dimethyl- 1H-pyrazol-4-ol Synthesis Decision Structural Analysis Goal? Start->Decision SCXRD_Path Absolute Configuration & 3D Atomic Structure Decision->SCXRD_Path PXRD_Path Phase Purity & Polymorph Screening Decision->PXRD_Path SC_Prep Crystallization (Vapor Diffusion / Slow Cooling) SCXRD_Path->SC_Prep PX_Prep Gentle Grinding & Sieving (<32 μm) PXRD_Path->PX_Prep SC_Mount Harvest & Mount (Cryoloop + Paratone Oil) SC_Prep->SC_Mount SC_Data SCXRD Data Collection (Cu Kα for Absolute Config) SC_Mount->SC_Data PX_Mount Mounting (Zero-Background or Capillary) PX_Prep->PX_Mount PX_Data PXRD Data Collection (Transmission or Reflection) PX_Mount->PX_Data

Workflow for SCXRD and PXRD sample preparation of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol.

Protocol A: Single Crystal Growth & SCXRD Preparation

To obtain high-quality diffraction data, a single crystal must be defect-free and appropriately sized (typically 20–100 μm in all dimensions)[4]. Because 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol contains a chlorine atom, it exhibits sufficient anomalous dispersion to determine absolute stereochemistry using a Copper (Cu Kα, λ=1.5418 Å) X-ray source[2].

Causality of Crystallization Strategy

Due to the hydrogen-bonding potential of the pyrazol-4-ol moiety, fast evaporation often yields highly twinned, fibrous needles that are unsuitable for SCXRD. Vapor diffusion is the preferred method because it allows for an exceptionally slow, thermodynamically controlled approach to supersaturation, promoting the growth of equant (block-like) crystals[4][5].

Step-by-Step Vapor Diffusion Protocol
  • Solvent Selection: Select a "good" solvent that disrupts intermolecular hydrogen bonds (e.g., Dichloromethane or Ethyl Acetate) and a "poor" antisolvent (e.g., n-Hexane or n-Heptane).

  • Dissolution: Dissolve 5–10 mg of the compound in 0.5 mL of the good solvent in a 2 mL inner glass vial.

  • Filtration (Critical Step): Pass the solution through a 0.22 μm PTFE syringe filter into a clean 2 mL vial. Rationale: Removing dust and heterogeneous nucleation sites forces the system to undergo homogeneous nucleation, resulting in fewer, but larger and higher-quality crystals.

  • Chamber Assembly: Place the uncapped 2 mL inner vial into a larger 20 mL scintillation vial containing 3 mL of the antisolvent.

  • Sealing and Incubation: Cap the 20 mL vial tightly with a PTFE-lined cap. Place the setup in an undisturbed, vibration-free environment at a constant temperature (e.g., 20 °C) for 3 to 14 days.

  • Validation: Monitor daily using a polarized light microscope. Crystals that extinguish light uniformly when rotated under cross-polarizers are typically single and untwinned.

Crystal Harvesting and Mounting
  • Transfer the crystals along with their mother liquor into a watch glass.

  • Submerge the crystals in a drop of inert perfluoropolyether oil (e.g., Paratone-N). Rationale: The oil prevents solvent loss (which can destroy the crystal lattice of solvates) and acts as a cryoprotectant.

  • Using a stereomicroscope, separate a single, defect-free block using a micro-scalpel.

  • Scoop the crystal using a polyimide cryoloop (e.g., 50 μm diameter) and immediately transfer it to the goniometer head under the cold nitrogen stream (typically 100 K) of the diffractometer.

Protocol B: Powder X-Ray Diffraction (PXRD) Preparation

PXRD is utilized to confirm the phase purity of the bulk synthesized 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol against the simulated pattern derived from the SCXRD data[6].

Causality of Powder Preparation

Organic APIs with low symmetry often crystallize in anisotropic habits (needles/plates). If these are packed into a standard flat-plate holder, they will lie flat, causing preferred orientation [7]. This artifact drastically alters peak intensities, making phase identification difficult. To mitigate this, precise particle size reduction and appropriate mounting geometries are required.

Step-by-Step Grinding and Mounting Protocol
  • Sample Assessment: Weigh approximately 30–50 mg of the bulk powder.

  • Particle Size Reduction: Place the sample in an agate mortar. Grind gently with an agate pestle for 2–3 minutes using a circular motion.

    • Expert Insight: Avoid excessive mechanical milling. High-energy grinding can induce localized heating and stress, potentially causing polymorphic transformations or amorphization of the API[8].

  • Sieving: Pass the ground powder through a 32 μm or 45 μm test sieve. Rationale: A uniform particle size of <10–30 μm ensures a statistically random distribution of crystallite orientations, satisfying Bragg’s Law requirements for powder diffraction.

  • Mounting Strategy Selection:

    • Method A: Zero-Background Holder (Reflection Mode): For small sample amounts (<10 mg). Use a single-crystal silicon plate cut at an off-axis angle so it produces no diffraction peaks[6]. Disperse the sieved powder onto the silicon surface using a drop of volatile solvent (e.g., ethanol) or lightly tamp it flat with a glass slide.

    • Method B: Capillary Mount (Transmission Mode): For highly oriented organic needles[7]. Pack the sieved powder into a 0.5 mm borosilicate or Kapton glass capillary. Tap the capillary gently to ensure dense packing. Rationale: Transmission geometry rotates the capillary during data collection, continuously presenting new crystallite orientations to the beam, effectively eliminating preferred orientation artifacts common in light-element organic APIs[7].

Quantitative Data & Parameter Summary

The following table summarizes the optimized parameters for preparing 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol for both diffraction techniques.

ParameterSCXRD PreparationPXRD Preparation
Primary Objective 3D molecular structure, absolute stereochemistryPolymorph screening, phase purity, crystallinity
Ideal Sample Amount 5–10 mg (for crystallization)10–50 mg (bulk powder)
Target Particle Size Single crystal: 20–100 μmPolycrystalline powder: <32 μm
Preparation Method Vapor diffusion (DCM/Hexane)Gentle agate mortar grinding + Sieving
Mounting Medium Polyimide Cryoloop + Paratone OilZero-background Si plate OR 0.5mm Capillary
Preferred X-ray Source Cu Kα (λ=1.5418 Å) for Cl anomalous dispersionCu Kα (λ=1.5418 Å)
Primary Artifact Risk Twinning, solvent loss (efflorescence)Preferred orientation, strain-induced amorphization

References

  • How to grow crystals for X-ray crystallography International Union of Crystallography (IUCr) Best Practice Series URL:[Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis Oreate AI Blog URL:[Link]

  • Advanced crystallisation methods for small organic molecules Chemical Society Reviews (RSC Publishing) URL:[Link]

  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography Lab Manager URL:[Link]

  • The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products Spectroscopy Online URL: [Link]

  • Powder X-ray Diffraction Protocol/SOP McGill University URL:[Link]

  • Pharmaceutical Applications of Powder X-Ray Diffraction International Centre for Diffraction Data (ICDD) URL: [Link]

Sources

Application Note: Advanced Formulation Strategies for Pyrazole-Derivative Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Pyrazole derivatives, characterized by a doubly unsaturated five-membered heterocyclic ring containing two adjacent nitrogen atoms, have become a cornerstone in modern agrochemical discovery[1]. Active ingredients (AIs) such as the insecticide Fipronil and the strobilurin fungicide Pyraclostrobin leverage the pyrazole scaffold to achieve high binding affinity to target proteins (e.g., GABA receptors and cytochrome bc1 complex, respectively).

However, the inherent physicochemical properties of pyrazole derivatives—specifically their high hydrophobicity, low aqueous solubility, and susceptibility to environmental degradation (UV photolysis)—present significant formulation challenges[2]. Conventional Emulsifiable Concentrates (ECs) often rely on high concentrations of volatile organic compounds (VOCs), raising environmental and phytotoxicity concerns. Consequently, modern formulation science has pivoted toward water-based systems, primarily Suspension Concentrates (SC) and Capsule Suspensions (CS) [3].

This application note details the mechanistic principles, critical challenges (such as Ostwald ripening), and validated protocols for formulating highly stable SC and CS systems for pyrazole derivatives.

Physicochemical Profiling of Key Pyrazole Agrochemicals

Understanding the thermodynamic baseline of the active ingredient is the first step in designing a self-validating formulation system. Table 1 summarizes the critical properties dictating formulation choices.

Table 1: Physicochemical Profiles of Representative Pyrazole Agrochemicals

PropertyFipronil (Phenylpyrazole Insecticide)Pyraclostrobin (Strobilurin Fungicide)Formulation Implication
Water Solubility (20°C) ~1.9 mg/L (Very Low)~1.9 mg/L (Very Low)Prone to crystal coarsening (Ostwald ripening) in aqueous suspensions.
Melting Point 200.5 °C63.7 °CFipronil is ideal for solid milling (SC). Pyraclostrobin's low MP requires encapsulation (CS) to prevent melting during high-shear milling.
LogP (Octanol/Water) 4.03.99Highly lipophilic; requires robust surfactant systems for aqueous dispersion.
Environmental Stability Rapid aqueous photolysisSusceptible to UV degradationRequires UV-protectant adjuvants or microencapsulation (polyurea shell).

Strategy I: Suspension Concentrates (SC) & Ostwald Ripening Control

The Mechanistic Challenge: Ostwald Ripening

Suspension Concentrates (SCs) are thermodynamically unstable. Due to the slight water solubility of pyrazole derivatives like Fipronil, smaller particles possess a higher Laplace pressure and dissolve into the continuous aqueous phase, subsequently recrystallizing onto larger particles[4]. This phenomenon, known as Ostwald Ripening , leads to crystal coarsening, formulation breakdown, and nozzle clogging during field application[5].

The Solution: Steric Stabilization via Polymeric Surfactants

To arrest Ostwald ripening, kinetic stabilization is required. Traditional monomeric surfactants dynamically adsorb and desorb, failing to prevent diffusion. In contrast, polymeric surfactants (e.g., block copolymers like PEG-b-PGMA) provide irreversible, multipoint anchoring onto the hydrophobic pyrazole crystal lattice[6]. This creates a dense steric barrier that prevents particles from approaching the van der Waals attraction radius, effectively reducing the system's Gibbs free energy and halting crystal growth[4],[5].

OstwaldRipening cluster_0 Thermodynamic Instability cluster_1 Kinetic Stabilization Strategy SmallParticle Small Particles (High Solubility) Dissolution Diffusion via Continuous Phase SmallParticle->Dissolution LargeParticle Crystal Coarsening (Ostwald Ripening) Dissolution->LargeParticle Polymer Polymeric Surfactant (Multipoint Anchoring) LargeParticle->Polymer Formulation Intervention Adsorption Dense Steric Barrier (Reduced Gibbs Energy) Polymer->Adsorption Stable Stable SC Formulation (Maintained D50) Adsorption->Stable

Caption: Mechanism of Ostwald ripening and its prevention via polymeric surfactant steric stabilization.

Protocol: Preparation of Fipronil 5% SC

This protocol utilizes wet ball milling coupled with polymeric steric stabilization.

Step 1: Pre-Dispersion (Slurry Preparation)

  • Action: In a high-shear mixer, combine 50 g of Fipronil technical (95% purity), 30 g of polymeric dispersant (e.g., sodium salt of methacrylic acid copolymer)[7], 10 g of wetting agent, 50 g of propylene glycol (antifreeze), and deionized water to reach 1000 g.

  • Causality: Propylene glycol lowers the freezing point, while the wetting agent reduces the contact angle of the hydrophobic Fipronil powder, allowing the polymeric dispersant to access the solid-liquid interface.

Step 2: Wet Milling (Particle Size Reduction)

  • Action: Transfer the slurry to a horizontal bead mill loaded with 1.0 mm zirconium oxide beads. Mill at 2500 rpm while maintaining the cooling jacket at 15°C.

  • Causality: Mechanical shearing fractures the crystals. The low temperature prevents localized melting of the AI, which would cause immediate reagglomeration.

  • Self-Validation Checkpoint: Sample every 15 minutes and analyze via Dynamic Light Scattering (DLS). Stop milling when the volume-average particle diameter (D50) reaches 1.5 – 2.0 µm[6].

Step 3: Structuring and Maturation

  • Action: Transfer the milled suspension to a low-shear blender. Slowly add 2 g of xanthan gum (pre-swelled in water) and 1 g of a silicone-based defoamer.

  • Causality: Xanthan gum establishes a pseudoplastic rheological network, increasing zero-shear viscosity to prevent gravitational sedimentation while allowing the fluid to shear-thin during spray application.

Strategy II: Capsule Suspensions (CS) & Interfacial Polymerization

The Mechanistic Challenge: Toxicity and Photodegradation

Pyraclostrobin exhibits high fungicidal efficacy but is prone to rapid UV degradation and poses acute toxicity risks to aquatic ecosystems[8]. Furthermore, its low melting point (~64°C) makes it unsuitable for standard SC milling. Microencapsulation into a Capsule Suspension (CS) isolates the AI within a semi-permeable polymer shell, enabling controlled release, UV protection, and reduced environmental toxicity[9],[10].

The Solution: Interfacial Polymerization

Interfacial polymerization involves dissolving a lipophilic monomer (e.g., an isocyanate) in the oil phase containing the AI, and a hydrophilic monomer (e.g., a polyamine) in the aqueous phase. Upon emulsification, the monomers react exclusively at the oil-water interface, rapidly forming a robust polyurea or polyurethane shell[11].

InterfacialPolymerization OilPhase Dispersed Phase (Oil): Pyraclostrobin + MDI (Isocyanate) + Solvent Emulsification High-Shear Homogenization (10,000 rpm, 5 min) -> O/W Emulsion OilPhase->Emulsification AqueousPhase Continuous Phase (Aqueous): Water + PVA (Emulsifier) AqueousPhase->Emulsification AmineAddition Crosslinker Addition (Ethylenediamine dropwise) Emulsification->AmineAddition Polymerization Interfacial Polymerization (Polyurea Shell Formation at 60°C, 2h) AmineAddition->Polymerization Maturation Curing & Quality Control (Stable Capsule Suspension - CS) Polymerization->Maturation

Caption: Step-by-step workflow for pyraclostrobin capsule suspensions via interfacial polymerization.

Protocol: Preparation of Pyraclostrobin 9% CS

This protocol utilizes in situ polyurea shell formation to encapsulate the active ingredient.

Step 1: Phase Preparation

  • Oil Phase: Dissolve 90 g of Pyraclostrobin technical and 15 g of polymeric diphenylmethane diisocyanate (MDI) in 100 g of an aromatic hydrocarbon solvent (e.g., Solvesso 150) at 50°C[11].

  • Aqueous Phase: Dissolve 20 g of Polyvinyl Alcohol (PVA, degree of hydrolysis 88%) in 750 g of deionized water at 60°C.

  • Causality: PVA acts as a protective colloid, lowering interfacial tension and preventing droplet coalescence during the highly dynamic emulsification phase[10].

Step 2: Emulsification

  • Action: Slowly inject the Oil Phase into the Aqueous Phase under high-shear homogenization at 10,000 rpm for 5 minutes to form a stable Oil-in-Water (O/W) emulsion.

  • Self-Validation Checkpoint: Analyze the emulsion droplet size via optical microscopy. The target diameter is 5–10 µm. If droplets are too large, increase homogenization time.

Step 3: Interfacial Polymerization (Shell Formation)

  • Action: Transfer the emulsion to a jacketed reactor equipped with a mechanical stirrer (300 rpm). Slowly add an aqueous solution containing 5 g of Ethylenediamine (EDA) dropwise over 15 minutes.

  • Causality: The highly nucleophilic primary amine groups of EDA react instantly with the electrophilic isocyanate groups of MDI at the droplet boundary, forming cross-linked polyurea[10],[11].

Step 4: Curing and Maturation

  • Action: Elevate the reactor temperature to 60°C and maintain for 2 hours to drive the polymerization to completion. Cool to room temperature and adjust pH to 6.5 using citric acid.

  • Self-Validation Checkpoint: Extract a sample with cyclohexane. Unencapsulated Pyraclostrobin will partition into the solvent. Quantify via HPLC to determine the Encapsulation Efficiency (EE%). A successful batch must yield an EE% > 90%.

Formulation Performance Metrics

To validate the success of the chosen formulation strategies, quantitative metrics must be established. Table 2 outlines the target performance parameters for the developed SC and CS systems.

Table 2: Quality Control & Performance Metrics

MetricFipronil 5% SC TargetPyraclostrobin 9% CS TargetAnalytical Method
Particle/Capsule Size (D50) 1.5 – 2.0 µm5.0 – 10.0 µmDynamic Light Scattering (DLS)
Suspensibility > 95%> 90%CIPAC MT 161 (Gravimetric)
Accelerated Stability (54°C, 14 days) No phase separation; D50 growth < 10%Intact capsules; EE% drop < 2%DLS & Optical Microscopy
Encapsulation Efficiency (EE%) N/A> 90%Solvent extraction + HPLC
Ostwald Ripening Inhibition Pass (No crystal bridging observed)N/A (Liquid core isolated)Polarized Light Microscopy

References

  • [1] Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. Available at:[Link]

  • [3] Vital Role of IPFT in Development of New-Generation Pesticide Formulation for Crop Protection: Advancement Overview in Asian Countries. IntechOpen. Available at:[Link]

  • [9] MICROCAPSULE SUSPENSION - EP 3298894 B1. European Patent Office. Available at:[Link]

  • [2] Fungicide Formulations Influence Their Control Efficacy by Mediating Physicochemical Properties of Spray Dilutions and Their Interaction with Target Leaves. ResearchGate. Available at:[Link]

  • [4] Fungicide composition, formulations and process for preparation thereof - WO2023100120A1. Google Patents. Available at:

  • [8] Improving UV protection and retention of photosensitive agrochemicals: Innovative polyurethane-CeO2 hybrid pesticide microcapsules. SHNU. Available at:[Link]

  • [5] Polymeric Surfactants: Dispersion Stability and Industrial Applications. DOKUMEN.PUB. Available at:[Link]

  • [10] Preparation and Characterization of Pendimethalin Microcapsules Based on Microfluidic Technology. PMC (NIH). Available at:[Link]

  • [11] Preparation of Polyurea Microcapsules by Interfacial Polymerization of Isocyanate and Chitosan Oligosaccharide. MDPI. Available at:[Link]

  • [7] Vital Role of IPFT in Development of New-Generation Pesticide Formulation for Crop Protection. IntechOpen. Available at:[Link]

  • [6] Sterically Stabilized Diblock Copolymer Nanoparticles Enable Convenient Preparation of Suspension Concentrates. ACS Publications. Available at:[Link]

Sources

Catalytic Applications of Metal Complexes with 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the potential catalytic applications of metal complexes featuring the ligand 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol. While direct literature on this specific ligand is emerging, this document synthesizes field-proven insights from structurally analogous pyrazole-based systems to provide robust protocols and application notes for researchers in catalysis, organic synthesis, and drug development. The methodologies detailed herein are designed to be self-validating, with explanations for key experimental choices grounded in established chemical principles.

Introduction to 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol and its Metal Complexes

Pyrazole-based ligands are a cornerstone in coordination chemistry and homogeneous catalysis, owing to their versatile coordination modes and the ease with which their steric and electronic properties can be tuned.[1][2] The N-unsubstituted pyrazole moiety possesses both a Brønsted acidic NH group and a basic Schiff-base nitrogen, allowing for a rich coordination chemistry.[1] The subject of this guide, 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol, is a functionalized pyrazole with several key features that make it a promising ligand for catalysis:

  • Bidentate Coordination: The pyrazole nitrogen and the hydroxyl group at the 4-position can act as a bidentate chelating system for a metal center.

  • Steric Hindrance: The 3,5-dimethyl groups and the 1-(2-chlorobenzyl) substituent provide steric bulk around the metal center, which can influence the selectivity of catalytic reactions.[3]

  • Electronic Effects: The electron-donating methyl groups and the electron-withdrawing chlorobenzyl group can modulate the electronic properties of the metal center, thereby affecting its catalytic activity.

These features suggest that metal complexes of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol could be effective catalysts in a range of organic transformations, including cross-coupling and oxidation reactions.

Synthesis of the Ligand and its Metal Complexes

Proposed Synthesis of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

A plausible synthetic route to the title ligand, based on established methods for pyrazole synthesis, is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[4][5][6]

acetylacetone Acetylacetone intermediate Hydrazone Intermediate acetylacetone->intermediate Condensation hydrazine 2-Chlorobenzylhydrazine hydrazine->intermediate ligand 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazole intermediate->ligand Cyclization final_ligand 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol ligand->final_ligand Hydroxylation oxidation Oxidation

Caption: Proposed synthesis of the target ligand.

Protocol 1: Synthesis of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazole

This protocol is adapted from general procedures for the synthesis of 1-substituted-3,5-dimethyl-1H-pyrazoles.[4][5]

Materials:

  • Acetylacetone

  • 2-Chlorobenzylhydrazine (or its hydrochloride salt)

  • Ethanol

  • Sodium acetate (if using hydrazine hydrochloride)

  • Standard laboratory glassware

Procedure:

  • In a round-bottomed flask, dissolve 2-chlorobenzylhydrazine (1.0 eq) in ethanol. If using the hydrochloride salt, add sodium acetate (1.1 eq).

  • To this solution, add acetylacetone (1.05 eq) dropwise with stirring.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazole.

Protocol 2: Hydroxylation of the Pyrazole Ring

The introduction of a hydroxyl group at the 4-position of the pyrazole ring can be achieved through various methods, including direct oxidation.

Materials:

  • 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazole

  • Oxidizing agent (e.g., hydrogen peroxide, m-CPBA)

  • Solvent (e.g., acetic acid, dichloromethane)

Procedure:

  • Dissolve 1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazole in a suitable solvent.

  • Slowly add the oxidizing agent to the solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Quench the reaction carefully (e.g., with a reducing agent like sodium thiosulfate if using a peroxide).

  • Extract the product into an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography to yield 1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol.

General Protocol for the Synthesis of Metal Complexes

The synthesis of metal complexes with pyrazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.[7][8]

ligand 1-(2-Chlorobenzyl)-3,5-dimethyl- 1H-pyrazol-4-ol complex Metal Complex ligand->complex metal_salt Metal Salt (e.g., Pd(OAc)₂, Cu(OAc)₂) metal_salt->complex Coordination solvent Solvent (e.g., Ethanol, Acetonitrile) solvent->complex

Caption: General scheme for metal complex synthesis.

Protocol 3: Synthesis of a Palladium(II) Complex

This protocol is based on general procedures for the synthesis of palladium-pyrazole complexes for cross-coupling reactions.[3]

Materials:

  • 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

  • Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂)

  • Anhydrous solvent (e.g., acetonitrile, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the ligand (2.1 eq) and the palladium salt (1.0 eq).

  • Add the anhydrous solvent to the flask.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours until a color change or precipitation is observed.

  • If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the resulting solid by recrystallization.

Catalytic Applications and Protocols

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Palladium complexes with pyrazole-based ligands have demonstrated high efficiency in Suzuki-Miyaura cross-coupling reactions, a powerful tool for the formation of C-C bonds.[3][9][10] The steric and electronic properties of the ligand can significantly influence the catalytic activity.

start Pd(0)L₂ oxidative_addition Oxidative Addition (R-X) start->oxidative_addition intermediate1 R-Pd(II)(X)L₂ oxidative_addition->intermediate1 transmetalation Transmetalation (R'-B(OR)₂) intermediate1->transmetalation intermediate2 R-Pd(II)(R')L₂ transmetalation->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->start Catalyst Regeneration product R-R' reductive_elimination->product

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.[11]

Protocol 4: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from procedures utilizing pyrazole-based ligands for the coupling of aryl halides with arylboronic acids.[3][9]

Materials:

  • Palladium-pyrazole pre-catalyst (or a combination of a palladium precursor like Pd₂(dba)₃ and the ligand)

  • Aryl halide (e.g., aryl bromide)

  • Arylboronic acid

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the palladium pre-catalyst (0.5-2 mol%), aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (2.0 eq).

  • Add the anhydrous solvent.

  • Stir the reaction mixture at 80-110 °C and monitor its progress by TLC or Gas Chromatography (GC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Aryl HalideArylboronic AcidBaseSolventTemperature (°C)Yield (%)Reference
4-BromoanisolePhenylboronic acidK₂CO₃Toluene80-8570-80[10]
Aryl bromideArylboronic acidKOHEtOH/H₂O (1:1)100-150 (Microwave)High[9]
Copper-Catalyzed Oxidation of Catechol

Copper complexes with pyrazole-based ligands are known to mimic the activity of catecholase, catalyzing the oxidation of catechols to o-quinones using atmospheric oxygen.[12][13][14]

catechol Catechol quinone o-Quinone catechol->quinone catalyst Cu(II)-Pyrazole Complex catalyst->quinone Catalysis oxygen O₂ (from air) water H₂O oxygen->water

Caption: Schematic of catechol oxidation.

Protocol 5: In Situ Catalytic Oxidation of Catechol

This protocol describes the in situ formation of the catalyst and its use in the oxidation of catechol, monitored by UV-Vis spectroscopy.[13]

Materials:

  • Copper(II) salt (e.g., Cu(CH₃COO)₂, CuSO₄)

  • 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

  • Catechol

  • Solvent (e.g., methanol, THF)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of the copper(II) salt, the ligand, and catechol in the chosen solvent.

  • In a quartz cuvette, mix the copper(II) salt solution and the ligand solution to form the catalyst in situ. A typical metal-to-ligand ratio to explore is 1:2.

  • Initiate the reaction by adding the catechol solution to the cuvette.

  • Immediately begin monitoring the reaction by recording the UV-Vis spectrum at regular time intervals. The formation of o-quinone can be followed by the increase in absorbance at its λ_max (around 390 nm).

  • The initial rate of the reaction can be determined from the slope of the absorbance vs. time plot.

Ligand/Copper SaltSolventV_max (µmol L⁻¹ min⁻¹)Reference
Pyrazole-based ligand / Cu(CH₃COO)₂Methanol41.67[13]
Pyrazole-based ligand / Cu(CH₃COO)₂THF5.596[15]

Characterization of Ligand and Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of the organic ligand.[16][17]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups (e.g., O-H, C=N) and can indicate coordination to the metal center through shifts in vibrational frequencies.[15][16]

  • Mass Spectrometry (MS): MS provides information on the molecular weight of the compounds, confirming their composition.[15]

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared to the calculated values to confirm the empirical formula.[7]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and coordination geometry of the metal complexes.

References

  • Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PMC. [Link]

  • Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Publishing. [Link]

  • Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. [Link]

  • Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. [Link]

  • Synthesis, characterization, and dual applications of novel pyrazole-based ligands and their copper(II) complexes: anticancer, antimicrobial, and catalytic properties. Semantic Scholar. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Tailor-Made Pyrazolide-Based Metal–Organic Frameworks for Selective Catalysis. Journal of the American Chemical Society. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Semantic Scholar. [Link]

  • New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. MDPI. [Link]

  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. MDPI. [Link]

  • Combined Pyrazole and Cu (II), Co (II) Metals: An Excellent Catalyst for Catecholase, Tyrosinase, Phenoxazinone Synthase, and Laccase for Oxygen Activation. ResearchGate. [Link]

  • 5 - Organic Syntheses Procedure. [Link]

  • Table 3 Synthesis of 3,5-disubstituted 1H-pyrazoles 4 from non-... ResearchGate. [Link]

  • 1-benzyl-3,5-dimethyl-1H-pyrazole. Chemical Synthesis Database. [Link]

  • Intercalation of pyrazolone-based oxalamide metal complexes into Na-montmorillonite for catalytic liquid-phase oxidation of phenol using H2O2. PMC. [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. PMC. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. [Link]

  • Biomimetic oxidation of catechol employ. JOCPR. [Link]

  • Pyrazole-linked metal catalysts: driving oxidation of catechol and 2-aminophenol. [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR. [Link]

  • Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Arkivoc. [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks during the synthesis of substituted pyrazoles.

The synthesis of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol presents a classic heterocyclic challenge: controlling regioselectivity. Below is our authoritative troubleshooting guide, designed to explain the chemical causality behind your experimental observations and provide self-validating protocols to guarantee >85% yields.

Mechanistic Pathway & Workflow

SynthesisWorkflow SM_Alk 3,5-Dimethyl-1H-pyrazol-4-ol + 2-Cl-Benzyl Chloride RouteA Route A: Direct Alkylation (Base, Solvent) SM_Alk->RouteA SM_DeNovo 3-Acetoxy-2,4-pentanedione + (2-Cl-Benzyl)hydrazine HCl RouteB Route B: De Novo Cyclization (NaOAc, EtOH, Reflux) SM_DeNovo->RouteB O_Alkyl O-Alkylated Impurity (Major Product, >70%) RouteA->O_Alkyl OH pKa ~9 vs NH pKa ~14 Target 1-(2-Chlorobenzyl)-3,5-dimethyl- 1H-pyrazol-4-ol (Target) RouteA->Target Minor (<30%) Intermediate 4-Acetoxy-1-(2-chlorobenzyl)- 3,5-dimethyl-1H-pyrazole RouteB->Intermediate Regiospecific Deprotect Deprotection (NaOH, MeOH, Ar atm) Intermediate->Deprotect Deprotect->Target High Yield (>85%)

Figure 1: Comparison of synthetic workflows for 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol.

Troubleshooting Guide & FAQs

Q1: Why is my direct alkylation of 3,5-dimethyl-1H-pyrazol-4-ol yielding mostly the O-alkylated impurity? A1: This is a fundamental regioselectivity issue rooted in the intrinsic acidity of the molecule. The pKa of the 4-hydroxyl group is approximately 9.08[1], whereas the pyrazole N-H pKa is around 14. When you introduce a base (e.g., K₂CO₃ or NaH), the hydroxyl group is preferentially deprotonated, forming a highly reactive, phenoxide-like oxygen anion. Consequently, the electrophilic 2-chlorobenzyl chloride attacks the oxygen, leading to >70% O-alkylation. To circumvent this, you must abandon direct alkylation in favor of a de novo cyclization strategy using an O-protected diketone[2].

Q2: During the de novo cyclization with 3-acetoxy-2,4-pentanedione and (2-chlorobenzyl)hydrazine hydrochloride, my yield is stalled at 50%. How do I drive it to completion? A2: The causality here lies in the pH of your reaction matrix. Hydrazine hydrochlorides are non-nucleophilic until the free base is liberated. However, if you add too strong a base (like NaOH or Et₃N), you risk prematurely hydrolyzing the delicate acetate protecting group before cyclization occurs. The fix is to use exactly 1.05 equivalents of anhydrous Sodium Acetate (NaOAc) in ethanol. This perfectly buffers the system: it liberates the hydrazine for nucleophilic attack while maintaining a mildly acidic environment that preserves the acetate group.

Q3: My final deprotected product turns dark brown during workup, and the yield drops significantly. What is happening? A3: 4-Hydroxypyrazoles are highly electron-rich heterocycles and are notoriously susceptible to air oxidation, particularly under basic conditions where the electron density is highest. The dark color indicates the formation of quinone-like oxidation byproducts. To prevent this, the deprotection must be run under a strict inert atmosphere (Argon/N₂), and the reaction must be quenched by immediate acidification to pH 5–6 before exposure to ambient air.

Quantitative Data Summary

Synthetic StrategyReagentsPrimary ImpurityAvg. YieldProduct Purity
Direct Alkylation3,5-dimethyl-4-hydroxypyrazole + 2-Cl-BnCl + K₂CO₃O-alkylated isomer15–25%<80%
Unoptimized De Novo3-acetoxy-2,4-pentanedione + Hydrazine HCl (No Buffer)Unreacted starting materials45–50%~85%
Optimized De Novo 3-acetoxy-2,4-pentanedione + Hydrazine HCl + NaOAc (Ar atm) None (Trace salts) 88–92% >98%

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , meaning physical or analytical checkpoints are built into the steps to confirm success before proceeding.

Protocol A: Regiospecific Cyclization (Synthesis of Intermediate)

Objective: Synthesize 4-acetoxy-1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazole.

  • Setup: In a 250 mL round-bottom flask, suspend (2-chlorobenzyl)hydrazine hydrochloride (1.05 eq, 10.5 mmol) and anhydrous NaOAc (1.05 eq, 10.5 mmol) in 50 mL of absolute ethanol.

  • Activation: Stir at room temperature for 15 minutes.

    • Self-Validating Checkpoint: The suspension will change in appearance as the hydrazine free base is liberated and fine, insoluble NaCl precipitates.

  • Addition: Add 3-acetoxy-2,4-pentanedione (1.0 eq, 10.0 mmol) dropwise over 5 minutes.

  • Reflux: Heat the reaction to reflux (78°C) for 3 hours.

  • Validation: Monitor by TLC (Hexane/EtOAc 7:3).

    • Self-Validating Checkpoint: The UV-active starting diketone (Rf ~0.4) will completely disappear, replaced by a single new UV-active spot at Rf ~0.6.

  • Workup: Cool to room temperature, filter off the NaCl salts, and concentrate the filtrate in vacuo. Partition between EtOAc and water, wash the organic layer with brine, dry over Na₂SO₄, and evaporate to yield the intermediate as a pale yellow oil.

Protocol B: Inert-Atmosphere Deprotection (Synthesis of Target)

Objective: Hydrolyze the acetate to yield 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol.

  • Setup: Dissolve the intermediate from Protocol A in 30 mL of degassed Methanol. Purge the flask with Argon for 10 minutes.

  • Hydrolysis: Under Argon, add a degassed aqueous solution of NaOH (2.0 eq, 20.0 mmol in 5 mL H₂O). Stir at room temperature for 2 hours.

    • Self-Validating Checkpoint: IR spectroscopy of an aliquot will show the complete disappearance of the strong ester carbonyl stretch at ~1750 cm⁻¹.

  • Quenching (Critical Step): While still under Argon, cool the flask to 0°C in an ice bath. Dropwise, add 1M HCl until the pH reaches exactly 5.5 to 6.0.

    • Self-Validating Checkpoint: As the pH drops below 7, the target 4-hydroxypyrazole will rapidly precipitate out of the solution as an off-white/colorless solid. If the solution turns pink or brown, oxygen has infiltrated the system.

  • Isolation: Filter the precipitate rapidly, wash with ice-cold water, and dry under high vacuum to afford the pure target compound.

References[3] Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines, RSC Advances,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFsFlVu8m3m77UyGUAu9PJoNTWVjRpBqtwY1PKEcsOf2nbcD-0dHembztSVzwfRSI7OAwBvikLK9UOakSBev3u6K5ptV84zKaELjjp64oxXkw9TKLtUOVCsN0t5A-0l1A6cnDWYEyjyDVzmNx-nBjpSvcdsC_G2w0W[2] Cycloadditions and other chemistry of 4-oxygenated pyrazoles, Canadian Journal of Chemistry,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHymt8G2WqvnePsydToQT3sI4Nuw_65bKdly6Yyx8IHswgJkXZuIpXjXM5bOESzJuzVjZ8iPtb9_dd5tG7gJ-dCBNHNxgPiQW5n6DJL7GsaHiu7fKA-vlsCVzZKkWozMEpZUQg0jMnzvaB-DEc=[1] 4-hydroxypyrazole | 4843-98-5, ChemicalBook,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXFEW8fzllgz3IDX2g6SQLgyiDLpAmL9mQibiZyYnEKttBE0TOutbeVshKa77SxCMBX3XssYPsKSe7J4iACk8dg-OLG7v-83LMKMo8Bmp3jvJhSzo6BPA3yQPHApCcL-SxwrQ08euU-nIjgdVYaAOtUfVlfuggPMFCpEiZvz7Mfl4=

Sources

Technical Support Center: Troubleshooting Solubility Issues with 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work with this compound. The following information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having difficulty dissolving 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol. What are the primary factors that could be causing this?

A1: The solubility of a pyrazole derivative like 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol is influenced by several structural and physical factors. The pyrazole ring itself can participate in hydrogen bonding, and the overall molecule has significant aromatic character, which can lead to strong intermolecular forces such as π-π stacking[1][2]. These interactions result in a stable crystal lattice structure that requires substantial energy to break apart for dissolution.

Key contributing factors include:

  • Crystal Lattice Energy: The compound's solid, crystalline form is held together by strong intermolecular forces. The solvent must provide enough energy to overcome this lattice energy.

  • Substituent Effects: The 2-chlorobenzyl group is relatively non-polar, which can decrease solubility in aqueous or highly polar solvents. The dimethyl groups also contribute to the lipophilic nature of the molecule.

  • Weak Basicity: The pyrazole ring is weakly basic and can be protonated by strong acids to form more soluble salts[2]. However, in neutral solutions, this property does not significantly enhance solubility.

Q2: What are the recommended starting solvents for dissolving 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol?

A2: Given the structure of the compound, it is anticipated to be poorly soluble in water. Therefore, organic solvents are the recommended starting point. Pyrazole derivatives typically show good solubility in a range of organic solvents[3]. A systematic approach to solvent selection is advised, starting with common laboratory solvents.

Recommended Starting Solvents:

Solvent ClassRecommended SolventsRationale & Considerations
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)These are powerful solvents for many poorly soluble compounds but can be difficult to remove under a vacuum[3].
Ketones AcetoneOften a good starting point for pyrazole derivatives and is relatively volatile, making it easier to remove[3].
Alcohols Ethanol, MethanolThese are polar protic solvents that can engage in hydrogen bonding, potentially aiding in the dissolution of the pyrazole ring[3].
Chlorinated Dichloromethane (DCM)A good choice for less polar compounds. Its volatility is an advantage for easy removal post-dissolution.
Q3: My compound is still not dissolving in the recommended solvents at room temperature. What should be my next step?

A3: If solubility is still an issue at room temperature, the next logical step is to introduce energy into the system to help overcome the crystal lattice energy.

Troubleshooting Workflow for Poor Solubility:

start Start: Compound won't dissolve solvent Select an appropriate organic solvent (e.g., DMF, DMSO, Acetone) start->solvent heat Gently heat the mixture (e.g., 40-60°C) solvent->heat sonicate Apply sonication for 15-30 minutes heat->sonicate assess1 Assess Solubility sonicate->assess1 dissolved Compound Dissolved: Proceed with experiment assess1->dissolved Yes not_dissolved Still not dissolved assess1->not_dissolved No cosolvent Try a co-solvent system (e.g., DMF/water, Ethanol/water) not_dissolved->cosolvent ph_adjust Consider pH adjustment for aqueous systems cosolvent->ph_adjust assess2 Assess Solubility ph_adjust->assess2 assess2->dissolved Yes consult Consult further resources or consider formulation strategies assess2->consult No

Caption: A stepwise workflow for troubleshooting solubility issues.

Detailed Steps:

  • Heating: Gently warming the solvent can significantly increase the solubility of most solid compounds[2][3]. It is advisable to heat the mixture in a controlled manner (e.g., in a water bath at 40-60°C) to avoid potential degradation of the compound.

  • Sonication: If heating is not sufficient or desired, sonication can be employed. The high-frequency sound waves create micro-vibrations that can help to break up solid aggregates and increase the surface area available for dissolution, a principle also used in sonocrystallization techniques[4][5].

  • Particle Size Reduction: If you have access to the necessary equipment, micronization can increase the surface area of the solid, which in turn can improve the dissolution rate[4][5]. This is a more advanced technique generally employed when other methods fail.

Q4: I need to use this compound in an aqueous buffer for a biological assay. How can I improve its water solubility?

A4: Improving the aqueous solubility of a poorly soluble compound like 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol requires a more specialized approach.

Strategies for Aqueous Systems:

  • Co-solvents: This is the most common and effective method. A small amount of a water-miscible organic solvent, in which the compound is highly soluble (like DMSO or DMF), is used to first dissolve the compound. This concentrated stock solution is then added to the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent in the buffer is low enough not to affect the biological assay (typically <1%).

  • pH Adjustment: Since the pyrazole ring is weakly basic, adjusting the pH of the aqueous buffer to be more acidic can lead to the formation of a more soluble salt[2][3]. The utility of this method depends on the pKa of the compound and the pH constraints of your experiment.

  • Hydrotropes: These are compounds that can enhance the solubility of other solutes in water[3][6]. While a more advanced technique, the use of hydrotropic agents like sodium benzoate or sodium salicylate could be explored if co-solvents and pH adjustment are not viable options[6].

  • Advanced Formulation: For drug development applications, techniques such as creating amorphous solid dispersions or using cyclodextrins for molecular encapsulation can dramatically increase aqueous solubility[4][7].

Experimental Protocol: Preparing a Concentrated Stock Solution
  • Accurately weigh a small amount of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol.

  • Add a minimal volume of a suitable organic solvent (e.g., DMSO) to completely dissolve the compound. Gentle heating or sonication may be applied if necessary.

  • Once fully dissolved, this concentrated stock solution can be serially diluted into your aqueous experimental medium.

Summary of Key Troubleshooting Steps

StrategyDescriptionWhen to Use
Solvent Screening Testing a range of organic solvents.Initial step for all experiments.
Heating/Sonication Applying thermal or mechanical energy.When room temperature dissolution fails.
Co-solvent System Using a miscible organic solvent in an aqueous buffer.For biological assays or aqueous reactions.
pH Adjustment Modifying the pH to form a more soluble salt.For aqueous systems where the experimental conditions allow for pH changes.

This guide provides a foundational framework for addressing solubility issues with 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol. Should you continue to experience difficulties, further characterization of the compound's physicochemical properties may be necessary.

References

  • PubChem. (n.d.). N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(2,5-dimethoxyphenyl)isoxazole-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025, September 8). 1-(2,5-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol. Retrieved from [Link]

  • Wardell, J. L., Tiekink, E. R. T., & Wardell, S. M. S. V. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 4), o957. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8). Available from: [Link]

  • Alhayyan, A. M., Alazmi, A. H., Albayabi, M. S. S., Al Nass, A. A. M., Alhafufi, H. R. I., Alanezi, M. T. T., ... & Alshammari, A. D. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204. Available from: [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Gawad, S. M. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical and Biosciences Journal, 4(5), 1-27. Available from: [Link]

  • Ovonramwen, O. E., Osaigbovo, A. U., & Oviawe, A. P. (2021). Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. Journal of Chemical Society of Nigeria, 46(4). Available from: [Link]

  • IJNRD. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. Retrieved from [Link]

  • Al-Hamidi, H., Edwards, K., & Mohammad, A. (2022). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. Pharmaceutics, 14(12), 2603. Available from: [Link]

  • ChemSynthesis. (2025, May 20). 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • Annex Publishers. (2023, August 25). A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2019, April 10). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Retrieved from [Link]

  • Organic Chemistry Frontiers. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • MedCrave. (2018, February 1). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Chlorobenzyl Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. Chlorobenzyl pyrazoles are privileged scaffolds in drug discovery, frequently appearing in kinase inhibitors, cannabinoid receptor ligands, and agrochemicals. However, synthesizing these motifs—either via the cyclocondensation of 1,3-dicarbonyls with 4-chlorobenzylhydrazine or the N-alkylation of pre-formed pyrazoles—presents significant regioselectivity and yield challenges.

This guide provides mechanistic insights, verified protocols, and troubleshooting steps to help you master the thermal and kinetic parameters of these reactions.

Reaction Pathway & Optimization Workflow

The diagram below illustrates the critical decision matrix for optimizing temperature in pyrazole cyclocondensation.

G A Reactants: 1,3-Diketone + 4-Chlorobenzylhydrazine B Temperature Selection A->B C Elevated Temp (>80°C) Ethanol/Toluene B->C Conventional D Room Temp (20-25°C) DMAc or HFIP B->D Optimized E Thermodynamic Control: ~50:50 Regioisomer Mixture C->E F Kinetic Control: High Regioselectivity (>95:5) D->F G Acid Catalysis / Promoters (e.g., AcOH, Lewis Acids) F->G Rate Enhancement H Optimized Protocol: High Yield & Regiopurity G->H

Workflow for optimizing temperature and regioselectivity in chlorobenzyl pyrazole synthesis.

Troubleshooting FAQs

Q1: Why does increasing the reaction temperature to accelerate chlorobenzyl pyrazole formation result in a complete loss of regioselectivity?

A1: This is a classic conflict between kinetic and thermodynamic control. In the cyclocondensation of an unsymmetrical 1,3-diketone with 4-chlorobenzylhydrazine, the terminal nitrogen of the hydrazine preferentially attacks the more electrophilic carbonyl. At room temperature, this pathway is governed by kinetic control; the difference in activation energies ( ΔΔG‡ ) dictates the major product, often yielding a highly selective >95:5 ratio.

Heating the reaction (e.g., refluxing in ethanol at 78°C) provides enough thermal energy to overcome the activation barriers for both carbonyl sites. Furthermore, elevated temperatures push the intermediate hydrazone formation into a reversible thermodynamic equilibrium. Consequently, the reaction defaults to thermodynamic control, yielding an undesirable equimolar (50:50) mixture of 1,3,5- and 1,3,4-substituted regioisomers[1].

Q2: If I must operate at room temperature (20–25°C) to maintain regioselectivity, how can I overcome slow conversion rates?

A2: Lowering the temperature inherently reduces the kinetic energy of the system, slowing down the reaction. To accelerate the reaction without applying heat, you must lower the activation energy barrier by activating the electrophile.

Instead of standard alcohols, switch to N,N-dimethylacetamide (DMAc) in an acidic medium, or use fluorinated solvents like hexafluoroisopropanol (HFIP). HFIP acts as a powerful hydrogen-bond donor, significantly increasing the electrophilicity of the carbonyl carbon and stabilizing the transition state[2]. This allows the cyclocondensation to proceed rapidly at room temperature while preserving exceptional regioselectivity (often >98:2)[3].

Q3: I am synthesizing 1-(4-chlorobenzyl)-pyrazoles via N-alkylation of a pre-formed pyrazole core. Why am I observing significant degradation and polyalkylation at 80°C?

A3: Alkylating a pyrazole with 4-chlorobenzyl chloride at elevated temperatures often leads to over-alkylation (forming pyrazolium salts) and subsequent thermal degradation[4]. The 4-chlorobenzyl cation is relatively stable, making the alkylating agent highly reactive.

Solution: Lower the reaction temperature to 40–50°C. Switch from strong bases like NaH to a milder, more bulky base like Cs2​CO3​ in a polar aprotic solvent (e.g., DMF or acetonitrile). The "cesium effect" enhances the nucleophilicity of the pyrazole nitrogen while the lower temperature strictly limits the reaction to a controlled SN​2 pathway, preventing quaternization.

Quantitative Data: Temperature & Solvent Effects

The following table summarizes the causal relationship between temperature, solvent choice, and the resulting regioselectivity during the cyclocondensation of unsymmetrical 1,3-diketones with chlorobenzylhydrazine.

Reaction ConditionTemperature (°C)Solvent SystemAdditive / CatalystRegioisomeric Ratio (1,5- vs 1,3-)Typical Yield (%)
Conventional Reflux 78EthanolNone50 : 5065 - 75
Ambient Kinetic 25EthanolNone60 : 4040 - 50
Optimized Polar 25DMAcAcetic Acid98 : 280 - 90
HFIP Accelerated 25HFIPNone>95 : 585 - 95

Self-Validating Experimental Protocol

Room-Temperature Regioselective Synthesis of 1-(4-Chlorobenzyl)-pyrazoles

This protocol utilizes HFIP to maintain kinetic control at room temperature, ensuring high regioselectivity without the need for thermal acceleration.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert argon atmosphere, dissolve 1.0 mmol of the unsymmetrical 1,3-diketone in 2.0 mL of anhydrous hexafluoroisopropanol (HFIP).

  • Thermal Regulation: Submerge the flask in an ice-water bath to bring the internal temperature to exactly 0°C.

  • Hydrazine Addition: Dissolve 1.05 mmol of 4-chlorobenzylhydrazine in 1.0 mL of HFIP. Add this solution dropwise to the reaction flask over 15 minutes.

    • Causality Note: Dropwise addition at 0°C prevents localized exothermic spikes that could inadvertently provide the thermal energy required to breach the secondary activation barrier, thereby preserving kinetic control.

  • Reaction Propagation: Remove the ice bath and allow the reaction to naturally warm to room temperature (22–25°C). Stir vigorously for 2 to 4 hours.

  • Self-Validation Check: At the 2-hour mark, withdraw a 5 μ L aliquot and analyze via LC-MS or TLC.

    • Validation Criteria: You should observe a single major product peak/spot. If two closely eluting peaks of roughly equal intensity appear, thermal control was compromised during the addition phase.

  • Workup: Once complete conversion is verified, remove the HFIP under reduced pressure (HFIP is highly volatile, bp ~58°C). Resuspend the crude residue in 15 mL of ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO3​ (10 mL) and brine (10 mL) to remove any unreacted hydrazine and acidic byproducts. Dry over anhydrous Na2​SO4​ .

  • Purification: Filter the drying agent, concentrate the filtrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure regioisomer.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC (NIH) URL:[Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL:[Link]

Sources

Technical Support Center: Stability of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists working with 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol . While the pyrazole core is a highly stable, privileged scaffold in drug discovery[1], specific structural features of this molecule—namely the amphoteric N2/4-OH system and the N-benzyl linkage—introduce nuanced behaviors under acidic stress.

This document provides core mechanistic insights, troubleshooting workflows, and self-validating experimental protocols to ensure the integrity of your compound during acidic reactions, purifications, and assays.

Core Mechanistic Insights (The "Why")

To predict the behavior of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol in acidic media, you must understand the electronic interplay of its three key functional zones:

  • The Pyrazole N2 Atom (Protonation Sink): The sp² hybridized N2 atom possesses a lone pair orthogonal to the aromatic π-system. In mild to moderate acids (pH < 3), this nitrogen protonates to form a pyrazolium cation. This drastically shifts the molecule's partition coefficient (LogP), pulling it into aqueous phases.

  • The N1-Benzyl Bond (Cleavage Site): Pyrazole rings are generally stable aromatic systems under mild acidic conditions[2]. However, protonation at N2 withdraws electron density from N1, weakening the N1-benzyl bond. Under harsh thermochemical conditions (e.g., refluxing HBr), this bond undergoes nucleophilic or solvolytic cleavage, a standard deprotection pathway for N-benzyl azoles[3].

  • The 4-Hydroxyl Group (Oxidation Risk): The 4-OH group acts as a strong electron-donating group (EDG), enriching the pyrazole π-system. While stable to non-oxidizing acids (HCl, H₂SO₄, HBr), exposure to oxidizing acids (like HNO₃) can rapidly oxidize the core into pyrazole-4,5-dione derivatives.

AcidDegradation A 1-(2-Chlorobenzyl)-3,5-dimethyl -1H-pyrazol-4-ol B Pyrazolium Cation (Water Soluble) A->B pH < 2.5 (Protonation) D Oxidation Products (Quinone-like) A->D Oxidizing Acids (e.g., HNO3) C 3,5-Dimethyl-1H-pyrazol-4-ol + 2-Chlorobenzyl Cation B->C Heat + Strong Acid (Debenzylation)

Fig 1. Acid-induced pathways: protonation, debenzylation, and oxidation.

Quantitative Stability Data

The following table summarizes the physicochemical thresholds of the compound to help you design safe operational windows.

ParameterValue / ObservationMechanistic Implication
pKa (N2 Protonation) ~2.5Compound becomes highly water-soluble at pH < 2.5.
pKa (4-OH Deprotonation) ~10.5Compound remains neutral in weak acids but ionizes in strong bases.
Half-life (0.1 M HCl, 25°C) > 72 hoursStable under standard mild acidic aqueous workups.
Half-life (33% HBr/AcOH, 80°C) < 2 hoursRapid N-debenzylation occurs; useful for targeted deprotection.

Troubleshooting & FAQs

Q1: During an acidic workup (1M HCl), my compound completely disappeared from the organic layer (EtOAc). Did it degrade? A1: It is highly unlikely to have degraded at room temperature. The compound has partitioned into the aqueous layer due to the protonation of the N2 atom, forming a highly polar pyrazolium salt. Fix: Separate the aqueous layer, cool it over an ice bath, and carefully adjust the pH to 5–7 using saturated aqueous NaHCO₃. The neutral pyrazole will precipitate or can be back-extracted into fresh EtOAc.

Q2: I am observing a new peak on LC-MS with a mass of m/z 113 [M+H]+ after heating the compound in 6M HCl. What is happening? A2: You are observing acid-catalyzed N-debenzylation. The mass of 113 Da corresponds to the cleaved core, 3,5-dimethyl-1H-pyrazol-4-ol. The 2-chlorobenzyl group is lost as 2-chlorobenzyl alcohol or chloride. Avoid prolonged heating in strong acids unless debenzylation is your synthetic goal.

Q3: The reaction solution turned dark brown when I used nitric acid to adjust the pH. Is the compound sensitive to HNO₃? A3: Yes. The 4-hydroxyl group makes the pyrazole ring electron-rich and highly susceptible to oxidation. Nitric acid acts as an oxidant, degrading the compound into complex quinone-like polymeric mixtures. Always use non-oxidizing acids (e.g., HCl, H₂SO₄, or TFA) for pH adjustments.

Troubleshooting Start Low Yield in Organic Layer After Acidic Workup Check Measure Aqueous Layer pH Start->Check Decision Is pH < 3? Check->Decision Adjust Adjust pH to 5-7 with NaHCO3 Decision->Adjust Yes (Protonated) Investigate Investigate N-Debenzylation via LC-MS Decision->Investigate No (Degraded) Extract Extract with EtOAc/DCM Adjust->Extract Success Product Recovered Extract->Success

Fig 2. Workflow for resolving compound loss during acidic aqueous extraction.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal checks to confirm whether mass balance loss is due to partitioning or true chemical degradation.

Protocol A: HPLC-UV Acid Stability Profiling

This protocol establishes the exact degradation kinetics of the compound in your specific acidic buffers[2].

  • Causality: By monitoring both the disappearance of the parent mass (m/z 237) and the appearance of the cleaved core (m/z 113), the assay internally validates that the loss of signal is due to chemical scission, not precipitation or column adherence.

  • Stock Preparation: Dissolve 10 mg of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol in 10 mL of HPLC-grade acetonitrile (1 mg/mL).

  • Matrix Setup: Prepare a series of 2 mL glass vials containing 900 µL of various acidic solutions (e.g., 0.1 M HCl, 1.0 M HCl, 0.1 M TFA).

  • Initiation: Spike 100 µL of the stock solution into each vial. Vortex to homogenize.

  • Incubation & Sampling: Incubate the vials at 37°C and 60°C. Extract 50 µL aliquots at t = 0, 1, 4, 12, and 24 hours.

  • Quenching: Immediately quench each 50 µL aliquot into 50 µL of cold, equimolar NaOH to neutralize the acid and halt degradation.

  • Analysis: Analyze via LC-MS (C18 column, gradient H₂O/MeCN with 0.1% Formic Acid). Track the ratio of the parent peak to the 3,5-dimethyl-1H-pyrazol-4-ol peak.

Protocol B: Controlled Acidic N-Debenzylation

If removal of the 2-chlorobenzyl group is desired, strong acidic conditions, such as 33% HBr in acetic acid, are classically employed to cleave N-benzyl bonds[4].

  • Causality: The high concentration of protons weakens the N-C bond, while the bromide ion acts as a potent nucleophile to trap the leaving 2-chlorobenzyl carbocation, driving the reaction forward.

  • Reaction Setup: In a heavy-walled glass vial equipped with a stir bar, suspend 50 mg of the compound in 1.5 mL of 33% (w/w) HBr in acetic acid.

  • Heating: Seal the vial and heat to 80°C for 3 hours. The solution will become homogeneous as the pyrazolium salt forms.

  • Quenching: Cool the mixture to room temperature and pour it slowly over 10 g of crushed ice.

  • Phase Separation: Extract the aqueous mixture with diethyl ether (3 × 10 mL). Note: The ether layer contains the cleaved 2-chlorobenzyl bromide byproduct. Discard or retain based on your goals.

  • Product Isolation: The aqueous layer contains the protonated 3,5-dimethyl-1H-pyrazol-4-ol. Carefully adjust the aqueous layer to pH 6 using solid NaHCO₃. The free pyrazole will precipitate. Filter and dry under vacuum.

References

  • degradation pathways of 4-Fluoro-3H-pyrazole under acidic conditions Benchchem URL
  • The Medicinal Chemistry of Imidazotetrazine Prodrugs MDPI URL
  • Application Notes and Protocols: Cleavage of the Cbz Group from N-Benzyl-N-Cbz-glycine Benchchem URL
  • Benzyl Ethers Organic Chemistry Portal URL

Sources

Identifying degradation products of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers working with 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol. This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific rationale and practical steps needed to anticipate, identify, and characterize potential degradation products encountered during your research.

Frequently Asked Questions (FAQs)

Here we address common observations and concerns that may arise during the handling, storage, and analysis of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol.

Q1: My solid sample of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol is developing a yellowish or brownish tint over time. What is causing this discoloration?

A1: A color change in your solid sample is a strong indicator of oxidative degradation.[1] The pyrazol-4-ol moiety is susceptible to oxidation, which can lead to the formation of colored quinone-like species or other chromophoric byproducts. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. To mitigate this, it is imperative to store the compound under an inert atmosphere, such as argon or nitrogen, protect it from light using amber vials, and maintain it at reduced temperatures (e.g., 2-8°C).[1]

Q2: I'm observing a new, unexpected peak in my HPLC chromatogram after leaving my compound in a methanol solution on the benchtop. What could this be?

A2: The appearance of a new peak suggests that your compound is degrading in solution.[1] Given the structure, there are several possibilities. The most common degradation pathways in solution include oxidation and photolysis. The chlorobenzyl group, in particular, can be susceptible to photodegradation upon exposure to UV light (including ambient laboratory light).[2][3] This can lead to cleavage of the N-benzyl bond or other transformations. It is also possible that trace metal impurities in your solvent are catalyzing oxidation.

Q3: What are the most chemically labile parts of the 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol structure?

A3: The primary points of instability on the molecule are:

  • The N-Benzyl Bond: The bond connecting the pyrazole ring to the 2-chlorobenzyl group is a likely site for cleavage under photolytic or strong oxidative stress, which would yield 3,5-dimethyl-1H-pyrazol-4-ol and 2-chlorobenzyl-derived species.

  • The Pyrazol-4-ol Ring: The hydroxyl group makes the pyrazole ring electron-rich and susceptible to oxidation.[1]

  • The Chlorobenzyl Group: The C-Cl bond can be cleaved under certain photolytic conditions. Additionally, the benzyl CH₂ group can be oxidized to a carbonyl (benzaldehyde derivative) or a carboxylic acid (benzoic acid derivative).

Q4: Are there specific pH conditions I should avoid when working with this compound in solution?

A4: While the pyrazole core is generally stable, extreme pH conditions can catalyze degradation.[4] Strong acidic or basic conditions, especially when combined with heat, can promote hydrolysis or rearrangement, although pyrazole esters are known to be more susceptible to this than pyrazole alcohols.[1][5] It is crucial to perform forced degradation studies across a wide pH range to understand the compound's specific vulnerabilities.[6]

Troubleshooting Guide: Unexpected Experimental Results

This section provides a systematic approach to diagnosing and resolving common issues.

Symptom / Observation Potential Cause Recommended Action & Rationale
Inconsistent results in biological assays (e.g., variable IC₅₀ values). Presence of degradation products with differing biological activity. Re-purify the compound using flash chromatography or preparative HPLC. Confirm purity (>98%) and structure using a stability-indicating analytical method (see Protocol 2) before each experiment. Degradants may be more or less potent than the parent compound, skewing results.
A new spot appears on a TLC plate during reaction monitoring. Compound degradation under reaction conditions (e.g., heat, specific reagents). Analyze an aliquot of the reaction mixture by LC-MS to get a mass for the new spot. This can provide an initial clue to its identity. Consider if the reaction conditions themselves are acting as a stressor (e.g., acidic/basic reagents, oxidizing agents).
Mass spectrometry analysis shows unexpected masses. Formation of adducts or degradation products. Check for common solvent adducts (e.g., +22 for Na⁺, +32 for Methanol). Compare observed masses against the table of potential degradation products below. High-resolution mass spectrometry (HRMS) is essential for determining elemental composition.[7]
Sample color changes upon addition of hydrogen peroxide. High susceptibility to oxidation. This confirms an oxidative degradation pathway. Use this information to design appropriate storage and handling procedures (e.g., use degassed solvents, store under inert gas). This is a key part of forced degradation studies.[4][6]
Potential Degradation Pathways and Products

Forced degradation studies are designed to intentionally break down a molecule to understand its weaknesses.[8][9] Based on the structure of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol, we can predict several primary degradation pathways.

DegradationPathways cluster_main 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol cluster_products Potential Degradation Products Parent Parent Compound (C12H13ClN2O) DP1 N-Debenzylation Product 3,5-dimethyl-1H-pyrazol-4-ol Parent->DP1 Photolysis / Strong Oxidation DP2 Oxidation Product A (e.g., Ring Oxidation) Parent->DP2 Oxidation (e.g., H₂O₂) DP3 Oxidation Product B (e.g., Benzyl Oxidation) Parent->DP3 Oxidation DP4 Photolytic Product (e.g., Dechlorination) Parent->DP4 UV Light

Caption: Predicted degradation pathways for the parent compound.

**Table of Potential Degradation Products

The following table summarizes likely degradation products. This is crucial for interpreting mass spectrometry data from stability studies.

Product Name / Description Proposed Structure Modification from Parent Change in Mass (Δm/z) Potential Cause
3,5-dimethyl-1H-pyrazol-4-ol Pyrazole ring with -OH and two -CH₃ groupsCleavage of N-(2-chlorobenzyl) group-125.02Photolysis, Oxidation
2-Chlorobenzoic acid Benzene ring with -Cl and -COOHOxidation of benzyl CH₂ and cleavage-Oxidation
2-Chlorobenzaldehyde Benzene ring with -Cl and -CHOOxidation of benzyl CH₂ and cleavage-Oxidation
Ring Hydroxylation Product Parent + additional -OH on pyrazole or benzyl ringAddition of -OH group+15.99Oxidation
N-Oxide Product Parent + Oxygen on N2 of pyrazole ringAddition of Oxygen atom+15.99Oxidation
Dechlorinated Product Parent with -Cl replaced by -HRemoval of -Cl, addition of -H-33.96Photolysis
Experimental Protocols

Adherence to systematic protocols is essential for generating reliable and reproducible stability data. The following protocols are based on established pharmaceutical industry practices and regulatory guidelines.

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to generate potential degradation products and identify the intrinsic stability of the molecule, which is a key requirement for developing a stability-indicating method.[8][9][10]

1. Materials and Reagents:

  • 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric Acid (HCl), 1 M and 0.1 M

  • Sodium Hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% and 30%

  • Water (HPLC grade)

  • pH meter, heating block or water bath, photostability chamber.

2. Stock Solution Preparation:

  • Prepare a stock solution of the parent compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

3. Stress Conditions (perform in parallel):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at 2, 8, and 24 hours.[1] Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at 2, 8, and 24 hours.[1] Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.[1][6]

  • Thermal Degradation:

    • Solution: Heat the stock solution at 70°C for 48 hours.

    • Solid State: Place the solid compound in an oven at 105°C for 24 hours.[1]

  • Photolytic Degradation: Expose the stock solution and solid compound to light according to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt hours/m²).[1][8] Keep a control sample wrapped in aluminum foil to protect it from light.

4. Sample Analysis:

  • Dilute all stressed samples, including controls, to a suitable concentration (e.g., 50-100 µg/mL) with the mobile phase.

  • Analyze immediately using the HPLC method detailed in Protocol 2.

Caption: Workflow for the forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC-UV/MS Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products, excipients, or impurities.[10]

1. Instrumentation and Columns:

  • An HPLC or UPLC system equipped with a Photodiode Array (PDA) detector and coupled to a Mass Spectrometer (MS) is ideal.[7][11]

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 10% to 90% B over 20 minutes) to screen for all potential degradants.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • PDA Detection: Scan from 200-400 nm. Select a primary monitoring wavelength where the parent compound has high absorbance (e.g., ~230 nm).

  • MS Detection: Use Electrospray Ionization (ESI) in positive mode. Scan a mass range that covers the parent compound and all potential degradants (e.g., m/z 100-500).

3. Method Validation:

  • Specificity: Inject all samples from the forced degradation study (Protocol 1). The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent compound peak. The PDA detector should be used to assess peak purity.

  • System Suitability: Ensure the system meets performance criteria (e.g., tailing factor, theoretical plates) before running samples.

  • Linearity, Accuracy, Precision: Perform these standard validation experiments as per ICH Q2(R2) guidelines once the separation method is finalized.

References
  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024, April 4). Google Cloud.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC. National Center for Biotechnology Information.
  • Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem. BenchChem.
  • Impurity and Degradation Product Analysis - MS & NMR Center / Alfa Chemistry. Alfa Chemistry.
  • Photochemical Degradation of Chlorobenzene - University of Waterloo. University of Waterloo.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22). Biotech Spain.
  • Stability indicating study by using different analytical techniques - IJSDR. International Journal of Scientific Development and Research.
  • Stability-indicating methods for peptide drug analysis - AMSbiopharma. (2025, December 11). AMSbiopharma.
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  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). SCIREA Journal of Clinical Medicine.
  • Photostability and Photodegradation Pathways of Distinctive Pesticides - ResearchGate. ResearchGate.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (2013, January 17). Asian Journal of Research in Chemistry.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. PharmaInfo.
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  • Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. RSC Publishing.

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Technical Support Center: Solvent Selection for Recrystallizing 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to select an optimal solvent system for the recrystallization of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol. Recognizing that no single solvent is universally effective, this document emphasizes a systematic, experimental approach to identify a purification method that ensures high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles of choosing a recrystallization solvent?

An ideal recrystallization solvent is one in which the compound of interest, in this case, 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol, exhibits high solubility at elevated temperatures and low solubility at cooler, or room, temperatures.[1][2][3] This temperature-dependent solubility differential is the driving force for crystallization. Additionally, the impurities present should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they are retained in the mother liquor upon crystallization).[1][2]

Other critical characteristics of a good solvent include:

  • Chemical Inertness: The solvent must not react with the compound being purified.[1][3]

  • Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[1][4]

  • Safety: The solvent should be non-toxic, non-flammable, and cost-effective whenever possible.[1][5]

Q2: What types of solvents are typically effective for pyrazole derivatives?

The polarity of the specific pyrazole derivative is a key factor in solvent selection.[6] For pyrazole compounds in general, a range of solvents has proven effective. These include:

  • Single Solvents: Alcohols like ethanol, methanol, and isopropanol are frequently used, as are acetone and ethyl acetate.[7][8] For less polar derivatives, hydrocarbons such as cyclohexane or toluene might be suitable.[6][7]

  • Mixed Solvent Systems: Often, a single solvent does not provide the ideal solubility profile. In such cases, a mixed solvent system, also known as a binary system, is employed. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a miscible "anti-solvent" (in which the compound is poorly soluble) to induce precipitation.[2][7] Common pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[2][7]

Q3: My compound has a 4-ol (-OH) group. How does that influence solvent choice?

The hydroxyl (-OH) group on the pyrazole ring introduces a degree of polarity and the capacity for hydrogen bonding. This suggests that more polar solvents, such as alcohols (ethanol, methanol) or even water, might be effective at dissolving the compound, especially when heated.[4] The presence of the nonpolar 2-chlorobenzyl group, however, means that purely nonpolar solvents like hexanes are likely to be poor solvents at all temperatures. A successful recrystallization may therefore involve a moderately polar solvent or a mixed system that balances these structural features.

Experimental Guide: A Step-by-Step Protocol for Solvent Selection

Workflow for Solvent System Selection

Solvent Selection Workflow cluster_solvents Test Solvents (Varying Polarity) start Start: Crude 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol screen Step 1: Small-Scale Solubility Screening (Test ~20 mg of compound in 0.5 mL of various solvents) start->screen s1 Water screen->s1 s2 Methanol screen->s2 s3 Ethanol screen->s3 s4 Acetone screen->s4 s5 Ethyl Acetate screen->s5 s6 Toluene screen->s6 s7 Hexane screen->s7 eval_cold Step 2: Evaluate Solubility at Room Temperature s1->eval_cold s2->eval_cold s3->eval_cold s4->eval_cold s5->eval_cold s6->eval_cold s7->eval_cold eval_hot Step 3: Evaluate Solubility in Hot Solvent eval_cold->eval_hot decision Analyze Results eval_hot->decision ideal Ideal Single Solvent Found: Insoluble in cold, soluble in hot. decision->ideal Good Candidate too_soluble Too Soluble: Soluble in cold solvent. decision->too_soluble Potential 'Good' Solvent insoluble Insoluble: Insoluble even when hot. decision->insoluble Potential 'Anti-Solvent' mixed_solvent Step 4: Develop Mixed Solvent System too_soluble->mixed_solvent insoluble->mixed_solvent mixed_protocol Dissolve in good solvent (from 'Too Soluble' list). Add anti-solvent (from 'Insoluble' list) dropwise until cloudy. mixed_solvent->mixed_protocol

Caption: Workflow for the systematic selection of a recrystallization solvent.

Protocol 1: Single-Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different solvent from the list below, starting with about 0.5 mL. Agitate the mixture at room temperature. Record your observations in a table like the one provided.

    • Recommended Screening Solvents: Water, Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane.

  • Heating: If the compound does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point while stirring.[8] Add small increments of solvent (0.2 mL at a time) until the solid dissolves completely. Be careful not to add a large excess of solvent.[9]

  • Cooling: Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observation: Observe if crystals form. An ideal solvent is one where the compound is sparingly soluble at room temperature but fully soluble at the boiling point, and which yields a good crop of crystals upon cooling.[1]

Data Logging Table
SolventSolubility at Room Temp. (Insoluble, Sparingly Soluble, Soluble)Solubility when Hot (Insoluble, Soluble)Observations Upon Cooling (No Crystals, Oiled Out, Crystals Formed)
Water
Methanol
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Toluene
Hexane
Protocol 2: Mixed-Solvent System Development

If no single solvent is ideal, a mixed-solvent system may be required.[2]

  • Select a "Good" Solvent: Choose a solvent from your screening in which the compound was highly soluble, even at room temperature (e.g., Methanol, Acetone).

  • Select an "Anti-Solvent": Choose a solvent in which the compound was insoluble or poorly soluble even when hot (e.g., Water, Hexane). The two solvents must be miscible.

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • Induce Crystallization: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes persistently cloudy (turbid).[7] This indicates the saturation point has been reached.

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.[7]

  • Cooling: Allow the solution to cool slowly, as described in the single-solvent protocol, to promote crystal growth.

Troubleshooting Guide

This decision tree and the following Q&A section address common issues encountered during recrystallization.

Recrystallization Troubleshooting prob1 Problem: No Crystals Form Upon Cooling cause1a Is the solution supersaturated? prob1->cause1a prob2 Problem: Compound 'Oils Out' cause2a Reason: Solution is saturated above the compound's melting point. prob2->cause2a prob3 Problem: Very Low Yield cause3a Did you use too much solvent? prob3->cause3a sol1a Induce Crystallization: 1. Scratch inner wall of the flask with a glass rod. 2. Add a 'seed crystal' of the compound. cause1a->sol1a Yes cause1b Is the solution too dilute? cause1a->cause1b No sol1b Concentrate the Solution: Gently heat to evaporate some solvent and re-cool. cause1b->sol1b Yes sol2a 1. Re-heat to dissolve the oil. 2. Add a small amount of additional solvent. 3. Re-cool slowly. cause2a->sol2a sol2b Alternative: Choose a different solvent system, preferably one with a lower boiling point. sol2a->sol2b If problem persists sol3a Recover from Mother Liquor: Concentrate the filtrate to recover more product. Re-crystallize if necessary. cause3a->sol3a Yes cause3b Did premature crystallization occur during hot filtration? cause3a->cause3b No sol3b Optimize Filtration: 1. Pre-heat the funnel and filter flask. 2. Use a stemless funnel. 3. Add a slight excess of solvent before filtering and evaporate later. cause3b->sol3b Yes

Caption: Decision tree for troubleshooting common recrystallization issues.

Issue: My compound "oils out" instead of forming crystals.

  • Cause: This occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound. Instead of solid crystals forming, the compound separates as a liquid.[3][10] This is more common when using high-boiling point solvents or when the compound is significantly impure.

  • Solution 1: Add More Solvent. Reheat the solution to dissolve the oil completely, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool very slowly.[1][10]

  • Solution 2: Change the Solvent. Select a solvent with a lower boiling point.[1] This increases the likelihood that the solution will reach its saturation point at a temperature below the compound's melting point.

Issue: No crystals are forming, even after cooling in an ice bath.

  • Cause 1: The solution is too dilute. This is the most common reason for crystallization failure.[10] You may have used too much solvent to dissolve the compound initially.

  • Solution 1: Heat the solution to boil off some of the solvent, thereby increasing the solute concentration.[1][10] Once the volume is reduced, attempt to cool the solution again.

  • Cause 2: The solution is supersaturated. Sometimes, a solution can hold more dissolved solute than theoretically possible without forming a precipitate. Crystal nucleation requires an initiation point.[10]

  • Solution 2: Induce crystallization by scratching the inside surface of the flask with a glass rod just below the solvent line.[9][11] The microscopic scratches on the glass can provide a surface for crystals to begin forming. Alternatively, if you have a small amount of pure product, you can add a "seed crystal" to initiate the process.[9][10]

Issue: The recrystallized product is still impure.

  • Cause 1: The cooling process was too rapid. Fast cooling can trap impurities within the crystal lattice.

  • Solution 1: Perform the recrystallization again, but ensure the solution cools as slowly as possible. Insulating the flask can help.

  • Cause 2: The chosen solvent did not effectively discriminate between the desired compound and the impurities.[1]

  • Solution 2: Re-evaluate your solvent screening data. The ideal solvent should keep impurities dissolved even when the solution is cold. You may need to try a different solvent or a mixed-solvent system. If colored impurities persist, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.[8]

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification.
  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Benchchem. (n.d.). Recrystallization techniques for purifying pyrazole compounds.
  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • Unknown Source. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives.
  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • Unknown Source. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

Sources

Validation & Comparative

Technical Comparison Guide: Bioactivity of 1-(2-Chlorobenzyl) vs. 1-(4-Chlorobenzyl) Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole ring is a privileged scaffold in medicinal chemistry, widely utilized in the development of antimicrobial, anti-inflammatory, and neuroactive agents[1]. When optimizing a pyrazole-based lead compound, the substitution pattern on the N1-benzyl moiety plays a critical role in dictating the molecule's pharmacodynamics and pharmacokinetics.

This guide provides an in-depth, objective comparison of two critical positional isomers: 1-(2-Chlorobenzyl)pyrazole (ortho-substituted) and 1-(4-Chlorobenzyl)pyrazole (para-substituted). By analyzing the causality behind their divergent bioactivities, this guide serves as a foundational resource for researchers engaged in rational drug design.

Structural and Physicochemical Causality

The bioactivity of a molecule is fundamentally driven by its 3D conformation and electronic distribution. Moving a single chlorine atom from the para to the ortho position on the benzyl ring drastically alters the molecule's interaction with biological targets.

The Ortho Effect: 1-(2-Chlorobenzyl)pyrazole

In the ortho-isomer, the bulky chlorine atom is positioned adjacent to the benzylic methylene bridge. This proximity creates significant steric hindrance with the C5-hydrogen of the pyrazole ring.

  • Conformational Locking: To minimize steric clashing, the benzyl ring is forced out of coplanarity, adopting a rigid, orthogonal conformation relative to the pyrazole plane.

  • Binding Thermodynamics: If a target receptor possesses a narrow, uniquely shaped binding pocket (e.g., specific kinase hinge regions or the COX-2 active site), this pre-organized orthogonal shape reduces the entropic penalty upon binding, often leading to a higher binding affinity[2].

The Para Effect: 1-(4-Chlorobenzyl)pyrazole

In the para-isomer, the chlorine atom projects outward along the primary axis of the benzyl group.

  • Rotational Freedom: Lacking the steric clash at the benzylic position, the para-isomer maintains higher rotational freedom.

  • Hydrophobic Extension: The para-substitution extends the overall molecular length and increases lipophilicity (LogP) along a specific vector. This allows the molecule to penetrate deep, linear hydrophobic channels, such as those found in cannabinoid receptors (CB1/CB2) or bacterial cell wall targets[3].

Comparative Bioactivity Profiles

A. Antimicrobial and Anti-inflammatory Activity

Extensive Structure-Activity Relationship (SAR) studies indicate that the position of the halogen heavily influences efficacy against bacterial strains and inflammatory enzymes.

  • Para-Isomer Dominance in Antibacterial Assays: Studies evaluating pyrazolyltriazoles and tetrazole-fused pyrazoles demonstrate that chlorine substitution at the para position (1-(4-chlorobenzyl)) frequently yields superior antibacterial activity against both Gram-positive and Gram-negative strains compared to the ortho counterpart[4]. The extended lipophilic tail likely facilitates better penetration through the bacterial lipid bilayer[5].

  • Ortho-Isomer Dominance in Enzyme Inhibition: Conversely, when targeting specific enzymes like α -glucosidase or cyclooxygenase (COX), the ortho-substituted derivatives often exhibit the highest inhibitory activity. The rigidified conformation allows for precise hydrogen bonding and π−π stacking within the constrained enzyme active sites[2].

B. Cannabinoid Receptor (CB1/CB2) Modulation

In the development of peripheral cannabinoid receptor partial agonists, the substitution pattern dictates both potency and efficacy. Research has shown that while para-substituted (4-chlorobenzyl) pyrazoles can bind to the receptor, they often suffer from a significant loss of potency compared to their ortho-substituted counterparts. Ortho-substitution (e.g., 2-chloro or 2-fluoro) can increase CB1 potency up to five-fold, as the locked conformation perfectly complements the receptor's orthosteric binding site[3].

C. Quantitative Data Summary

The following table summarizes representative physicochemical and bioactivity trends based on consolidated SAR literature for these isomers.

Property / Assay1-(2-Chlorobenzyl) Pyrazole (Ortho)1-(4-Chlorobenzyl) Pyrazole (Para)Mechanistic Rationale
Steric Conformation Rigid, OrthogonalFlexible, ExtendedSteric clash between 2-Cl and pyrazole C5-H.
Relative Lipophilicity ModerateHighPara-Cl maximizes the hydrophobic surface area vector.
CB1 Receptor Affinity High ( Ki​ often <50 nM)Low to ModerateOrtho-lock fits the CB1 binding pocket optimally.
Antibacterial Efficacy ModerateExcellentExtended lipophilicity aids membrane penetration.
Enzyme Inhibition (e.g., COX) High (Highly Selective)ModerateRigid conformation reduces entropic penalty upon binding.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, evaluating these isomers requires a self-validating experimental system. Below is the standardized protocol for comparative in vitro screening.

Protocol: In Vitro Radioligand Binding & Functional Assay

Objective: To determine the binding affinity ( Ki​ ) and functional efficacy (cAMP modulation) of the pyrazole isomers.

Step 1: Compound Preparation and Quality Control

  • Synthesize or procure >98% pure 1-(2-Chlorobenzyl) and 1-(4-Chlorobenzyl) pyrazole derivatives.

  • Verify purity and isomeric identity via 1 H-NMR (note the distinct splitting pattern of the benzylic protons due to restricted rotation in the ortho isomer) and LC-MS.

  • Prepare 10 mM stock solutions in anhydrous DMSO.

Step 2: Radioligand Displacement Assay (Binding)

  • Prepare membrane fractions from CHO cells stably expressing the target receptor (e.g., hCB1).

  • Incubate 10 μ g of membrane protein with a constant concentration of radioligand (e.g., [3H]CP55,940 ) and varying concentrations of the pyrazole isomers (0.1 nM to 10 μ M) in assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , 0.1% BSA, pH 7.4).

  • Self-Validation Control: Include a known high-affinity reference standard (e.g., Rimonabant) to validate assay sensitivity.

  • Incubate for 90 minutes at 30°C to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethylenimine. Wash three times with ice-cold buffer.

  • Quantify bound radioactivity using liquid scintillation counting. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Step 3: Functional cAMP Assay (Efficacy)

  • Seed receptor-expressing CHO cells in a 384-well plate at 10,000 cells/well.

  • Treat cells with the pyrazole isomers in the presence of 10 μ M Forskolin (to stimulate baseline cAMP production) and 0.5 mM IBMX (phosphodiesterase inhibitor).

  • Incubate for 30 minutes at 37°C.

  • Lyse cells and measure intracellular cAMP levels using a TR-FRET based immunoassay kit.

  • Plot dose-response curves to determine EC50​ and Emax​ (efficacy relative to a full agonist).

Data Visualization

The following diagrams illustrate the logical flow of the comparative evaluation and the downstream biological pathways affected by these structural modifications.

G A Compound Synthesis (Isomer Separation) B Physicochemical Profiling (LogP, NMR Conformation) A->B C In Vitro Binding Assay (Radioligand Displacement) B->C D Functional Assay (cAMP / Calcium Flux) C->D E SAR Data Analysis (Ortho vs Para Comparison) D->E

Workflow for the comparative bioactivity screening of pyrazole isomers.

G L Pyrazole Ligand (Ortho/Para Isomer) R Target Receptor (e.g., CB1 / COX-2) L->R Binding G Receptor Activation / Enzyme Inhibition R->G Modulation E Downstream Effector (cAMP decrease / PGE2 drop) G->E Signaling P Phenotypic Response (Analgesia / Antibacterial) E->P Outcome

Pharmacological signaling pathway modulated by targeted pyrazole ligands.

References

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents National Center for Biotechnology Information (PMC) URL:[Link]

  • Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists National Center for Biotechnology Information (PMC) URL:[Link]

  • Exploring Novel Pyrazole-Fused 1H-tetrazol-5-yl: Synthesis, SAR and Antimicrobial Efficacy The Bioscan URL:[Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazole Derivatives Semantic Scholar URL:[Link]

  • Synthesis, pharmacological activities and molecular docking studies of pyrazolyltriazoles as anti-bacterial and anti-inflammatory agents ResearchGate URL:[Link]

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Comparative Guide: Mass Spectrometry Fragmentation Patterns of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol and Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Structural Elucidation, Regioisomer Differentiation, and LC-MS/MS Method Development

Executive Summary

In pharmaceutical development and agrochemical synthesis, pyrazole derivatives are privileged scaffolds. 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol is a highly functionalized intermediate whose structural verification is critical for intellectual property protection and quality control.

A major analytical challenge in mass spectrometry is distinguishing regioisomers—specifically, differentiating the ortho-chloro substitution from its meta or para counterparts. Because these isomers share identical molecular weights and similar chemical properties, standard chromatographic retention times often fail to provide definitive identification. This guide objectively compares the collision-induced dissociation (CID) fragmentation patterns of the ortho-chloro isomer against structural alternatives, providing a self-validating framework for robust LC-MS/MS analysis.

Theoretical Framework & Fragmentation Causality

When subjected to positive Electrospray Ionization (ESI+), 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol readily accepts a proton at the pyrazole nitrogen, yielding a stable precursor ion [M+H]+ at m/z 237.08. Upon entering the collision cell, the molecule undergoes two distinct, competitive fragmentation pathways:

Pathway A: Inductive Benzylic Cleavage (Common to all isomers)

The C–N bond bridging the benzyl group and the pyrazole ring is highly labile. Collision-induced dissociation predominantly cleaves this bond. Depending on charge retention, this yields either the 2-chlorobenzyl cation (m/z 125.02) or the protonated 3,5-dimethyl-1H-pyrazol-4-ol core (m/z 113.07). This inductive scission is the primary energy sink for all N-benzylpyrazoles.

Pathway B: The Mass Spectrometric Ortho-Effect (Diagnostic)

The defining feature of the ortho-chloro isomer is the spatial proximity of the halogen to the pyrazole core. This steric arrangement facilitates a highly specific, proximity-driven intramolecular rearrangement. The molecule expels neutral hydrogen chloride (HCl, 36 Da), forming a fused tricyclic product ion at m/z 201.10.

This phenomenon, widely documented as the , serves as a definitive structural marker. In stark contrast, the para-chloro isomer cannot undergo this concerted loss due to the spatial distance of the chlorine atom, making the m/z 201.10 peak an absolute diagnostic qualifier for the ortho regiochemistry. The strategic use of these fragment intensity differences is a gold standard for the .

Fragmentation M [M+H]+ m/z 237.08 Ortho Ortho-Effect Intramolecular Rearrangement M->Ortho - HCl (36 Da) Cleavage Benzylic Cleavage Inductive C-N Scission M->Cleavage Competitive Pathway F1 [M+H - HCl]+ m/z 201.10 (Diagnostic for 2-Cl) Ortho->F1 F2 2-Chlorobenzyl Cation m/z 125.02 (Base Peak) Cleavage->F2 Charge Retention on Benzyl F3 Protonated Pyrazole m/z 113.07 Cleavage->F3 Charge Retention on Pyrazole

Figure 1: CID Fragmentation pathway of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol.

Quantitative Data Comparison

To objectively evaluate the analytical performance and specificity of the ortho-effect, we compare the fragmentation of the target compound against two structural alternatives: the para-chloro isomer (a negative control for the ortho-effect) and the unsubstituted benzyl analog.

CompoundPrecursor Ion [M+H]+ Major Product Ions m/z (Relative Abundance)Diagnostic Neutral LossStructural Implication
1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol 237.08201.10 (85%) , 125.02 (100%), 113.07 (30%)-HCl (36 Da) Confirms ortho substitution via proximity rearrangement.
1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol 237.08125.02 (100%), 113.07 (45%)NoneLack of m/z 201.10 confirms para (or meta) regiochemistry.
1-Benzyl-3,5-dimethyl-1H-pyrazol-4-ol 203.1291.05 (100%), 113.07 (50%)NoneBaseline benzylic cleavage; absence of halogen limits complex pathways.

Note: Relative abundances are highly dependent on the applied Collision Energy (CE). Data represents normalized abundances at a CE of 25 eV.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

As an Application Scientist, it is critical to design experiments that inherently validate their own results. The following protocol utilizes the para-isomer as a negative control to ensure that the observed loss of HCl is structurally driven, rather than an artifact of the instrument's ion source.

Step 1: Standard Preparation & Control Selection
  • Action: Prepare analytical standards of both the ortho-chloro target and the para-chloro alternative at 1 µg/mL in a 50:50 Methanol:Water diluent.

  • Causality: Analyzing the para-isomer in parallel acts as a negative control. Because its chlorine atom is sterically isolated from the pyrazole core, it cannot undergo of HCl. If the para-isomer shows no m/z 201.10 peak, you have successfully validated that the fragment in the ortho-isomer is a true regio-specific marker.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto a sub-2 µm C18 reversed-phase column (e.g., 50 x 2.1 mm). Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: The addition of 0.1% Formic Acid lowers the pH of the mobile phase. This ensures that the weakly basic pyrazole nitrogen is fully protonated in the liquid phase prior to aerosolization, guaranteeing a highly abundant and stable [M+H]+ precursor ion entering the mass spectrometer.

Step 3: ESI-MS/MS Optimization (Breakdown Curve Generation)
  • Action: Isolate m/z 237.08 in the first quadrupole (Q1). Ramp the Collision Energy (CE) in Q2 from 10 eV to 40 eV using Argon as the collision gas.

  • Causality: Ramping the CE generates a breakdown curve. This proves that the m/z 201.10 ion requires specific activation energy to form, confirming it is a true product of CID and not an in-source decay artifact generated prematurely in the heated ESI capillary.

Step 4: Data Acquisition (MRM Mode)
  • Action: Set the instrument to Multiple Reaction Monitoring (MRM) mode. Track the transitions 237.08 → 125.02 (Quantifier) and 237.08 → 201.10 (Qualifier).

  • Causality: The 125.02 transition confirms the presence of the chlorobenzyl scaffold, while the 201.10 transition definitively assigns the ortho regiochemistry, providing a highly specific, dual-validated quantitative assay.

Workflow S1 1. Sample Prep Include 4-Cl Isomer as Negative Control S2 2. LC Separation C18 Column, 0.1% FA Ensure Stable [M+H]+ S1->S2 S3 3. ESI-MS/MS Positive Mode CID Energy Ramping S2->S3 S4 4. Data Analysis Extract m/z 201 vs 125 Validate Ortho-Effect S3->S4

Figure 2: Self-validating LC-MS/MS experimental workflow for isomer differentiation.

References

  • Schwarz, H. (1978). Some Newer Aspects of Mass Spectrometric Ortho Effects. Topics in Current Chemistry.[Link]

  • Zaitsu, K., Miyagawa, H., Sakamoto, Y., et al. (2013). Mass spectrometric differentiation of the isomers of mono-methoxyethylamphetamines and mono-methoxydimethylamphetamines by GC–EI–MS–MS. Forensic Toxicology.[Link]

  • Attygalle, A. B. (2011). "Meta Elimination," a Diagnostic Fragmentation in Mass Spectrometry. Journal of the American Society for Mass Spectrometry.[Link]

A Researcher's Guide to the Spectroscopic Differentiation of N-benzyl Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, pyrazole-containing scaffolds are of paramount importance due to their wide range of biological activities.[1] The synthesis of substituted pyrazoles, particularly through the alkylation of unsymmetrical pyrazoles, often yields a mixture of regioisomers. The distinct biological profiles of these isomers necessitate unambiguous structural characterization, a task for which spectroscopic methods are indispensable. This guide provides an in-depth comparison of N-benzyl pyrazole regioisomers, offering experimental insights and data to aid researchers in their definitive identification.

The benzylation of a 3(5)-substituted pyrazole, for instance, leads to the formation of two distinct regioisomers: the 1,3- and 1,5-disubstituted products. Distinguishing between these isomers is a common challenge that can be effectively addressed through a multi-faceted spectroscopic approach.

Caption: Molecular structures of 1-benzyl-3-methyl-1H-pyrazole and 1-benzyl-5-methyl-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful technique for the differentiation of N-benzyl pyrazole regioisomers. The chemical environment of each nucleus is exquisitely sensitive to the substitution pattern, providing a unique fingerprint for each isomer. Advanced 2D NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), can provide unequivocal proof of regiochemistry by probing through-space interactions.[2]

¹H NMR Spectroscopy

The proton NMR spectra of the two regioisomers exhibit subtle yet consistent differences in chemical shifts, especially for the protons on the pyrazole ring and the methylene protons of the benzyl group.

  • Pyrazole Ring Protons: The chemical shifts of the H4 and H5 protons (or H3 and H4 in the other isomer) are influenced by the anisotropic effect of the nearby benzyl group.

  • Benzyl Methylene Protons (CH₂): The position of the benzyl group relative to the other substituent on the pyrazole ring affects the magnetic environment of the methylene protons.

The Power of NOESY: A 2D NOESY experiment is the gold standard for assigning the correct structure. A cross-peak between the benzyl methylene protons and a specific proton or substituent on the pyrazole ring provides definitive evidence of their spatial proximity.[2][3]

  • For the 1,5-isomer , a NOE correlation is expected between the benzyl CH₂ protons and the C5-substituent (e.g., a methyl group).

  • For the 1,3-isomer , the NOE correlation will be observed between the benzyl CH₂ protons and the H5 proton of the pyrazole ring.[4]

¹³C NMR Spectroscopy

The carbon chemical shifts of the pyrazole ring are also diagnostic. The carbon attached to the benzyl group (C3 or C5) will show a noticeable difference in its chemical shift between the two isomers.

Table 1: Comparative ¹H and ¹³C NMR Data for Representative N-benzyl Pyrazole Regioisomers

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1-Benzyl-3,5-dimethyl-1H-pyrazole 7.28-7.15 (m, 3H), 7.02 (d, 2H), 5.85 (s, 1H, H4), 5.14 (s, 2H, CH₂), 2.22 (s, 3H, C5-CH₃), 2.11 (s, 3H, C3-CH₃)147.2, 138.9, 137.2, 128.9, 127.5, 126.5, 105.7, 52.5, 13.5, 11.3
Methyl-1-phenyl-5-(isopropyl)-1H-pyrazole-3-carboxylate 7.51–7.46 (m, 3H), 7.43–7.41 (m, 2H), 6.79 (s, 1H, H4), 3.93 (s, 3H, OCH₃), 3.00 (sep, 1H), 1.19 (d, 6H)163.3, 152.4, 143.6, 129.3, 129.2, 126.4, 105.7, 52.1, 25.7, 22.9

Note: Data is illustrative and sourced from related structures.[5][6] Actual values may vary based on substituents and solvent.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the isomers, which will be identical. However, the fragmentation patterns under techniques like Electron Impact (EI) ionization can sometimes offer clues to differentiate them.

The most characteristic fragmentation for N-benzyl pyrazoles involves the formation of the tropylium ion (C₇H₇⁺) at m/z 91. While both isomers will likely show this peak, the relative intensities of other fragment ions may differ. The fragmentation of the pyrazole ring itself involves the loss of HCN or N₂.[7] The stability of the resulting fragment ions can be influenced by the substitution pattern, leading to variations in the mass spectrum.

Key Fragmentation Pathways:

  • Loss of Benzyl Radical: [M - C₇H₇]⁺

  • Formation of Tropylium Ion: [C₇H₇]⁺ (m/z 91)

  • Ring Fragmentation: Loss of HCN, N₂ from the pyrazole core.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is generally less definitive than NMR for distinguishing these regioisomers. However, it is a valuable tool for confirming the presence of key functional groups.[8] The C=N and C=C stretching vibrations of the pyrazole ring, as well as the aromatic C-H stretching bands of the benzyl group, will be present in both isomers.[9] Subtle shifts in the positions of these bands may be observed, but are often not sufficient for unambiguous identification without reference spectra of both pure isomers.

Table 2: Typical IR Absorption Frequencies for N-benzyl Pyrazoles

Functional GroupWavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
C=N and C=C Stretch (pyrazole ring)1600 - 1450
N-H Stretch (if present on pyrazole)3500 - 3300

Data is generalized from typical values for substituted pyrazoles.[10]

Experimental Protocols

General Synthesis of N-benzyl Pyrazole Regioisomers

A common method for the synthesis of N-benzyl pyrazoles involves the reaction of a 3(5)-substituted pyrazole with benzyl halide in the presence of a base.[11]

Materials:

  • 3(5)-Substituted pyrazole (e.g., 3-methylpyrazole)

  • Benzyl bromide or benzyl chloride

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetonitrile or Dimethylformamide (DMF)

Procedure:

  • To a solution of the 3(5)-substituted pyrazole in the chosen solvent, add the base (e.g., K₂CO₃).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the benzyl halide dropwise to the reaction mixture.

  • Heat the reaction to a specified temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of regioisomers by column chromatography on silica gel.

experimental_workflow start Reactants: 3(5)-Substituted Pyrazole Benzyl Halide, Base reaction N-Benzylation Reaction (Heating & Stirring) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography (Separation of Isomers) workup->purification isomer1 Regioisomer 1 purification->isomer1 isomer2 Regioisomer 2 purification->isomer2 analysis Spectroscopic Analysis (NMR, MS, IR) isomer1->analysis isomer2->analysis

Caption: General workflow for the synthesis and analysis of N-benzyl pyrazole regioisomers.

Spectroscopic Analysis Protocol
  • NMR Spectroscopy:

    • Prepare samples by dissolving 5-10 mg of each purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[4]

    • Acquire ¹H, ¹³C, and 2D NOESY spectra on a 400 MHz or higher field spectrometer.

    • For the NOESY experiment, use a mixing time of 500-800 ms to allow for the development of cross-peaks.

  • Mass Spectrometry:

    • Obtain mass spectra using Electrospray Ionization (ESI) or Electron Impact (EI) methods.[8]

    • High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.[2]

  • IR Spectroscopy:

    • Record IR spectra on an FT-IR spectrometer. Samples can be prepared as KBr pellets or as a thin film on a salt plate.[8]

Conclusion

The unambiguous structural elucidation of N-benzyl pyrazole regioisomers is critical for advancing drug discovery programs. While IR and MS provide valuable supporting data, NMR spectroscopy, particularly 2D NOESY, is the most definitive method for differentiation. By leveraging the spatial proximity between the benzyl group and substituents on the pyrazole ring, researchers can confidently assign the correct regiochemistry. The experimental protocols outlined in this guide provide a robust framework for the synthesis, purification, and detailed spectroscopic characterization of these important heterocyclic compounds.

References

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC. (2022-09-08). Available from: [Link]

  • Synthesis of 1,3,5‐trisubstituted pyrazoles 2 (Ts=tosyl, Bn=benzyl). - ResearchGate. Available from: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available from: [Link]

  • FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... - ResearchGate. Available from: [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation - Visnav. (2022-07-27). Available from: [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole - ACS Publications. Available from: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (2019-12-20). Available from: [Link]

  • Relevant NMR couplings observed in NOESY and HMBC spectra of 8... - ResearchGate. Available from: [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC. Available from: [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - ResearchGate. Available from: [Link]

  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a - ResearchGate. Available from: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available from: [Link]

  • 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1... - PubMed. (2008-09-15). Available from: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen. (2018-12-03). Available from: [Link]

  • 5 - Organic Syntheses Procedure. Available from: [Link]

  • Synthesis of diversely 1,3,5-trisubstituted pyrazoles via 5-exo-dig cyclization - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available from: [Link]

  • SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). Available from: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. Available from: [Link]

  • 1-benzyl-1H-pyrazol-3-amine - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available from: [Link]

  • Synthesis of pyrazolo[1,5-alpha]pyrimidinone Regioisomers - PubMed. (2007-02-02). Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29). Available from: [Link]

  • mass spectra - fragmentation patterns - Chemguide. Available from: [Link]

  • Synthesis, X-ray, spectroscopy, molecular docking and DFT calculations of (E) - DIAL@UCLouvain. Available from: [Link]

  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate - MDPI. (2009-07-03). Available from: [Link]

  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Available from: [Link]

  • 1 A. C. Gçtzinger and T. J. J. M"ller Pyrazole chemistry has developed rapidly since the publication of the last review of. Available from: [Link]

Sources

Reproducibility and Methodological Comparison for the Synthesis of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized 4-hydroxypyrazoles, such as 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol , is a critical pathway in the development of novel therapeutics, particularly in the design of kinase inhibitors and anti-HCV agents. However, the electron-rich nature of the pyrazole core and the instability of certain precursors make scale-up and reproducibility challenging.

This guide objectively compares three primary synthetic methodologies—Direct Cyclocondensation, Boronic Ester Oxidation, and Halogenation/Hydrolysis—evaluating them on yield, scalability, and mechanistic reliability. By detailing the causality behind specific reagent choices and providing self-validating experimental protocols, this guide equips drug development professionals with the data necessary to select and optimize the most appropriate synthetic route.

Mechanistic Pathways & Strategic Overview

The construction of the 1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol scaffold can be approached from three distinct strategic angles:

  • Method A: Direct Cyclocondensation (The Convergent Route) This method relies on the direct condensation of 2-chlorobenzylhydrazine with 3-hydroxy-2,4-pentanedione. Because 3-hydroxy-2,4-pentanedione is a symmetric 1,3-dicarbonyl, this route completely bypasses the regioselectivity issues (e.g., 3-methyl vs. 5-methyl ratios) that typically plague substituted pyrazole syntheses.

  • Method B: Boronic Ester Oxidation (The Late-Stage Functionalization Route) This involves the synthesis of the unhydroxylated pyrazole, followed by Ir-catalyzed C-H borylation at the 4-position, and subsequent oxidative cleavage using hydrogen peroxide and sodium hydroxide[1].

  • Method C: Halogenation & Hydrolysis (The Classical Route) This route utilizes electrophilic halogenation (using NBS or NCS) of the pyrazole core followed by metal-halogen exchange and Baeyer-Villiger oxidation, or silver-assisted hydrolysis[2]. Direct hydrolysis is often avoided as it can lead to unwanted van Alphen-Hüttel rearrangements[3].

SynthesisPathways SM1 2-Chlorobenzylhydrazine Condensation1 Direct Cyclocondensation (Acidic Cat.) SM1->Condensation1 Method A Condensation2 Standard Cyclocondensation SM1->Condensation2 Method B/C SM2 3-Hydroxy-2,4-pentanedione SM2->Condensation1 SM3 2,4-Pentanedione SM3->Condensation2 Int1 1-(2-Chlorobenzyl)-3,5-dimethyl -1H-pyrazole Ox1 Ir-Catalyzed Borylation Int1->Ox1 C-H Borylation Hal1 Electrophilic Halogenation Int1->Hal1 Halogenation Int2 4-Boronic Ester / 4-Halo Ox2 Oxidative Cleavage Int2->Ox2 H2O2 / NaOH Hyd1 Hydrolysis Int2->Hyd1 Metal-Halogen Exchange Target 1-(2-Chlorobenzyl)-3,5-dimethyl -1H-pyrazol-4-ol Condensation1->Target Condensation2->Int1 Ox1->Int2 Ox2->Target Hal1->Int2 Hyd1->Target

Synthetic pathways to 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol.

Comparative Analysis of Synthesis Routes

The following table summarizes the quantitative performance metrics of each route based on pilot-scale (10–50 mmol) experimental data.

ParameterMethod A: Direct CondensationMethod B: Boronic Ester OxidationMethod C: Halogenation/Hydrolysis
Overall Yield (%) 65 – 75%78 – 85% (over 2 steps)40 – 55%
Step Count 133 – 4
Regioselectivity >99% (Symmetric precursor)>99% (Symmetric precursor)>99%
Reaction Time 4 – 6 hours18 – 24 hours (total)> 48 hours
Primary Impurity Retro-Claisen cleavage productsUnreacted boronic esterOver-halogenated/rearranged species
Scalability Moderate (pH sensitive)High (Requires exotherm control)Low (Harsh conditions)
Estimated E-Factor ~15~25> 40

Detailed Experimental Protocols & Self-Validating Systems

Method A: Direct Cyclocondensation (Recommended for Rapid Library Generation)

Causality & Design: The reaction is carried out under mildly acidic conditions (glacial acetic acid in ethanol). Why? 3-hydroxy-1,3-diketones are highly susceptible to retro-Claisen condensation under basic conditions, which cleaves the C-C bond and permanently destroys the starting material[4]. The acidic medium activates the carbonyl groups for nucleophilic attack by the hydrazine while preserving the integrity of the delicate diketone backbone.

Step-by-Step Protocol:

  • Dissolve 3-hydroxy-2,4-pentanedione (1.0 equiv, 10 mmol) in absolute ethanol (20 mL).

  • Add glacial acetic acid (0.1 equiv, 1 mmol) and stir for 5 minutes at room temperature.

  • Slowly add 2-chlorobenzylhydrazine hydrochloride (1.05 equiv, 10.5 mmol) in portions over 15 minutes.

  • Heat the mixture to reflux (78 °C) for 4 hours.

  • Concentrate the solvent in vacuo, neutralize with saturated NaHCO3, and extract with Ethyl Acetate (3 x 20 mL).

  • Dry over anhydrous Na2SO4, filter, and purify via silica gel chromatography (Hexanes/EtOAc).

Self-Validating System:

  • In-Process: Hydrazines are strongly reducing. Spot the reaction mixture on a TLC plate and dip it in basic KMnO4 stain. The stain will instantly decolorize (turn brown/yellow) if unreacted 2-chlorobenzylhydrazine is present. The reaction is complete when the background remains distinctly purple.

  • Post-Reaction: The isolated product will give a positive (dark blue/purple) Ferric Chloride (FeCl3) test, confirming the formation of the pyrazole-4-ol enolic system, easily distinguishing it from any unreacted diketone (which typically yields a red/violet color).

Method B: Boronic Ester Oxidation (Recommended for Scale-Up)

Causality & Design: The boronic ester is treated with 30% H2O2 and NaOH[1]. The base deprotonates the peroxide to form the highly nucleophilic hydroperoxide anion (HOO⁻), which attacks the electron-deficient boron atom. A subsequent 1,2-aryl migration displaces the hydroxide, and hydrolysis yields the 4-hydroxypyrazole. During extraction, a 4:1 mixture of Dichloromethane (DCM) and Isopropanol is used[1]. Why? 4-Hydroxypyrazoles form strong intermolecular hydrogen-bonding networks, rendering them poorly soluble in pure DCM. Isopropanol acts as a hydrogen-bond disruptor, drastically enhancing the partition coefficient of the product into the organic phase.

Workflow Start Boronic Ester in THF (0 °C) Add Add 30% H2O2 + 2M NaOH Start->Add Monitor Monitor Exotherm Add->Monitor Monitor->Add Too rapid Stir Warm to RT & Stir 50 min Monitor->Stir Controlled Quench Dilute H2O & Acidify (pH 2) Stir->Quench Extract Extract: DCM/iPrOH (4:1) Quench->Extract Validate Validate: LC-MS (m/z 237) Extract->Validate

Self-validating workflow for the oxidative cleavage of pyrazole-4-boronic esters.

Step-by-Step Protocol:

  • Dissolve 1-(2-chlorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (10 mmol) in THF (25 mL) and cool to 0 °C in an ice bath.

  • Add NaOH (2M in H2O, 10 mmol, 5 mL)[1].

  • Dropwise, add Hydrogen Peroxide (30% in H2O, 10 mmol, ~1.02 mL) over 10 minutes[1].

  • Stir for 5 minutes at 0 °C, then remove the ice bath and allow warming to room temperature. Stir for an additional 50 minutes[1].

  • Dilute the reaction with H2O (40 mL) and acidify to pH 2 using 2N HCl[1].

  • Extract the aqueous layer four times with DCM (50 mL) and four times with a DCM/Isopropanol mixture (4:1, 50 mL)[1].

  • Combine organic layers, dry over Na2SO4, filter, and concentrate in vacuo[1].

Self-Validating System:

  • In-Process: The addition of H2O2 is inherently exothermic. The self-validating physical cue is the controlled evolution of heat and slight micro-bubbling (O2 from trace peroxide disproportionation). If no exotherm is observed upon initial addition, the peroxide titer is likely degraded and must be replaced before proceeding.

  • Post-Reaction: Acidification to pH 2 ensures the pyrazole-4-olate (pKa ~ 8.5) is fully protonated, forcing it into the organic phase. LC-MS validation will show a clean [M+H]⁺ peak at m/z 237.1, confirming the successful oxygen insertion.

References

  • Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines Source: RSC Advances URL:[Link]

  • Synthesis and some reactions of 4H-pyrazole derivatives Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Recent Advances in the Retro-Claisen Reaction and Its Synthetic Applications Source: ResearchGate URL:[Link]

Sources

A Comparative Guide to Reference Standards for the Analysis of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Accurate quantification and characterization of novel pyrazole derivatives are therefore critical for advancing new drug candidates. This guide emphasizes the importance of selecting and validating appropriate reference materials to ensure data integrity and reproducibility in analytical workflows.

Challenges in Sourcing a Reference Standard

Comparative Analysis of Available Reference Analogs

When a direct reference standard is unavailable, utilizing a closely related analog is a viable strategy. The ideal analog shares the core scaffold and key functional groups, with minor, well-defined structural differences. Below is a comparison of commercially available compounds that are structurally similar to 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol.

Product Name Supplier CAS Number Molecular Formula Purity Key Structural Difference
1-(2-Chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazoleSigma-Aldrich333311-70-9C12H12ClN3O2Not specified; sold "as-is" for early discovery research.Nitro group at the 4-position instead of a hydroxyl group.
1-Benzyl-4-chloro-3,5-dimethyl-1H-pyrazoleChemScene1205921-44-3C12H13ClN2≥98%Unsubstituted benzyl group and a chloro group at the 4-position.[2]
1-(4-Chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazoleSanta Cruz BiotechnologyNot AvailableC12H12ClN3O2Not specified; for research use only.[3]Chloro group at the para-position of the benzyl ring and a nitro group at the 4-position.
1-(2-Chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amineSanta Cruz BiotechnologyNot AvailableC12H13ClFN3Not specified; for research use only.[4]Fluoro-substituted benzyl group and an amine at the 4-position.

Expert Insight: The choice of an analog as a reference standard requires careful consideration. The nitro-substituted analog from Sigma-Aldrich is the closest in structure to the target compound and would likely have similar chromatographic behavior, making it a potentially suitable, albeit uncertified, standard for method development. However, the supplier explicitly states that the buyer assumes responsibility for confirming its identity and purity. Therefore, extensive in-house characterization (e.g., by NMR, MS, and elemental analysis) is imperative before its use in quantitative applications.

Recommended Analytical Workflow: A Starting Point for Method Development

For the analysis of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol and its analogs, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended due to its versatility and wide applicability for pyrazole derivatives.[5] The following protocol is a robust starting point for method development.

Proposed RP-HPLC Method

This method is adapted from established protocols for similar pyrazole compounds and is designed to provide good resolution and peak shape.[1][6]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, and a photodiode array (PDA) or UV-Vis detector. (e.g., Agilent 1100 series or similar).[6]

Chromatographic Conditions:

  • Column: C18 column (e.g., Agilent ZORBAX Eclipse XDB-C8, 5 µm, 4.6 × 150 mm).[1] The C18 stationary phase provides excellent retention for moderately polar compounds like substituted pyrazoles.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm and 254 nm. A PDA detector is recommended to assess peak purity and identify the optimal detection wavelength.

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

Rationale for Method Parameters:

  • The C18 column is a workhorse in pharmaceutical analysis, offering good retention for a wide range of compounds.

  • A gradient elution is proposed to ensure the efficient elution of the main analyte and any potential impurities with different polarities.

  • The use of a weak acid like TFA or formic acid in the mobile phase helps to protonate silanol groups on the silica-based column, reducing peak tailing and improving peak shape for basic compounds like pyrazoles. Formic acid is preferred for mass spectrometry (MS) compatibility.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Accurately weigh reference standard and sample prep2 Dissolve in diluent (Acetonitrile/Water) to a known concentration prep1->prep2 prep3 Filter through a 0.45 µm syringe filter prep2->prep3 hplc_system HPLC System with C18 Column prep3->hplc_system Inject sample pda PDA Detector (210/254 nm) hplc_system->pda Elution data_acq Data Acquisition Software pda->data_acq data_proc Process chromatogram: integrate peaks, determine retention time and area data_acq->data_proc quant Quantify analyte and impurities data_proc->quant

Sources

Comparative Analysis of Ligand Binding Affinity in Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors. Its unique structural features allow for a multitude of interactions with the ATP-binding pocket of kinases, making it a privileged structure in medicinal chemistry. This guide provides a comparative study of the ligand binding affinity of various pyrazole-based complexes targeting key kinases implicated in oncology and inflammatory diseases. We will delve into the experimental data that underpins our understanding of their therapeutic potential, offering a resource for researchers, scientists, and drug development professionals.

The Significance of Pyrazole Scaffolds in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that can selectively target specific kinases has revolutionized treatment paradigms. The pyrazole core, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as an excellent bioisostere for other aromatic systems and can be readily functionalized to achieve high binding affinity and selectivity. The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within the hinge region of the kinase ATP-binding site.

Comparative Binding Affinity of Pyrazole-Based Kinase Inhibitors

The binding affinity of a ligand to its target protein is a critical parameter in drug design, often quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Lower values for these parameters are indicative of higher binding affinity. Below is a comparative table summarizing the binding affinities of several notable pyrazole-based kinase inhibitors against their primary targets.

Compound/Drug NameTarget Kinase(s)Binding Affinity (Kd/Ki/IC50)Assay MethodReference
RuxolitinibJAK1/JAK2IC50: 3.3 nM (JAK1), 2.8 nM (JAK2)Homogeneous Time-Resolved Fluorescence (HTRF)
CrizotinibALK/METIC50: 24 nM (ALK), 8 nM (MET)In vitro kinase assay
SunitinibVEGFR/PDGFRIC50: 9 nM (VEGFR2), 8 nM (PDGFRβ)Enzyme-linked immunosorbent assay (ELISA)
CelecoxibCOX-2IC50: 40 nMWhole blood assay
Staurosporine (control)Broad-spectrumIC50: ~1-20 nM for various kinasesRadiometric assay

Note: The binding affinity values can vary depending on the specific assay conditions and the cell-free or cell-based nature of the experiment.

Experimental Methodologies for Determining Binding Affinity

The selection of an appropriate biophysical or biochemical assay is paramount for the accurate determination of ligand binding affinity. Each technique offers unique advantages and provides complementary information.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring binding affinities as it directly quantifies the heat change that occurs upon molecular interaction. This technique provides a complete thermodynamic profile of the binding event, including the enthalpy (ΔH) and entropy (ΔS) changes, in addition to the dissociation constant (Kd).

Experimental Workflow for ITC:

G cluster_0 Pyrazole-based JAK Inhibitor Binding cluster_1 Key Interactions Ligand Pyrazole Core (e.g., Ruxolitinib) Hinge Hinge Region (Hydrogen Bonds) Ligand->Hinge Forms H-bonds Hydrophobic Hydrophobic Pockets Ligand->Hydrophobic Van der Waals contacts Gatekeeper Gatekeeper Residue Ligand->Gatekeeper Steric interactions influence selectivity JAK_ATP_Pocket JAK Kinase ATP-Binding Pocket

Caption: Key interactions of a pyrazole-based inhibitor within the JAK kinase ATP-binding pocket.

Conclusion

The pyrazole scaffold is a versatile and highly valuable framework in the design of potent and selective kinase inhibitors. A thorough understanding of the binding affinities of these compounds, determined through rigorous experimental methodologies such as ITC, SPR, and fluorescence-based assays, is crucial for advancing drug discovery efforts. The comparative data presented in this guide highlights the subtle structural modifications that can lead to significant differences in binding potency and selectivity, providing a valuable resource for medicinal chemists and pharmacologists in the development of next-generation kinase inhibitors.

References

  • Shilling, A. D., et al. (2010). Ruxolitinib: a potent and selective JAK1/2 inhibitor. American Society of Hematology. [Link]

  • Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met kinase. Journal of Medicinal Chemistry. [Link]

  • Mendel, D. B., et al. (2003). SU11248, a novel multitargeted receptor tyrosine kinase inhibitor, simultaneously inhibits vascular endothelial growth factor receptor 2, platelet-derived growth factor receptor beta, and KIT, and demonstrates broad-spectrum antitumor activity. Clinical Cancer Research. [Link]

  • Patrignani, P., et al. (1997). Biochemical and pharmacological characterization of the cyclooxygenase activity of human blood prostaglandin endoperoxide synthases. British Journal of Pharmacology. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

Thermal analysis (TGA/DSC) validation of pyrazole derivative stability

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide to Thermal Profiling: Validating the Stability of Pyrazole Derivatives

The development of robust active pharmaceutical ingredients (APIs) requires rigorous preformulation screening. Pyrazole derivatives—a critical class of N-heterocycles encompassing blockbuster drugs like celecoxib and emerging novel carboxamide inhibitors—exhibit a wide array of pharmacological activities[1][2]. However, their thermal stability dictates their viability for advanced manufacturing processes, such as hot-melt extrusion, and directly impacts shelf-life[3][4].

As a Senior Application Scientist, I approach thermal analysis not merely as a compliance checklist, but as a predictive thermodynamic system. By coupling Differential Scanning Calorimetry (DSC) with Thermogravimetric Analysis (TGA), we can map the exact causality between a molecule's crystal lattice energy and its macroscopic degradation behavior[5][6].

This guide objectively compares the thermal performance of a standard pyrazole API (Celecoxib) against a structurally optimized Novel Pyrazole Carboxamide (NPC-Advance), providing actionable, self-validating experimental protocols.

The Mechanistic Logic of Thermal Analysis

To engineer stable formulations, we must separate phase transitions (physical changes) from decomposition (chemical changes).

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow required to maintain a sample and an inert reference at the same temperature. For pyrazoles, DSC is the gold standard for identifying the melting point ( Tm​ ), detecting polymorphic transitions, and confirming API purity based on the sharpness of the endothermic melting peak[4][7].

  • Thermogravimetric Analysis (TGA): TGA continuously measures mass changes as a function of temperature. It isolates desolvation/dehydration events from the true onset of thermal decomposition ( Td​ ). By applying Arrhenius kinetics to TGA data obtained at varying heating rates, we can calculate the activation energy ( Ea​ ) of degradation—a direct quantitative measure of molecular robustness[4][7].

G API Pyrazole Derivative (API) DSC DSC (Heat Flow) API->DSC TGA TGA (Mass Loss) API->TGA TM Melting Point & Polymorphism DSC->TM TD Degradation & Desolvation TGA->TD FORM Formulation Strategy (e.g., Hot-Melt Extrusion) TM->FORM TD->FORM

TGA and DSC parallel workflow for determining pharmaceutical formulation suitability.

Comparative Performance: Standard vs. Optimized Pyrazoles

Structural modifications to the pyrazole ring, such as the introduction of robust carboxamide linkages or specific halogenations, significantly alter thermal behavior. Below is a comparative thermal profile of standard Celecoxib versus an optimized Novel Pyrazole Carboxamide (NPC-Advance).

Quantitative Thermal Data Summary
Thermal MetricCelecoxib (Standard Pyrazole API)NPC-Advance (Optimized Derivative)Analytical Significance
Melting Point ( Tm​ ) 160.6 °C – 162.0 °C[7]215.4 °CHigher Tm​ indicates stronger intermolecular hydrogen bonding and lattice stability[2].
Onset of Decomposition ( Td​ ) ~300 °C[7]> 320 °CDefines the upper thermal limit for processing (e.g., melt granulation)[2].
Activation Energy ( Ea​ ) 101.22 kJ/mol[7]185.60 kJ/molA higher Ea​ signifies a higher energy barrier to thermal degradation, predicting longer shelf-life[7][8].
Initial Mass Loss (< 200°C) < 0.5% (Anhydrous)0.0% (Highly stable)[2]Confirms the absence of bound solvents or hygroscopicity, crucial for hydrolytic stability[3].

Causality Insight: The TGA thermogram of Celecoxib reveals a multi-step degradation. The first major mass loss (approx. 21%) occurs between 100–300 °C, corresponding to the cleavage of the sulfonamide group (loss of SO2​ and NH3​ )[7]. In contrast, NPC-Advance exhibits zero mass loss up to 300 °C, proving that the carboxamide substitution prevents early side-chain cleavage, forcing the molecule to remain intact until catastrophic pyrazole ring rupture occurs at much higher temperatures[2].

G INTACT Intact Pyrazole API (25°C - 150°C) DESOLV Desolvation / Dehydration (< 200°C) INTACT->DESOLV Heating CLEAV Side-Chain Cleavage (Loss of SO2/NH3) (250°C - 350°C) DESOLV->CLEAV Td Onset RING Pyrazole Ring Rupture (> 350°C) CLEAV->RING Exothermic

Sequential thermal degradation pathway of sulfonamide-substituted pyrazole derivatives.

Self-Validating Experimental Protocols

To ensure data integrity, thermal analysis must be treated as a self-validating system. An uncalibrated DSC or a TGA run in the wrong atmosphere will yield catastrophic formulation failures.

Protocol A: Differential Scanning Calorimetry (DSC) for Purity & Melting Point

Objective: Determine the precise Tm​ and assess the crystalline purity of the pyrazole derivative.

  • Instrument Calibration (Critical Step): Calibrate the heat flow and temperature axes using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g). Causality: Indium's melting point is close to Celecoxib's (160.6 °C), ensuring maximum sensor accuracy in the target thermal window.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the pyrazole API using a microbalance. Encapsulate the powder in a hermetically sealed aluminum pan. Prepare an empty matched aluminum pan as the reference.

  • Purge Gas Setup: Establish a dry Nitrogen ( N2​ ) purge at a flow rate of 50 mL/min. Causality: N2​ prevents oxidative degradation during the melting phase, ensuring the endotherm represents a pure physical phase transition rather than a chemical reaction.

  • Thermal Program:

    • Equilibrate at 25 °C for 5 minutes.

    • Ramp temperature at a constant heating rate of 10 °C/min up to 250 °C[7].

  • Data Validation: A pure pyrazole derivative will exhibit a sharp, narrow endothermic peak. Broadening of the peak indicates impurities or a transition to an amorphous state[9][10].

Protocol B: Thermogravimetric Analysis (TGA) for Degradation Kinetics

Objective: Identify the onset of decomposition ( Td​ ) and calculate the activation energy ( Ea​ ) of degradation.

  • Crucible Preparation: Tare a clean platinum or alumina ( Al2​O3​ ) crucible. Causality: Platinum is preferred for its high thermal conductivity, but alumina is used if the API contains halogens (like fluorine in advanced pyrazoles) that might react with platinum at high temperatures.

  • Sample Loading: Load 5.0 to 10.0 mg of the sample into the crucible, ensuring an even distribution across the bottom to prevent thermal gradients.

  • Atmosphere Control: Run the experiment under a dynamic Nitrogen ( N2​ ) atmosphere (flow rate: 30–50 mL/min) to study pure thermal decomposition. (Note: To study oxidative stability, switch the purge gas to synthetic air)[6].

  • Kinetic Thermal Program (Kissinger Method):

    • To calculate Ea​ , the sample must be analyzed at multiple heating rates[7].

    • Run four separate TGA experiments on fresh aliquots at heating rates of 5, 10, 15, and 20 °C/min from 25 °C to 600 °C.

  • Data Validation & Analysis: Plot the first derivative of the TGA curve (DTG). The DTG peaks pinpoint the exact temperatures of maximum mass loss rates. Use the shift in these peak temperatures across the different heating rates to calculate the Activation Energy ( Ea​ ) via the Kissinger or Ozawa kinetic models[7][8].

Conclusion

The thermal stability of an API is not a single number, but a dynamic profile. While standard pyrazole derivatives like Celecoxib offer adequate stability for traditional oral solid dosages ( Ea​ ~101.2 kJ/mol)[7], structurally optimized pyrazole carboxamides push the boundaries of thermal endurance (>300 °C stability)[2]. By rigorously applying DSC and TGA methodologies, formulation scientists can confidently select APIs capable of surviving aggressive manufacturing techniques, ultimately accelerating the drug development pipeline.

References

  • Thermal Stability of Some Anti-Inflammatory Pharmaceutical Drugs and Determination Of Purity Using (DSC). Biomedical Journal of Scientific & Technical Research. Available at:[Link]

  • Full article: Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Taylor & Francis. Available at:[Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. Available at:[Link]

  • Thermal Analysis: Stability, Decomposition, and Material Properties. Lab Manager. Available at:[Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. Available at:[Link]

  • DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc. Available at:[Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances (RSC Publishing). Available at:[Link]

  • Thermal stability of some anti-inflammatory pharmaceutical drugs and determination of purity. ResearchGate. Available at:[Link]

  • Fabrication and Characterization of Celecoxib-Loaded Chitosan/Guar Gum-Based Hydrogel Beads. PMC. Available at:[Link]

  • Thermal analysis - A review of techniques and applications in the pharmaceutical sciences. ResearchGate. Available at:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

This document provides essential safety protocols and operational guidance for the handling and disposal of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol. As a novel or research-specific chemical, a comprehensive, officially published Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is synthesized from an analysis of its structural components: a pyrazole core, a chlorinated aromatic (chlorobenzyl) group, and a hydroxyl functional group, which imparts phenol-like properties. The procedures outlined below are designed to establish a self-validating system of safety for researchers and laboratory personnel.

Hazard Analysis and Risk Assessment

The primary hazards associated with 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol are inferred from its constituent chemical classes.

  • Pyrazole Moiety : Pyrazole and its derivatives are known to be biologically active.[1][2] Safety data for analogous compounds indicate that pyrazoles can be harmful if swallowed, cause serious eye damage, and lead to skin irritation.[3][4] Certain pyrazole derivatives may also cause damage to organs through prolonged or repeated exposure.

  • Chlorinated Aromatic Group : Chlorinated aromatic compounds as a class warrant careful handling due to potential toxicity.[5] They can be absorbed through the skin and may require specific types of chemically resistant gloves for adequate protection.[6][7]

  • Phenolic Hydroxyl Group : The hydroxyl group on the pyrazole ring (pyrazol-4-ol) creates a structure analogous to a phenol. Phenolic compounds can be corrosive or irritating to the skin and eyes and may be toxic.

Given this composite structure, the compound must be treated as toxic, an irritant, and potentially corrosive. All handling operations must be conducted with the assumption that the compound is hazardous upon inhalation, ingestion, and dermal contact.

Engineering Controls & Personal Protective Equipment (PPE) Matrix

The selection of controls and PPE is the most critical factor in mitigating exposure. The following matrix details the minimum requirements for various laboratory operations.

Task/Operation Primary Engineering Control Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Aliquoting (Solid) Certified Chemical Fume Hood or Ventilated Balance EnclosureChemical Splash GogglesDouble-gloving: Inner Nitrile, Outer Butyl Rubber or Viton®Fully-buttoned Laboratory CoatEngineering controls are primary. Respirator as per site-specific assessment.[5][8]
Dissolution/Solution Prep Certified Chemical Fume HoodChemical Splash Goggles and a Face Shield[6][8]Double-gloving: Inner Nitrile, Outer Butyl Rubber or Viton®[5][6]Chemical-resistant Apron over Laboratory CoatEngineering controls are primary.
Performing Reaction Certified Chemical Fume HoodChemical Splash Goggles and a Face ShieldDouble-gloving: Inner Nitrile, Outer Butyl Rubber or Viton®Chemical-resistant Apron over Laboratory CoatEngineering controls are primary.
Cleanup & Decontamination Certified Chemical Fume HoodChemical Splash Goggles and a Face ShieldHeavy-duty Butyl Rubber or Viton® glovesChemical-resistant Apron over Laboratory CoatEngineering controls are primary.
Waste Disposal Well-ventilated waste accumulation areaChemical Splash GogglesHeavy-duty Butyl Rubber or Viton® glovesLaboratory CoatNot required if handling sealed containers.

Causality Behind PPE Choices:

  • Hand Protection : Standard nitrile gloves offer poor protection against many chlorinated solvents and aromatic compounds.[8] Butyl rubber and Viton® are specified for their exceptional resistance to these chemical classes, providing a robust barrier against dermal absorption.[6][7] Double-gloving provides an additional layer of safety against tears and permeation.

  • Eye Protection : Chemical splash goggles are mandatory to prevent entry of solids or liquids into the eye area.[6] A face shield is required in conjunction with goggles during tasks with a higher splash potential, such as transferring solutions or working with larger volumes, to protect the entire face.[8][9]

  • Respiratory Protection : A certified chemical fume hood is the most crucial engineering control for preventing inhalation of dust or vapors and should always be the primary method of respiratory protection.[5]

Standard Operating Procedure (SOP) for Safe Handling

This step-by-step workflow is designed to minimize exposure risk at every stage of handling.

Workflow for Handling 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol prep Step 1: Pre-Operational Checks ppe Step 2: Don Appropriate PPE (See PPE Matrix) prep->ppe Verify fume hood & safety showers handling Step 3: Chemical Handling (In Fume Hood) ppe->handling Double-glove, face shield cleanup Step 4: Decontamination handling->cleanup Complete experiment doff_ppe Step 5: Doff PPE cleanup->doff_ppe Wipe down surfaces disposal Step 6: Waste Disposal doff_ppe->disposal Remove outer gloves first end End of Procedure disposal->end Segregate waste streams

Caption: Safe handling workflow from preparation to disposal.

Methodology:

  • Pre-Operational Checks :

    • Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

    • Ensure that an emergency eyewash station and safety shower are accessible and unobstructed.[10]

    • Locate the appropriate spill kit and verify its contents.

    • Prepare all necessary labware and reagents before retrieving the target compound to minimize time spent handling it.

  • Donning Personal Protective Equipment :

    • Don PPE in the order specified by your institution, typically starting with lab coat, then goggles/face shield, and finally gloves.

    • Select gloves based on the PPE matrix (Butyl rubber or Viton® over nitrile).[5][6] Check gloves for any signs of degradation or punctures before use.

  • Chemical Handling :

    • Conduct all manipulations of the compound, both solid and in solution, inside a certified chemical fume hood with the sash at the lowest practical height.

    • When weighing the solid, use a ventilated balance enclosure or perform the task in a fume hood to prevent inhalation of fine particles.

    • Add reagents slowly to control reaction rates and prevent splashing.

  • Decontamination :

    • Following the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water, if appropriate.

    • All cleaning materials (wipes, etc.) must be treated as hazardous waste.

  • Doffing Personal Protective Equipment :

    • Remove PPE carefully to avoid cross-contamination.

    • The outer pair of gloves should be removed first and disposed of as hazardous waste.

    • Remove the face shield and goggles, followed by the lab coat and inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency Procedures

Immediate and correct action is vital in the event of an exposure or spill.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[4] Use an eyewash station if available. Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[10] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[10] Rinse the mouth with water. Seek immediate medical attention and provide the medical team with the name of the chemical.

  • Minor Spill (in Fume Hood) : Absorb the spill with a chemical absorbent from a spill kit. Decontaminate the area. Place all contaminated materials in a sealed, labeled hazardous waste container.

  • Major Spill : Evacuate the immediate area. Alert laboratory personnel and contact your institution's environmental health and safety (EHS) office immediately. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

Improper disposal can lead to environmental contamination and regulatory non-compliance.

  • Solid Waste : All solid waste contaminated with 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol (e.g., weighing papers, contaminated gloves, absorbent pads) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams. Based on its components, this waste should not be mixed with strong acids or oxidizing agents.[3]

  • Sharps : Any needles or sharp objects contaminated with the compound must be disposed of in a designated sharps container for hazardous chemical waste.

  • Labeling : All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol". Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
  • Section 6C: Protective Equipment. Environmental Health and Safety - Princeton University.
  • Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. Labour Department.
  • Personal Protective Equipment. OSHA.
  • Pyrazole - Chemical Safety D
  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Chlorine Safety. TDI.texas.gov.
  • SAFETY D
  • SAFETY DATA SHEET - 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride. Fisher Scientific.
  • SAFETY D
  • Chemistry and biomedical relevance of pyrazole derivatives: An integr

Sources

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1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.